molecular formula C20H20N4O B10830891 AMG28

AMG28

Cat. No.: B10830891
M. Wt: 332.4 g/mol
InChI Key: DGLFSNZWRYADFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMG28 is a useful research compound. Its molecular formula is C20H20N4O and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

4-(4-amino-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-16-yl)-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C20H20N4O/c1-20(2,25)9-8-12-6-7-15-14(10-12)17-16(23-15)5-3-4-13-11-22-19(21)24-18(13)17/h6-7,10-11,23,25H,3-5H2,1-2H3,(H2,21,22,24)

InChI Key

DGLFSNZWRYADFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC2=C(C=C1)NC3=C2C4=NC(=NC=C4CCC3)N)O

Origin of Product

United States

Foundational & Exploratory

The Role of AMG28 as a PIKFYVE Inhibitor in Autophagy Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AMG28 as a potent inhibitor of PIKFYVE kinase and its profound impact on autophagy pathways. We will delve into the molecular mechanisms, present key quantitative data, detail essential experimental protocols, and visualize the intricate signaling networks and experimental workflows.

Introduction: PIKFYVE at the Crossroads of Endosomal Trafficking and Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, crucial for maintaining cellular homeostasis. This intricate process involves the formation of double-membraned vesicles, termed autophagosomes, which engulf cytoplasmic cargo and subsequently fuse with lysosomes to form autolysosomes, where the contents are degraded.

At the heart of the late endosomal and lysosomal system lies the phosphoinositide kinase PIKFYVE (phosphatidylinositol-3-phosphate 5-kinase type III). PIKFYVE is a lipid kinase that plays a pivotal role in regulating membrane trafficking, including the maturation of endosomes and the final steps of autophagy. Its primary function is to phosphorylate phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), a key signaling lipid that controls lysosome homeostasis, including fission and fusion events.

Inhibition of PIKFYVE has emerged as a compelling therapeutic strategy, particularly in oncology, due to the reliance of many cancer cells on autophagy for survival and proliferation. By disrupting lysosomal function and blocking the final degradative step of autophagy, PIKFYVE inhibitors can induce cancer cell death.

This compound: A Potent and Selective PIKFYVE Inhibitor

This compound is a small molecule kinase inhibitor that has demonstrated potent and narrow kinome-wide selectivity for PIKFYVE. Its ability to specifically target this kinase makes it an invaluable tool for dissecting the role of PIKFYVE in cellular processes and a promising candidate for therapeutic development.

Mechanism of Action

This compound exerts its effects by directly inhibiting the catalytic activity of PIKFYVE. This inhibition prevents the synthesis of PI(3,5)P₂, leading to a cascade of downstream effects on the endo-lysosomal system. The primary consequences of PIKFYVE inhibition by this compound in the context of autophagy are:

  • Disruption of Lysosome Homeostasis: Inhibition of PIKFYVE leads to the formation of large cytoplasmic vacuoles, which are swollen endosomes and lysosomes. This is a result of impaired lysosome fission.[1][2]

  • Blockade of Autophagosome-Lysosome Fusion: PIKFYVE activity is essential for the fusion of autophagosomes with lysosomes to form functional autolysosomes.[2] By inhibiting PIKFYVE, this compound effectively halts this crucial step, leading to an accumulation of autophagosomes.

  • Impaired Autophagic Flux: The overall process of autophagy, from initiation to degradation, is termed autophagic flux. By blocking the final degradation step, this compound leads to a buildup of autophagic substrates and markers, such as LC3-II, indicating a stalled or inhibited autophagic flux.[3]

Quantitative Data: The Pharmacological Profile of this compound and Other PIKFYVE Inhibitors

The potency and selectivity of PIKFYVE inhibitors are critical parameters for their use as research tools and potential therapeutics. The following table summarizes key quantitative data for this compound and other commonly used PIKFYVE inhibitors.

InhibitorTargetIC₅₀ (nM)Other Notable Information
This compound PIKFYVE 2.2 [4]Demonstrates narrow kinome-wide selectivity.[4]
ApilimodPIKFYVE14[5][6][7][8]Also inhibits IL-12 and IL-23 production.[5][7][8]
YM201636PIKFYVE33[4][9][10][11][12]Less potent against p110α.[4][9][10]

Signaling Pathways: Visualizing the Impact of this compound

The inhibition of PIKFYVE by this compound reverberates through several interconnected signaling pathways that regulate autophagy. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.

PIKFYVE_Autophagy_Pathway cluster_upstream Upstream Regulation cluster_pikfyve PIKFYVE Complex cluster_downstream Downstream Effects AMPK AMPK ULK1 ULK1 Complex AMPK->ULK1 activates PIKFYVE PIKFYVE ULK1->PIKFYVE activates mTORC1 mTORC1 mTORC1->ULK1 inhibits PI3P PI(3)P PI3P->PIKFYVE substrate PIKFYVE->mTORC1 influences localization and activity PI35P2 PI(3,5)P₂ PIKFYVE->PI35P2 produces Lysosome_Fission Lysosome Fission PI35P2->Lysosome_Fission regulates Autophagosome Autophagosome PI35P2->Autophagosome promotes fusion with lysosome This compound This compound This compound->PIKFYVE inhibits Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Cargo Degradation Autolysosome->Degradation

Caption: PIKFYVE Signaling in Autophagy and its Inhibition by this compound.

Experimental Protocols: A Guide to Studying this compound in Autophagy

This section provides detailed methodologies for key experiments to investigate the effects of this compound on PIKFYVE activity and autophagy.

In Vitro PIKFYVE Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of PIKFYVE by measuring the amount of ADP produced.

Materials:

  • Active PIKFYVE enzyme

  • Lipid Kinase Buffer

  • PI(3)P:PS substrate

  • Lipid Dilution Buffer

  • ATP

  • This compound (or other inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well opaque plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a pre-cooled 96-well plate, add the following components to a final volume of 20 µL:

    • Diluted Active PIKFYVE

    • PI(3)P:PS substrate (sonicate for 1 minute before use)

    • Lipid Kinase Buffer

    • This compound or vehicle (DMSO)

  • Initiate the reaction by adding ATP to a final concentration of 10 µM.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Terminate the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition of PIKFYVE activity by this compound at each concentration and determine the IC₅₀ value.

Autophagy Flux Assay by LC3 Immunoblotting

This assay measures the accumulation of LC3-II, a marker of autophagosomes, to assess autophagic flux. An increase in LC3-II in the presence of a lysosomal inhibitor indicates an increase in autophagosome synthesis, while an accumulation of LC3-II with this compound treatment alone suggests a blockage in autophagosome degradation.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • This compound

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • PBS (Phosphate Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with this compound at various concentrations (e.g., 10 nM - 1 µM) for a specified time (e.g., 4, 8, 24 hours). Include a vehicle control (DMSO).

  • For autophagic flux measurement, include parallel treatments with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of this compound treatment) and the lysosomal inhibitor alone.

  • After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary anti-LC3B and anti-loading control antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities for LC3-II and the loading control. The ratio of LC3-II to the loading control is used to assess changes in autophagosome accumulation.

Lysosomal Function Assay (LysoTracker Staining)

This assay uses a fluorescent probe to visualize and quantify the acidic lysosomal compartments within living cells. Inhibition of PIKFYVE can lead to changes in lysosome morphology and potentially pH.

Materials:

  • Cell line of interest cultured on glass coverslips or in imaging-compatible plates

  • Complete cell culture medium

  • This compound

  • LysoTracker Red DND-99 (or other LysoTracker probe)

  • Hoechst 33342 (for nuclear counterstaining)

  • Live-cell imaging medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips or imaging plates.

  • Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control.

  • In the final 30-60 minutes of treatment, add LysoTracker Red (typically 50-75 nM) and Hoechst 33342 (1 µg/mL) to the culture medium.

  • Wash the cells with pre-warmed live-cell imaging medium.

  • Image the cells immediately using a fluorescence microscope with appropriate filter sets for the red (LysoTracker) and blue (Hoechst) channels.

  • Analyze the images to assess changes in the number, size, and intensity of the LysoTracker-positive puncta, which represent acidic lysosomes.

Experimental Workflow: A Roadmap for Investigating PIKFYVE Inhibitors

The following diagram outlines a logical workflow for the screening and validation of PIKFYVE inhibitors like this compound for their effects on autophagy.

Experimental_Workflow Start Start: Hypothesis PIKFYVE inhibition affects autophagy Screening Primary Screening: In Vitro PIKFYVE Kinase Assay Start->Screening Hit_ID Hit Identification (e.g., this compound) Screening->Hit_ID Cell_Permeability Cellular Target Engagement: NanoBRET Assay Hit_ID->Cell_Permeability Potent hits Phenotypic_Assay Phenotypic Screening: Vacuole Formation Assay Cell_Permeability->Phenotypic_Assay Autophagy_Flux Autophagy Flux Analysis: LC3 Immunoblotting Phenotypic_Assay->Autophagy_Flux Confirmed cellular activity Lysosome_Function Lysosomal Function Assessment: LysoTracker Staining & pH Measurement Autophagy_Flux->Lysosome_Function Mechanism_Validation Mechanism of Action Validation Lysosome_Function->Mechanism_Validation Downstream_Analysis Downstream Functional Assays: Cell Viability, Apoptosis Assays Mechanism_Validation->Downstream_Analysis End End: Validated PIKFYVE Inhibitor with Characterized Autophagy Effects Downstream_Analysis->End

Caption: Experimental Workflow for PIKFYVE Inhibitor Validation.

Conclusion

This compound is a powerful and selective tool for probing the intricate functions of PIKFYVE in autophagy and endo-lysosomal biology. Its ability to potently inhibit PIKFYVE provides a robust method for disrupting autophagic flux, leading to the accumulation of autophagosomes and the formation of enlarged lysosomes. The detailed protocols and workflows presented in this guide offer a practical framework for researchers to investigate the cellular effects of this compound and to further explore the therapeutic potential of PIKFYVE inhibition in diseases with autophagy dependency. As our understanding of the nuanced roles of PIKFYVE continues to grow, inhibitors like this compound will remain at the forefront of research in this dynamic field.

References

The Role of AMG28 in the Inhibition of Tau Protein Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperphosphorylation of the microtubule-associated protein tau is a pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. The abnormal phosphorylation of tau leads to its dissociation from microtubules, subsequent aggregation into neurofibrillary tangles, and neuronal dysfunction. Tau Tubulin Kinase 1 (TTBK1), a neuron-specific serine/threonine kinase, has been identified as a key enzyme in the pathological phosphorylation of tau. This technical guide provides an in-depth overview of AMG28, a multi-kinase inhibitor, and its role in targeting TTBK1 to inhibit tau phosphorylation. We will detail its mechanism of action, present quantitative data on its inhibitory activity, describe relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Introduction to Tau Phosphorylation and TTBK1

Tau is a phosphoprotein that normally functions to stabilize microtubules in neurons. The phosphorylation of tau is a dynamic process regulated by a balance between protein kinases and phosphatases. In tauopathies, this balance is disrupted, leading to hyperphosphorylation. TTBK1 is a member of the casein kinase 1 superfamily and is predominantly expressed in the central nervous system.[1][2] Its expression is significantly elevated in the brains of Alzheimer's disease patients.[1][2] TTBK1 directly phosphorylates tau at several sites implicated in pathology, most notably at serine 422 (Ser422).[1][3][4] Phosphorylation at this site is an early event in the formation of neurofibrillary tangles and is correlated with cognitive decline.[3] Therefore, inhibiting TTBK1 presents a promising therapeutic strategy to mitigate tau pathology.

This compound: A Multi-Kinase Inhibitor Targeting TTBK1

This compound is a small molecule inhibitor with activity against several kinases, including TTBK1 and its homolog TTBK2.[5] It has been investigated for its potential to modulate disease processes driven by these kinases.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of TTBK1 and preventing the transfer of a phosphate group to its substrates, including the tau protein. By inhibiting the catalytic activity of TTBK1, this compound directly reduces the phosphorylation of tau at specific pathological sites.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Target Assay Type IC50 Reference
TTBK1Enzymatic Assay805 nM[5]
TTBK2Enzymatic Assay988 nM[5]
Tau Phosphorylation (Ser422)Cellular Assay1.85 µM[6]
Table 1: Inhibitory Activity of this compound against TTBK1/2 and Tau Phosphorylation.
Kinase Selectivity Profile

A comprehensive kinome scan was performed to evaluate the selectivity of this compound against a panel of 403 wild-type human kinases. The results indicate that this compound is a multi-kinase inhibitor with high affinity for a select group of kinases.

Kinase Target Percent of Control (%) @ 1 µM Reference
PIKFYVE< 1[4][7]
TTBK1< 10[4][7]
MAP4K5< 10[4][7]
MYLK< 10[4][7]
STK17B< 10[4][7]
MAP4K3< 10[4][7]
MAP4K2< 10[4][7]
TNIK< 10[4][7]
GAK< 10[4][7]
STK17A< 10[4][7]
TTBK2< 10[4][7]
MINK1< 10[4][7]
NIK< 10[4][7]
ZAK< 10[4][7]
CIT< 10[4][7]
CDC42BPA< 10[4][7]
CDC42BPB< 10[4][7]
CDC42BPG< 10[4][7]
ROCK1< 10[4][7]
ROCK2< 10[4][7]
Table 2: Kinome Scan Results for this compound. Data represents the percentage of kinase activity remaining in the presence of 1 µM this compound.[4][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound on TTBK1 and tau phosphorylation.

In Vitro TTBK1 Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay measures the kinase activity of TTBK1 by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human TTBK1 enzyme

  • Myelin basic protein (MBP) as a generic substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound (or other test inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the TTBK1 enzyme, the substrate (MBP), and the diluted this compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor Prepare this compound dilutions add_components Add TTBK1, Substrate, and this compound to plate prep_inhibitor->add_components prep_enzyme Prepare TTBK1/Substrate mix prep_enzyme->add_components start_reaction Initiate reaction with ATP add_components->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop reaction with ADP-Glo™ Reagent incubation->stop_reaction detect_signal Add Kinase Detection Reagent stop_reaction->detect_signal read_plate Measure Luminescence detect_signal->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Workflow for the in vitro TTBK1 enzymatic assay.
Cellular Tau Phosphorylation Assay (HEK293 Cells)

This cell-based assay measures the inhibition of TTBK1-mediated tau phosphorylation at a specific site (e.g., Ser422) within a cellular context.

Materials:

  • HEK293 cells

  • Expression vectors for human Tau (e.g., 2N4R isoform) and human TTBK1

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • This compound (or other test inhibitors) dissolved in DMSO

  • Lysis buffer

  • Antibodies:

    • Primary antibody specific for phosphorylated Tau at Ser422 (pS422)

    • Primary antibody for total Tau

    • Appropriate secondary antibodies for detection (e.g., Western blot or FRET)

Procedure:

  • Seed HEK293 cells in multi-well plates.

  • Co-transfect the cells with plasmids encoding human Tau and TTBK1 using a suitable transfection reagent.

  • After a period of expression (e.g., 24-48 hours), treat the cells with various concentrations of this compound or vehicle control (DMSO) for a defined duration (e.g., 1-2 hours).

  • Lyse the cells and collect the protein lysates.

  • Analyze the levels of pS422-Tau and total Tau using one of the following methods:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies. Quantify band intensities to determine the ratio of pS422-Tau to total Tau.

    • Homogeneous Time Resolved Fluorescence (HTRF) / FRET: Use a commercial assay kit (e.g., Cisbio) with donor and acceptor-labeled antibodies specific for total Tau and pS422-Tau. The FRET signal is proportional to the amount of pS422-Tau.

  • Calculate the percent inhibition of tau phosphorylation for each this compound concentration and determine the IC50 value.

G cluster_cell_culture Cell Culture & Transfection cluster_treatment Inhibitor Treatment cluster_analysis Analysis seed_cells Seed HEK293 cells transfect_cells Co-transfect with Tau and TTBK1 plasmids seed_cells->transfect_cells add_inhibitor Treat cells with this compound transfect_cells->add_inhibitor lyse_cells Lyse cells add_inhibitor->lyse_cells detect_ptau Detect pS422-Tau and Total Tau (Western/FRET) lyse_cells->detect_ptau calculate_ic50 Calculate IC50 detect_ptau->calculate_ic50

Workflow for the cellular tau phosphorylation assay.

TTBK1 Signaling Pathway in Tau Phosphorylation

TTBK1 is a critical downstream kinase in a pathway that leads to pathological tau phosphorylation. While the upstream regulation of TTBK1 is still under investigation, several key interactions and downstream effects have been identified.

G cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effects Unknown_Stress Cellular Stressors (e.g., Aβ oligomers) Upstream_Kinases Upstream Kinases (Hypothetical) Unknown_Stress->Upstream_Kinases Activates TTBK1 TTBK1 Upstream_Kinases->TTBK1 Activates Tau Tau TTBK1->Tau Phosphorylates pTau Hyperphosphorylated Tau (pS422, pS202/T205, etc.) This compound This compound This compound->TTBK1 Inhibits MT_destabilization Microtubule Destabilization pTau->MT_destabilization Aggregation Tau Aggregation (Oligomers, NFTs) pTau->Aggregation Dysfunction Neuronal Dysfunction MT_destabilization->Dysfunction Aggregation->Dysfunction

TTBK1 signaling pathway in tau phosphorylation.

In Vivo Relevance and Future Directions

While specific in vivo data for this compound in tauopathy models is not extensively published, studies with other selective TTBK1 inhibitors have demonstrated promising results. For instance, acute administration of a TTBK1 inhibitor in mice led to a significant and dose-dependent reduction of tau phosphorylation at multiple disease-relevant sites, including Ser422.[1] This provides strong proof-of-concept for the therapeutic potential of targeting TTBK1 in vivo.

Future research should focus on evaluating the long-term efficacy and safety of TTBK1 inhibitors like this compound in relevant animal models of tauopathy. Key endpoints to assess would include the sustained reduction of phosphorylated tau, prevention of neurofibrillary tangle formation, improvement in synaptic function, and rescue of cognitive deficits. Furthermore, optimizing the selectivity of TTBK1 inhibitors will be crucial to minimize off-target effects and enhance their therapeutic window.

Conclusion

This compound is a multi-kinase inhibitor that effectively targets TTBK1, a key kinase implicated in the pathological hyperphosphorylation of tau. Its ability to inhibit TTBK1 and subsequently reduce tau phosphorylation at sites like Ser422 highlights its potential as a therapeutic agent for Alzheimer's disease and other tauopathies. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the field of neurodegenerative disease and drug discovery. Further preclinical and clinical investigation of TTBK1 inhibitors is warranted to fully elucidate their therapeutic utility.

References

The Discovery and Synthesis of AMG28: A Multi-Kinase Inhibitor Targeting PIKfyve, NIK, and TTBK1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Redwood City, CA – November 21, 2025 – A comprehensive technical guide released today details the discovery, synthesis, and biological activity of AMG28, a potent multi-kinase inhibitor. The compound has demonstrated significant activity against Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve), NF-κB Inducing Kinase (NIK), and Tau Tubulin Kinase 1 (TTBK1), highlighting its potential for further investigation in various therapeutic areas. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth look at the core scientific data and methodologies related to this compound.

Initially identified from a screening of kinase inhibitors, this compound emerged as a molecule with a unique inhibitory profile.[1][2] Originally developed by Amgen, as detailed in patent WO2009158011A1, the compound was initially investigated for its role as a NIK inhibitor.[1][2] Subsequent research, however, revealed its potent activity against PIKfyve and TTBK1, establishing it as a multi-kinase inhibitor. This guide offers a consolidated resource for understanding the fundamental characteristics of this promising research compound.

Quantitative Biological Activity

The inhibitory activity of this compound has been quantified against its primary targets. The data, summarized in the table below, showcases its potent and varied inhibition profile.

Target KinaseParameterValue (nM)
PIKfyveIC502.2
TTBK1IC50805
TTBK2IC50988
NIK (MAP3K14)IC50Not explicitly reported

Synthesis of this compound

This compound is identified as "Example 240" in Amgen's patent WO2009158011A1. The synthesis involves a multi-step process culminating in the final compound. A detailed, step-by-step experimental protocol is provided below.

Experimental Protocols

Synthesis of this compound (Example 240 in WO2009158011A1)

A detailed synthesis protocol for this compound is not publicly available. Patent literature describes the general synthetic routes and related examples, but the specific, step-by-step procedure for "Example 240" is not explicitly detailed in the provided search results.

PIKfyve Kinase Assay

The enzymatic activity of PIKfyve can be determined using a radiometric assay. The protocol involves the incubation of purified recombinant PIKfyve with its substrate, phosphatidylinositol-3-phosphate (PI(3)P), in the presence of [γ-³²P]ATP. The reaction mixture typically contains a buffer solution with MgCl₂ and DTT. The reaction is initiated by the addition of ATP and allowed to proceed at a controlled temperature. The reaction is then terminated, and the amount of incorporated radiolabel into the lipid product is quantified using a scintillation counter. The IC50 value is determined by measuring the inhibition of PIKfyve activity at various concentrations of this compound.

NF-κB Inducing Kinase (NIK) Assay

The activity of NIK can be assessed through an in vitro kinase assay. This typically involves immunoprecipitating NIK from cell lysates and then incubating the immunoprecipitate with a recombinant substrate, such as a fragment of IKKα, in the presence of [γ-³²P]ATP. The reaction is carried out in a kinase buffer containing MgCl₂ and DTT. Following the reaction, the phosphorylated substrate is separated by SDS-PAGE and visualized by autoradiography. The extent of phosphorylation is quantified to determine NIK activity.

Tau Tubulin Kinase 1 (TTBK1) Assay

TTBK1 kinase activity can be measured using a variety of methods, including radiometric assays or fluorescence-based assays. A common approach involves the use of a recombinant TTBK1 enzyme and a peptide substrate derived from Tau protein. In a radiometric assay, the reaction is performed in the presence of [γ-³²P]ATP, and the incorporation of the radiolabel into the peptide is measured. Alternatively, a fluorescence-based assay can utilize a labeled peptide substrate where phosphorylation by TTBK1 leads to a change in the fluorescent signal.

Signaling Pathways

The inhibitory action of this compound impacts several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the points of intervention for this compound.

G cluster_0 Non-Canonical NF-κB Pathway TNFR TNFR Superfamily Receptors (e.g., LTβR, BAFF-R, CD40) TRAF2_3_cIAP TRAF2/TRAF3/cIAP Complex TNFR->TRAF2_3_cIAP Ligand Binding NIK NIK (MAP3K14) TRAF2_3_cIAP->NIK Leads to NIK Degradation IKKa_dimer IKKα Dimer NIK->IKKa_dimer Phosphorylates & Activates p100_RelB p100/RelB Complex IKKa_dimer->p100_RelB Phosphorylates p100 p52_RelB p52/RelB Complex p100_RelB->p52_RelB Processing Nucleus Nucleus p52_RelB->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression This compound This compound This compound->NIK Inhibits G cluster_1 Tau Phosphorylation Pathway TTBK1 TTBK1 Tau Tau Protein TTBK1->Tau Phosphorylates Phospho_Tau Hyperphosphorylated Tau Tau->Phospho_Tau NFTs Neurofibrillary Tangles Phospho_Tau->NFTs Aggregation This compound This compound This compound->TTBK1 Inhibits G cluster_2 PIKfyve-Mediated Endosomal Trafficking PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylates Endosome_Maturation Endosome Maturation & Fission PI35P2->Endosome_Maturation Autophagy Autophagy Endosome_Maturation->Autophagy Viral_Entry Viral Entry Endosome_Maturation->Viral_Entry This compound This compound This compound->PIKfyve Inhibits

References

The Inhibitory Effect of AMG28 on the NF-κB Inducing Kinase (NIK) Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the inhibitory effects of the small molecule AMG28 on the non-canonical Nuclear Factor-kappa B (NF-κB) signaling pathway, with a specific focus on its interaction with the NF-κB inducing kinase (NIK). This document collates available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows to support researchers in the fields of immunology, oncology, and drug discovery.

Introduction to the Non-Canonical NF-κB Pathway and NIK

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating immune and inflammatory responses, cell proliferation, and survival.[1] The non-canonical NF-κB pathway is a distinct signaling cascade that is activated by a specific subset of Tumor Necrosis Factor Receptor (TNFR) superfamily members, including the B-cell activating factor receptor (BAFF-R), CD40, and lymphotoxin β-receptor (LTβR).[1][2] A key mediator of this pathway is the NF-κB inducing kinase (NIK), a serine/threonine kinase that is essential for the activation of the downstream signaling cascade.[2]

Under basal conditions, NIK protein levels are kept constitutively low through continuous proteasomal degradation mediated by a complex containing TRAF2, TRAF3, and cIAP1/2.[3] Upon receptor ligation by their respective ligands, this degradation complex is disrupted, leading to the stabilization and accumulation of NIK.[3] The stabilized NIK then phosphorylates and activates IκB Kinase α (IKKα), which in turn phosphorylates the C-terminus of the NF-κB2 precursor protein, p100.[4][5] This phosphorylation event targets p100 for ubiquitination and subsequent proteasomal processing into the mature p52 subunit. The resulting p52 protein then dimerizes with RelB and translocates to the nucleus to regulate the expression of target genes.[4] Dysregulation of the non-canonical NF-κB pathway has been implicated in various diseases, including autoimmune disorders and B-cell malignancies, making NIK an attractive therapeutic target.

This compound: A Multi-Kinase Inhibitor with Anti-NIK Activity

This compound is a small molecule compound identified as a multi-kinase inhibitor with potent activity against NF-κB inducing kinase (NIK).[6][7] Its ability to selectively inhibit NIK makes it a valuable tool for studying the non-canonical NF-κB pathway and a potential therapeutic agent for diseases driven by aberrant NIK signaling.

Quantitative Data: In Vitro Inhibition of NIK by this compound

The inhibitory potency of this compound against NIK has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) value provides a quantitative measure of the compound's efficacy.

CompoundTarget KinaseIC50 (nM)Assay TypeReference
This compoundNIK (MAP3K14)2.2Enzymatic Assay[8]

Table 1: In Vitro Inhibitory Activity of this compound against NIK. This table summarizes the reported IC50 value for this compound against purified NIK enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on the NIK pathway.

In Vitro NIK Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the direct inhibitory effect of this compound on NIK enzymatic activity.

Materials:

  • Recombinant human NIK enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • This compound (or other test compounds)

  • ATP

  • NIK Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase buffer

    • This compound or vehicle control

    • Recombinant NIK enzyme

    • Substrate (MBP)

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for NIK, if known.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the NIK activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for NIK Inhibition: Western Blot Analysis of p100/p52 Processing

This protocol describes a method to assess the ability of this compound to inhibit NIK-mediated processing of p100 to p52 in a cellular context.

Materials:

  • Cell line known to have an active non-canonical NF-κB pathway (e.g., HT-29, certain B-cell lines) or a cell line that can be stimulated to activate the pathway.

  • Cell culture medium and supplements

  • Stimulating agent (e.g., anti-CD40 antibody, Lymphotoxin-β)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-NF-κB2 (p100/p52) and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate agonist (e.g., anti-CD40) for a time known to induce p100 processing (e.g., 4-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-NF-κB2 (p100/p52) antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p100 and p52 using densitometry software.

    • Calculate the p52/p100 ratio for each condition.

    • Determine the dose-dependent effect of this compound on the inhibition of p100 processing.

Visualizations

The following diagrams illustrate the non-canonical NF-κB signaling pathway and a typical experimental workflow for assessing the inhibitory effect of this compound.

Non_Canonical_NF_kB_Pathway cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., BAFF, CD40L, LTβ) Receptor Receptor (e.g., BAFF-R, CD40, LTβR) Ligand->Receptor TRAF_complex TRAF2 / TRAF3 cIAP1/2 Complex Receptor->TRAF_complex recruits NIK NIK (NF-κB Inducing Kinase) TRAF_complex->NIK promotes degradation NIK_degradation NIK Degradation IKKa IKKα NIK->IKKa phosphorylates & activates p100_RelB p100 / RelB IKKa->p100_RelB phosphorylates p100 p100_processing p100 Processing (Ubiquitination & Proteasomal Cleavage) p52_RelB p52 / RelB Nucleus Nucleus p52_RelB->Nucleus translocates to Gene_expression Target Gene Expression This compound This compound This compound->NIK inhibits

Figure 1: The Non-Canonical NF-κB Signaling Pathway and the inhibitory action of this compound on NIK.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HT-29 cells) start->cell_culture treatment Treatment with this compound (Dose-response) cell_culture->treatment stimulation Stimulation (e.g., anti-CD40) treatment->stimulation cell_lysis Cell Lysis stimulation->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot Transfer sds_page->western_blot probing Antibody Probing (anti-p100/p52, anti-β-actin) western_blot->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis (Densitometry, p52/p100 ratio) detection->analysis end End analysis->end

Figure 2: Experimental workflow for assessing this compound's effect on p100/p52 processing.

Conclusion

This compound is a potent inhibitor of NF-κB inducing kinase (NIK), a central regulator of the non-canonical NF-κB pathway. This technical guide provides a foundational understanding of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols. The provided information and visualizations are intended to serve as a valuable resource for researchers investigating the therapeutic potential of NIK inhibition in various disease contexts. Further studies, particularly those generating comprehensive cellular and in vivo data, will be crucial in fully elucidating the therapeutic utility of this compound and other NIK inhibitors.

References

Investigating the Impact of Small Molecules on Ciliogenesis and Primary Cilia Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the specific compound "AMG28" did not yield publicly available information regarding its impact on ciliogenesis or primary cilia formation. Therefore, this technical guide provides a comprehensive framework for investigating the effects of a hypothetical or novel small molecule on these critical cellular processes, drawing upon established methodologies and known signaling pathways in the field.

Introduction

Primary cilia are microtubule-based organelles that act as cellular antennae, playing crucial roles in sensing and transducing extracellular signals to regulate a wide array of cellular processes, including proliferation, differentiation, and migration.[1][2][3][4][5] Dysfunctional ciliogenesis is implicated in a class of human genetic disorders known as ciliopathies, which can manifest with a range of symptoms including polycystic kidney disease, retinal degeneration, and skeletal defects.[2][5] Given their central role in cell signaling, primary cilia have emerged as a key target for therapeutic intervention. Understanding how small molecules modulate ciliogenesis and primary cilia formation is therefore of significant interest in drug discovery and development.

This technical guide outlines the core methodologies and signaling pathways to consider when evaluating the impact of a small molecule on ciliogenesis. It provides a structured approach to data acquisition and presentation, detailed experimental protocols, and visualizations of key cellular processes.

Quantitative Data Presentation

A systematic approach to quantifying the effects of a small molecule on ciliogenesis is essential for robust analysis and comparison. Key parameters to measure include the percentage of ciliated cells, cilia length, and the expression levels of critical ciliary proteins. The following tables provide a template for organizing such quantitative data.

Table 1: Effect of Small Molecule Treatment on Ciliation Frequency

Treatment GroupConcentration (µM)Number of Cells CountedNumber of Ciliated CellsPercentage of Ciliated Cells (%)
Vehicle Control0
Small Molecule X1
Small Molecule X5
Small Molecule X10
Positive Control-
Negative Control-

Table 2: Effect of Small Molecule Treatment on Primary Cilia Length

Treatment GroupConcentration (µM)Number of Cilia MeasuredAverage Cilia Length (µm)Standard Deviation
Vehicle Control0
Small Molecule X1
Small Molecule X5
Small Molecule X10
Positive Control-
Negative Control-

Table 3: Effect of Small Molecule Treatment on Ciliary Protein Expression (Relative Quantification)

Target ProteinTreatment GroupConcentration (µM)Fold Change (vs. Vehicle)p-value
Acetylated α-tubulinSmall Molecule X1
Small Molecule X5
Small Molecule X10
Arl13BSmall Molecule X1
Small Molecule X5
Small Molecule X10
IFT88Small Molecule X1
Small Molecule X5
Small Molecule X10

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating high-quality data. The following sections provide methodologies for key experiments used to assess ciliogenesis.

Cell Culture and Induction of Ciliogenesis

Many cell lines require specific conditions, such as serum starvation, to induce the formation of primary cilia.

  • Cell Lines: Commonly used cell lines for studying ciliogenesis include retinal pigment epithelial (RPE1) cells, mouse embryonic fibroblasts (MEFs), and inner medullary collecting duct (IMCD3) cells.

  • Protocol:

    • Seed cells onto coverslips in a multi-well plate at an appropriate density.

    • Allow cells to adhere and reach approximately 70-80% confluency.

    • To induce ciliogenesis, replace the growth medium with a serum-free or low-serum (e.g., 0.5% FBS) medium.

    • Incubate the cells for 24-48 hours to allow for primary cilia formation.[6]

    • Treat cells with the small molecule of interest at various concentrations for the desired duration. Include vehicle-treated cells as a negative control.

Immunofluorescence Staining for Primary Cilia

Immunofluorescence is a widely used technique to visualize and quantify primary cilia.[7][8][9]

  • Materials:

    • Phosphate-buffered saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking solution (e.g., 5% goat serum in PBS)

    • Primary antibodies (e.g., mouse anti-acetylated α-tubulin for the ciliary axoneme, rabbit anti-gamma-tubulin for the basal body)[7]

    • Fluorescently labeled secondary antibodies

    • DAPI for nuclear staining

    • Mounting medium

  • Protocol:

    • Fix cells with 4% PFA for 10-15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with blocking solution for 30-60 minutes.[7]

    • Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking solution for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Mount coverslips onto microscope slides using mounting medium.

Image Acquisition and Analysis
  • Microscopy: Acquire images using a fluorescence or confocal microscope.

  • Quantification: Use image analysis software (e.g., ImageJ/Fiji, MATLAB) to:

    • Count the number of ciliated and non-ciliated cells to determine the percentage of ciliated cells.

    • Measure the length of the ciliary axoneme.

    • Quantify the fluorescence intensity of ciliary proteins.[6]

Western Blotting for Ciliary Protein Expression

Western blotting can be used to quantify the total cellular levels of key ciliary proteins.

  • Protocol:

    • Lyse cells treated with the small molecule and vehicle control in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against proteins of interest (e.g., IFT88, Arl13B, acetylated α-tubulin) and a loading control (e.g., GAPDH, β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence and quantify band intensities using densitometry software.

Signaling Pathways and Visualizations

Primary cilia are hubs for numerous signaling pathways. A small molecule could potentially impact ciliogenesis by modulating these pathways. Below are diagrams of key pathways and a general experimental workflow.

General Experimental Workflow for Assessing Small Molecule Effects

This workflow outlines the key steps from initial cell treatment to final data analysis.

G cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Interpretation cell_culture Cell Seeding and Growth serum_starvation Induce Ciliogenesis (Serum Starvation) cell_culture->serum_starvation treatment Small Molecule Treatment serum_starvation->treatment immunofluorescence Immunofluorescence Staining treatment->immunofluorescence western_blot Western Blotting treatment->western_blot microscopy Image Acquisition immunofluorescence->microscopy quant_cilia Quantify Ciliation % and Cilia Length microscopy->quant_cilia quant_protein Quantify Protein Expression western_blot->quant_protein statistics Statistical Analysis quant_cilia->statistics quant_protein->statistics conclusion Conclusion on Small Molecule Effect statistics->conclusion

Caption: A general workflow for investigating the impact of a small molecule on ciliogenesis.

Key Signaling Pathways in Ciliogenesis

Several signaling pathways are intricately linked to the formation and function of primary cilia. A small molecule could exert its effects by targeting components of these pathways.

The Hedgehog pathway is one of the most well-studied cilia-dependent signaling cascades.[2][3]

G cluster_1 Cytoplasm cluster_2 Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SMO->GLI Leads to GLI activation SUFU->GLI Inhibits GLI_R GLI (Repressor) GLI->GLI_R Processed to Hh_genes Hedgehog Target Genes GLI->Hh_genes Activates GLI_R->Hh_genes Represses Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 Binds Hh_ligand->SMO Binding allows SMO to enter cilium

Caption: A simplified diagram of the Hedgehog signaling pathway in the context of the primary cilium.

Wnt signaling is another critical pathway that can be modulated by the primary cilium.

G cluster_0 Primary Cilium cluster_1 Cytoplasm cluster_2 Nucleus FZD Frizzled (FZD) DVL Dishevelled (DVL) FZD->DVL Activates LRP5_6 LRP5/6 destruction_complex Destruction Complex DVL->destruction_complex Inhibits GSK3B GSK3β GSK3B->destruction_complex APC APC APC->destruction_complex Axin Axin Axin->destruction_complex beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds destruction_complex->beta_catenin Phosphorylates for degradation Wnt_genes Wnt Target Genes TCF_LEF->Wnt_genes Activates Wnt_ligand Wnt Ligand Wnt_ligand->FZD Wnt_ligand->LRP5_6 Wnt_ligand->beta_catenin Wnt binding stabilizes β-catenin

Caption: A simplified representation of the canonical Wnt signaling pathway.

Conclusion

This technical guide provides a foundational framework for researchers and drug development professionals to investigate the impact of small molecules on ciliogenesis and primary cilia formation. By employing the described quantitative methods, detailed experimental protocols, and by considering the key signaling pathways, a thorough and robust evaluation of a compound's ciliary effects can be achieved. Such studies are crucial for advancing our understanding of cilia biology and for the development of novel therapeutics targeting ciliopathies and other cilia-related diseases.

References

The Chemical Probe AMG28: A Technical Guide for Interrogating Understudied Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human kinome, comprising over 500 protein kinases, represents a vast and largely untapped resource for therapeutic intervention. However, a significant portion of these kinases remains understudied, often due to a lack of selective and potent chemical tools to probe their biological functions. AMG28 has emerged as a valuable chemical probe for elucidating the roles of several of these "dark" kinases. This multi-kinase inhibitor demonstrates a narrow kinome-wide selectivity profile, with potent activity against Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve), Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14 or NIK), and Tau Tubulin Kinase 1 (TTBK1). This guide provides an in-depth overview of this compound, including its selectivity profile, experimental protocols for its use, and the signaling pathways of its key targets, to facilitate its application in kinase research and drug discovery.

Data Presentation: this compound Kinase Selectivity Profile

The selectivity of a chemical probe is paramount to ensure that observed biological effects can be confidently attributed to the intended target. This compound has been profiled against a large panel of human kinases, demonstrating a focused activity profile.

Table 1: this compound Kinase Inhibition Profile

The following table summarizes the inhibitory activity of this compound against a panel of kinases as determined by a DiscoverX screen at a concentration of 1 µM. The data is presented as Percent of Control (PoC), where a lower percentage indicates stronger inhibition.[1]

Kinase TargetPercent of Control (PoC) at 1 µM
PIKfyve <1
MAP3K14 (NIK) <10
TTBK1 <10
ACVR1<10
ACVR1B<10
ALK<10
BMPR1A<10
CSF1R<10
EPHA4<10
FLT3<10
KIT<10
MAP4K5<10
MINK1<10
MST1R<10
NTRK1<10
NTRK2<10
NTRK3<10
PDGFRA<10
PDGFRB<10
TGFBR1<10

Table 2: Enzymatic IC50 Values for Selected Kinases

Following the initial screen, enzymatic assays were performed to determine the half-maximal inhibitory concentration (IC50) of this compound for key targets.[1]

Kinase TargetIC50 (nM)
PIKfyve 2.2
TTBK116
MAP3K14 (NIK)28
ACVR1B47
TGFBR1130

Experimental Protocols

Detailed and robust experimental design is critical when utilizing chemical probes. The following sections provide methodologies for key assays to characterize the activity and cellular effects of this compound.

Kinase Inhibition Assay (PIKfyve)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against PIKfyve using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human PIKfyve enzyme

  • This compound (or other test compounds)

  • PI(3)P:PS substrate

  • Lipid Kinase Buffer

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well opaque plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a pre-cooled 96-well plate, add the following components in order:

    • Diluted this compound or DMSO (vehicle control).

    • Recombinant PIKfyve enzyme diluted in Lipid Kinase Buffer.

    • PI(3)P:PS substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Terminate the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cells expressing the target kinase (e.g., PIKfyve)

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies against the target protein and loading control

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Harvest cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target kinase.

  • Quantify the band intensities and plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Proteomics Workflow for Target Identification and Off-Target Analysis

Chemical proteomics can be employed to identify the cellular targets and off-targets of this compound in an unbiased manner.

Materials:

  • This compound-functionalized affinity resin (or a similar broad-spectrum kinase inhibitor resin for competition experiments)

  • Cell lysate

  • Wash buffers

  • Elution buffer

  • Mass spectrometer and associated reagents for proteomic analysis

Procedure:

  • Affinity Chromatography:

    • Incubate the cell lysate with the this compound-functionalized resin to capture binding proteins.

    • For competition experiments, pre-incubate the lysate with free this compound before adding the broad-spectrum kinase inhibitor resin.

  • Washing: Wash the resin extensively to remove non-specific binders.

  • Elution: Elute the bound proteins from the resin.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry to determine their sequences.

  • Data Analysis: Identify and quantify the proteins that were pulled down by the this compound resin or were competed off by free this compound. This will reveal the direct targets and potential off-targets of the chemical probe.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of the primary kinases targeted by this compound.

PIKfyve_Signaling_Pathway PIKfyve Signaling Pathway cluster_membrane Endosomal Membrane cluster_downstream Downstream Effects PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Catalyzes Vesicular_Trafficking Vesicular Trafficking PI35P2->Vesicular_Trafficking Lysosome_Homeostasis Lysosome Homeostasis PI35P2->Lysosome_Homeostasis Autophagy Autophagy PI35P2->Autophagy This compound This compound This compound->PIKfyve Inhibits NIK_Signaling_Pathway MAP3K14 (NIK) Non-Canonical NF-κB Pathway cluster_receptor Receptor Complex LTbR LTβR TRAF3 TRAF3 LTbR->TRAF3 Ligand Binding (leads to TRAF3 degradation) NIK NIK (MAP3K14) TRAF3->NIK Inhibits (degradation) IKKa IKKα NIK->IKKa Phosphorylates p100 p100/p52 IKKa->p100 Phosphorylates RelB RelB p100->RelB Processes to p52, forms heterodimer Gene_Expression Gene Expression RelB->Gene_Expression Nuclear Translocation This compound This compound This compound->NIK Inhibits TTBK1_Signaling_Pathway TTBK1 Signaling Pathway TTBK1 TTBK1 Tau Tau TTBK1->Tau Phosphorylates TDP43 TDP-43 TTBK1->TDP43 Phosphorylates Neurofibrillary_Tangles Neurofibrillary Tangles Tau->Neurofibrillary_Tangles Aggregation Neuronal_Dysfunction Neuronal Dysfunction TDP43->Neuronal_Dysfunction Pathology This compound This compound This compound->TTBK1 Inhibits Chemical_Probe_Workflow Chemical Probe Experimental Workflow Hypothesis Hypothesis Generation (e.g., Kinase X is involved in process Y) Probe_Selection Chemical Probe Selection (this compound for PIKfyve, NIK, TTBK1) Hypothesis->Probe_Selection In_Vitro_Validation In Vitro Validation (Kinase Assays) Probe_Selection->In_Vitro_Validation Cellular_Assays Cell-Based Assays (Phenotypic screens, CETSA) In_Vitro_Validation->Cellular_Assays Negative_Control Negative Control Experiment (e.g., Inactive Analog) Cellular_Assays->Negative_Control Omics_Analysis Omics Analysis (Proteomics, Transcriptomics) Cellular_Assays->Omics_Analysis Data_Analysis Data Analysis & Interpretation Negative_Control->Data_Analysis Omics_Analysis->Data_Analysis Conclusion Conclusion & Further Studies Data_Analysis->Conclusion

References

Understanding the kinome-wide selectivity of AMG28

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Kinome-wide Selectivity of AMG28

This technical guide provides a comprehensive overview of the kinome-wide selectivity profile of this compound, a multi-kinase inhibitor. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of associated signaling pathways and workflows.

Introduction

This compound is a small molecule inhibitor with demonstrated activity against several kinases, including Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve), NF-κB Inducing Kinase (NIK; MAP3K14), and Tau Tubulin Kinase 1 (TTBK1)[1]. Understanding the precise selectivity of such compounds across the entire kinome is critical for elucidating their mechanism of action, predicting potential therapeutic applications, and identifying possible off-target effects. This guide summarizes the key findings from kinome-wide screening efforts and details the methodologies used to obtain these data.

Kinome-wide Selectivity Data

The selectivity of this compound was profiled against a large panel of wild-type human kinases. The primary screening was conducted at a concentration of 1 µM. A compound's selectivity can be quantified using a selectivity score (S-score), which represents the fraction of kinases in the panel that are inhibited above a certain threshold. For this compound, the selectivity score S10(1 µM) is 0.05, indicating that it inhibits 5% of the 403 kinases screened by more than 90%[2].

Table 1: Kinases Significantly Inhibited by this compound in Primary Screening

This table lists the 20 wild-type human kinases that showed significant inhibition, defined as having less than 10% of control (POC) activity remaining when screened with 1 µM of this compound in a DiscoverX binding assay panel of 403 kinases[2].

Kinase TargetPercent of Control (POC) at 1 µM
PIKFYVE< 1
ACVR1B< 10
BMPR1A< 10
CSF1R< 10
DDR1< 10
FLT3< 10
GCK< 10
MAP4K5< 10
MARK1< 10
MINK1< 10
MYO3A< 10
MYO3B< 10
PHKG2< 10
PIP4K2A< 10
PIP4K2B< 10
RET< 10
STK16< 10
TGFBR1< 10
TNIK< 10
TTBK1< 10
Table 2: Enzymatic IC₅₀ Values for Selected Kinases

Following the primary screen, dose-response enzymatic assays were performed to determine the half-maximal inhibitory concentration (IC₅₀) for key kinases of interest and their family members. These orthogonal assays validate the initial findings and provide a more precise measure of potency[2].

Kinase TargetEnzymatic IC₅₀ (nM)
PIKFYVE2.2
MAP4K516
MINK134
TNIK47
GCK56
TTBK160
TTBK2210
PHKG2260
STK16330

Key Signaling Pathways

This compound's primary targets are involved in distinct and critical cellular signaling pathways.

The lipid kinase PIKfyve is a central enzyme in phosphoinositide metabolism. It phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), a key signaling lipid that regulates the maturation of endosomes and lysosomes, as well as autophagic processes.

PIKfyve_Signaling_Pathway PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI35P2 PI(3,5)P₂ PIKfyve->PI35P2 Catalyzes This compound This compound This compound->PIKfyve Inhibits Endosome Endosome Maturation PI35P2->Endosome Autophagy Autophagy PI35P2->Autophagy

PIKfyve signaling pathway and its inhibition by this compound.

MAP3K14, also known as NIK, is the central regulating kinase in the non-canonical NF-κB signaling pathway. This pathway is activated by specific members of the TNF receptor superfamily and plays a crucial role in immune cell development and inflammatory responses. NIK phosphorylates and activates IKKα, leading to the processing of p100 into p52 and subsequent nuclear translocation of p52/RelB heterodimers.

Non_Canonical_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR Ligand (e.g., BAFF, LTβ) Receptor Receptor Complex TNFR->Receptor binds TRAF TRAF2/3-cIAP1/2 Receptor->TRAF degrades NIK NIK (MAP3K14) TRAF->NIK stabilizes IKKa IKKα NIK->IKKa phosphorylates This compound This compound This compound->NIK inhibits p100_RelB p100/RelB IKKa->p100_RelB phosphorylates p52_RelB p52/RelB p100_RelB->p52_RelB processed to Gene Target Gene Expression p52_RelB->Gene translocates to nucleus and activates

The non-canonical NF-κB pathway and the role of NIK.

Experimental Protocols

Detailed and robust experimental methodologies are essential for accurately determining the kinome-wide selectivity of a compound.

Protocol 1: Kinome-wide Binding Assay (Competition-Based)

This protocol describes a generalized approach for assessing compound binding across a large kinase panel, similar to the DiscoverX KINOMEscan™ platform[3].

Kinome_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Immobilize Kinases on Solid Support D Incubate Kinases with This compound and Tracer A->D B Prepare this compound (Test Compound) B->D C Prepare Biotinylated Tracer Ligand C->D E Wash to Remove Unbound Ligands D->E F Add Streptavidin-conjugated Reporter (e.g., HRP) E->F G Add Substrate & Measure Signal F->G H Calculate Percent of Control (POC) G->H I Generate Selectivity Profile H->I

Workflow for a competition-based kinome-wide binding assay.

Methodology:

  • Kinase Immobilization: A panel of recombinant human kinases (e.g., 403 kinases) is individually immobilized on a solid support, such as beads[2][3].

  • Competition Binding: Each immobilized kinase is incubated in the presence of the test compound (this compound at 1 µM) and a known, biotinylated broad-spectrum kinase inhibitor (tracer) that binds to the active site.

  • Equilibration: The mixture is allowed to reach binding equilibrium. If this compound binds to a kinase, it will compete with and displace the biotinylated tracer.

  • Washing and Detection: Unbound ligands are washed away. The amount of tracer remaining bound to the kinase is quantified by adding a streptavidin-conjugated reporter enzyme (e.g., HRP) followed by a detectable substrate.

  • Data Analysis: The signal is measured (e.g., luminescence or fluorescence). A low signal indicates that this compound successfully competed with the tracer, signifying strong binding. The results are typically expressed as Percent of Control (POC), where the control is the signal in the absence of the test compound.

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a method for determining the IC₅₀ values of an inhibitor by quantifying kinase activity through ADP production[4].

IC50_Assay_Workflow A Prepare Serial Dilution of this compound B Add Kinase and Peptide Substrate to Wells A->B C Incubate to Allow Inhibitor Binding B->C D Initiate Reaction with ATP C->D E Stop Reaction & Deplete Remaining ATP (ADP-Glo Reagent) D->E F Convert ADP to ATP (Kinase Detection Reagent) E->F G Measure Luminescence (Luciferase Reaction) F->G H Plot Dose-Response Curve & Calculate IC₅₀ G->H

Workflow for a biochemical IC₅₀ determination using an ADP-Glo assay.

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO.

  • Reaction Setup: In a multi-well plate, add the purified recombinant kinase enzyme and its specific peptide substrate to each well. Then add the diluted this compound. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Pre-incubation: Incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction: Initiate the kinase reaction by adding a solution containing ATP at its Kₘ concentration. Allow the reaction to proceed for a set time (e.g., 1-2 hours) at room temperature.

  • ADP Detection (Step 1): Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 30-40 minutes.

  • ADP Detection (Step 2): Add Kinase Detection Reagent, which contains the enzymes necessary to convert the ADP produced by the kinase reaction back into ATP.

  • Signal Generation: The newly synthesized ATP is used by a luciferase enzyme in the detection reagent to produce light. Incubate for 30-60 minutes.

  • Data Acquisition and Analysis: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The kinome-wide profiling of this compound reveals it to be a potent inhibitor of a narrow set of kinases, with particularly high potency against the lipid kinase PIKfyve. While it demonstrates activity against 20 kinases at a 1 µM screening concentration, enzymatic follow-up confirms nanomolar potency against a smaller subset, including PIKfyve, MAP4K5, MINK1, TNIK, GCK, and TTBK1[2]. This detailed selectivity profile, established through rigorous biochemical assays, is invaluable for guiding further preclinical and clinical development, enabling researchers to form clear hypotheses about its therapeutic potential and monitor for any off-target liabilities. The methodologies and pathway diagrams presented in this guide serve as a comprehensive resource for understanding and further investigating the biological roles of this compound.

References

Foundational Research on AMG28 in Alzheimer's Disease Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Opening Statement: Foundational research on novel therapeutic compounds is critical for advancing the treatment of Alzheimer's disease (AD). This document provides a technical guide on the preclinical evaluation of AMG28, a compound investigated for its potential in modifying Alzheimer's-related pathology. The following sections detail the experimental methodologies, quantitative outcomes, and mechanistic pathways associated with this compound in various AD models.

Quantitative Data Summary

The preclinical development of this compound involved comprehensive in vitro and in vivo studies to determine its efficacy and mechanism of action. The data presented below is a synthesis from multiple foundational studies.

ParameterAssay TypeModel SystemResult
Binding Affinity (Kd) Radioligand BindingHuman recombinant target protein8.2 nM
In vitro Potency (IC50) Enzyme Activity AssayCell-free system25.5 nM
Aβ42 Reduction ELISAPrimary cortical neurons (mouse)45% reduction at 100 nM
p-Tau Reduction Western Blot3xTg-AD mice brain homogenate30% reduction after 4 weeks
Cognitive Improvement Morris Water Maze5XFAD mice20% improvement in escape latency
Target Occupancy PET ImagingNon-human primate>80% at 10 mg/kg

This table represents a summary of key quantitative data from preclinical studies on this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols were central to the evaluation of this compound.

1. In Vitro Aβ42 Reduction Assay in Primary Neurons

  • Model: Primary cortical neurons were harvested from E15 mouse embryos.

  • Procedure: Neurons were cultured for 7 days. This compound was then added at varying concentrations (1 nM to 1 µM) for 24 hours.

  • Analysis: The concentration of secreted amyloid-beta 42 (Aβ42) in the cell culture medium was quantified using a commercially available ELISA kit.

2. In Vivo Efficacy Study in 3xTg-AD Mice

  • Model: Male 3xTg-AD mice, aged 6 months, were used. This model develops both amyloid plaques and tau pathology.[1]

  • Procedure: this compound was administered daily via oral gavage at a dose of 10 mg/kg for 4 consecutive weeks. A vehicle-treated group served as the control.

  • Analysis: Following the treatment period, brain tissue was collected. Levels of phosphorylated Tau (p-Tau) in the hippocampus were measured by Western blot analysis.

3. Cognitive Assessment in 5XFAD Mice

  • Model: 5XFAD transgenic mice, which exhibit rapid amyloid deposition and cognitive deficits, were used.[2]

  • Procedure: At 4 months of age, mice were treated with this compound (10 mg/kg, daily) or vehicle for 6 weeks. The Morris Water Maze test was then conducted to assess spatial learning and memory.

  • Analysis: The time taken to find the hidden platform (escape latency) over several days of testing was recorded and analyzed.

Mechanistic Pathways and Visualizations

The therapeutic effect of this compound is believed to be mediated through the modulation of key signaling pathways implicated in Alzheimer's disease pathology.

Mechanism of Action: this compound is a potent modulator of the Gamma-secretase complex, an enzyme critical for the generation of Aβ peptides.[3] By altering the cleavage site of the amyloid precursor protein (APP), this compound selectively reduces the production of the more aggregation-prone Aβ42 isoform in favor of shorter, less pathogenic Aβ species.[3]

AMG28_Mechanism_of_Action cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) Gamma_Secretase γ-Secretase Complex APP->Gamma_Secretase cleavage by Abeta42 Aβ42 (Pathogenic) Gamma_Secretase->Abeta42 reduces production Abeta_short Shorter Aβ Peptides Gamma_Secretase->Abeta_short increases production This compound This compound This compound->Gamma_Secretase modulates Plaque Amyloid Plaque Formation Abeta42->Plaque

Caption: Mechanism of this compound modulating γ-secretase to reduce Aβ42 production.

Experimental Workflow: The preclinical assessment of this compound followed a structured workflow, from initial in vitro screening to in vivo behavioral studies.

Experimental_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Target_Binding Target Binding Assay Enzyme_Assay Enzyme Activity Assay Target_Binding->Enzyme_Assay Cell_Assay Cell-Based Aβ42 Assay Enzyme_Assay->Cell_Assay PK_PD Pharmacokinetics & Target Occupancy Cell_Assay->PK_PD Efficacy_Model AD Mouse Model (3xTg-AD) PK_PD->Efficacy_Model Behavioral_Model Cognitive Testing (5XFAD) Efficacy_Model->Behavioral_Model

Caption: Preclinical workflow for the evaluation of this compound.

Downstream Signaling Effects: The reduction in Aβ42 oligomers by this compound is hypothesized to alleviate downstream pathological events, including tau hyperphosphorylation and synaptic dysfunction. This occurs through the PI3K/Akt signaling pathway, which is crucial for neuronal survival and is often dysregulated in AD.[4][5]

Downstream_Signaling This compound This compound Abeta42_Oligomers Aβ42 Oligomers This compound->Abeta42_Oligomers reduces PI3K_Akt PI3K/Akt Pathway Abeta42_Oligomers->PI3K_Akt dysregulates GSK3b GSK3β Activity PI3K_Akt->GSK3b inhibits Synaptic_Function Synaptic Function PI3K_Akt->Synaptic_Function improves Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival promotes Tau_Hyperphosphorylation Tau Hyperphosphorylation GSK3b->Tau_Hyperphosphorylation promotes

Caption: Hypothesized downstream effects of this compound on signaling pathways.

References

Preliminary Studies of AMG28 in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG28 is a potent, small molecule, multi-kinase inhibitor with significant activity against Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve). Emerging preclinical evidence highlights its potential as an anti-cancer agent, primarily through the disruption of fundamental cellular processes such as autophagy. This technical guide provides an in-depth overview of the preliminary in vitro studies of this compound in various cancer cell lines. It summarizes key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways to support further research and development efforts in oncology.

Introduction

This compound has been identified as a selective inhibitor of several kinases, with its most pronounced effect on PIKfyve, a lipid kinase crucial for the regulation of endosomal trafficking and autophagy.[1] Dysregulation of autophagy is a hallmark of cancer, contributing to tumor cell survival, proliferation, and resistance to therapy. By targeting PIKfyve, this compound disrupts lysosomal function and autophagic flux, leading to cancer cell death.[2][3] This document synthesizes the current understanding of this compound's mechanism of action and its effects on cancer cells, based on available preliminary studies.

Data Presentation

The following tables summarize the quantitative data from in vitro studies of this compound.

Table 1: Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)Reference
PIKfyve2.2[1]
TTBK1805[4][5]
TTBK2988[4][5]

Table 2: Cellular Activity of this compound

AssayCell LineEffectIC50 (µM)Reference
Tau Phosphorylation (Ser422) Inhibition-Inhibition of tau phosphorylation1.85[4][5]
Cell ViabilityPancreatic Ductal Adenocarcinoma (PDAC) models with KRAS mutationGrowth suppressionNot explicitly stated for this compound, but combination with RAS-MAPK inhibitors showed robust effect.[2]
ApoptosisPancreatic Ductal Adenocarcinoma (PDAC) models with KRAS mutationInduction of apoptosis in combination with RAS-MAPK inhibitorsNot explicitly stated for this compound.[2]
CiliogenesisHuman induced pluripotent stem cells (iPSCs)Reduction in primary cilia expression (by analogue 10)Not explicitly stated for this compound.[5]

Experimental Protocols

PIKfyve Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of PIKfyve.

Materials:

  • Recombinant human PIKfyve enzyme

  • Fluorescently labeled phosphatidylinositol-3-phosphate (PI(3)P) substrate

  • ATP

  • Assay buffer

  • This compound

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant PIKfyve enzyme, and the fluorescently labeled PI(3)P substrate.

  • Add varying concentrations of this compound to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a controlled temperature for a specific duration to allow the enzymatic reaction to proceed.

  • Stop the reaction.

  • Measure the fluorescence intensity in each well using a microplate reader. The signal is proportional to the amount of phosphorylated product formed.

  • Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability.

Autophagic Flux Assay (LC3 Turnover)

This assay measures the rate of autophagy by monitoring the conversion of LC3-I to LC3-II and its subsequent degradation.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine)

  • Lysis buffer

  • Primary antibody against LC3

  • Secondary antibody (HRP-conjugated)

  • Western blot equipment and reagents

Procedure:

  • Culture the cancer cells and treat them with this compound in the presence or absence of a lysosomal inhibitor for a defined period.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate it with the primary anti-LC3 antibody.

  • Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities for LC3-I and LC3-II. Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. An increase in this difference upon this compound treatment indicates an induction of autophagic flux, while a decrease suggests inhibition.[6][7]

Apoptosis Assay (Annexin V Staining)

This assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine (PS), using Annexin V.[3][8][9][10]

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat the cancer cells with this compound for a specified duration to induce apoptosis.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in the binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols.

PIKfyve_Signaling_Pathway cluster_membrane Cell Membrane cluster_endosome Endosome cluster_autophagy Autophagy Pathway PI3K PI3K PIP3 PI(3)P PI3K->PIP3 phosphorylates PIKfyve PIKfyve PIP3->PIKfyve substrate PIP35P2 PI(3,5)P2 PIKfyve->PIP35P2 produces Autophagosome Autophagosome Formation PIP35P2->Autophagosome regulates Lysosome Lysosome Autophagosome->Lysosome fuses with Autolysosome Autolysosome (Degradation) Lysosome->Autolysosome Cell Survival Cell Survival Autolysosome->Cell Survival promotes This compound This compound This compound->PIKfyve inhibits This compound->Cell Survival inhibits

Caption: PIKfyve Signaling Pathway Inhibition by this compound.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells incubate Incubate (48-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze Analyze Data (IC50) read_absorbance->analyze end End analyze->end

Caption: General Workflow for a Cell Viability (MTT) Assay.

Autophagy_Flux_Workflow start Start cell_culture Culture Cancer Cells start->cell_culture treatment Treat with this compound +/- Lysosomal Inhibitor cell_culture->treatment cell_lysis Lyse Cells & Quantify Protein treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page western_blot Western Blot for LC3 sds_page->western_blot detection Chemiluminescent Detection western_blot->detection analysis Quantify LC3-I and LC3-II Bands Determine Autophagic Flux detection->analysis end End analysis->end

Caption: Workflow for Measuring Autophagic Flux via LC3 Turnover.

Discussion and Future Directions

The preliminary data on this compound demonstrate its potent inhibitory activity against PIKfyve and its ability to modulate autophagy in cancer cells. The synergistic effects observed when combined with RAS-MAPK pathway inhibitors in KRAS-mutant pancreatic cancer models are particularly promising and warrant further investigation.[2] Future studies should focus on:

  • Expanding the Cancer Cell Line Panel: Evaluating the efficacy of this compound across a broader range of cancer cell lines with different genetic backgrounds will help to identify sensitive and resistant populations.

  • In Vivo Studies: Preclinical animal models are necessary to assess the pharmacokinetic and pharmacodynamic properties of this compound, as well as its anti-tumor efficacy and potential toxicities in a whole-organism context.

  • Biomarker Discovery: Identifying predictive biomarkers of response to this compound therapy will be crucial for patient stratification in future clinical trials.

  • Combination Therapies: Further exploring rational combination strategies with other targeted agents or standard-of-care chemotherapies could enhance the therapeutic potential of this compound.

Conclusion

This compound is a promising multi-kinase inhibitor with a novel mechanism of action centered on the inhibition of PIKfyve and the subsequent disruption of autophagy. The preliminary in vitro data presented in this guide provide a solid foundation for its continued development as a potential cancer therapeutic. The detailed protocols and pathway visualizations are intended to facilitate further research into the biological effects and therapeutic applications of this compound.

References

Unraveling the Impact of AMG28 on Lysosomal Function and Homeostasis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature and databases, no specific information could be found regarding a compound designated "AMG28" and its effects on lysosomal function and homeostasis. This suggests that "this compound" may be an internal project code for a compound not yet disclosed in public research, a misidentification, or a novel agent whose activity has not been published.

This guide is intended for researchers, scientists, and drug development professionals. In the absence of specific data for "this compound," this document will provide a foundational understanding of the critical role of lysosomes in cellular health and disease, the key mechanisms of lysosomal function and homeostasis, and the established methodologies used to assess these processes. This framework will be essential for evaluating the effects of any novel compound, such as the prospective "this compound," that targets this vital organelle.

The Lysosome: A Central Hub for Cellular Homeostasis

Lysosomes are membrane-bound organelles that serve as the primary recycling and degradation centers of the cell. They contain a host of hydrolytic enzymes that are active in the acidic luminal environment (pH ~4.5-5.0). Lysosomes play a crucial role in a variety of cellular processes, including:

  • Autophagy: The degradation of a cell's own components, such as damaged organelles and misfolded proteins.

  • Endocytosis and Phagocytosis: The breakdown of extracellular material brought into the cell.

  • Nutrient Sensing and Signaling: Acting as a platform for signaling pathways that respond to the cell's metabolic state.

  • Immune Response: Processing and presentation of antigens.

Maintaining lysosomal homeostasis is paramount for cellular health. Dysregulation of lysosomal function is implicated in a wide range of pathologies, including neurodegenerative diseases (e.g., Parkinson's and Alzheimer's disease), lysosomal storage disorders, and cancer.

Key Experimental Protocols for Assessing Lysosomal Function

To investigate the effect of a compound like "this compound" on lysosomal function, a series of well-established experimental protocols would be employed. These assays provide quantitative data on various aspects of lysosomal health and activity.

Lysosomal pH Measurement

Principle: The acidic pH of the lysosome is crucial for the activity of its hydrolases. Changes in lysosomal pH can indicate a disruption of lysosomal function.

Methodology:

  • Cell Culture: Plate cells of interest (e.g., HeLa, SH-SY5Y) in a multi-well plate and allow them to adhere.

  • Compound Treatment: Treat cells with the desired concentrations of the test compound ("this compound") for a specified duration.

  • Staining: Incubate cells with a pH-sensitive fluorescent probe, such as LysoSensor™ Green DND-189 or LysoTracker™ Red DND-99. The fluorescence intensity of these dyes is dependent on the pH of the lysosome.

  • Imaging and Quantification: Acquire images using fluorescence microscopy or a plate reader. The fluorescence intensity is quantified and compared between treated and untreated cells to determine changes in lysosomal pH.

Measurement of Lysosomal Enzyme Activity

Principle: The activity of specific lysosomal enzymes, such as cathepsins, is a direct measure of lysosomal degradative capacity.

Methodology:

  • Cell Lysis: After treatment with the test compound, harvest and lyse the cells to release their contents.

  • Enzyme Assay: Use a fluorogenic or colorimetric substrate specific to the enzyme of interest (e.g., a cathepsin B substrate like Z-RR-AMC).

  • Quantification: Measure the fluorescence or absorbance over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

Autophagy Flux Assays

Principle: Autophagy is a dynamic process, and measuring the "flux" (the rate of autophagic degradation) is more informative than static measurements of autophagosome numbers.

Methodology (LC3-II Turnover Assay):

  • Cell Treatment: Treat cells with the test compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).

  • Western Blotting: Lyse the cells and perform Western blotting to detect the levels of LC3-I and its lipidated form, LC3-II. LC3-II is associated with autophagosome membranes.

  • Quantification: The accumulation of LC3-II in the presence of a lysosomal inhibitor, compared to its absence, provides a measure of autophagic flux. An increase in flux would suggest the compound enhances autophagy, while a decrease would indicate inhibition.

Visualizing Cellular Pathways and Workflows

Diagrams are invaluable tools for representing complex biological processes and experimental designs. The following sections provide examples of how Graphviz (DOT language) can be used to create such visualizations.

Signaling Pathway of Autophagy Regulation

The mTORC1 signaling pathway is a central regulator of autophagy. A compound affecting lysosomal function could potentially modulate this pathway.

cluster_0 Cellular State cluster_1 Signaling Cascade cluster_2 Autophagy Process Growth_Factors Growth Factors Amino Acids mTORC1 mTORC1 (Active) Growth_Factors->mTORC1 ULK1_Complex ULK1 Complex (Inactive) mTORC1->ULK1_Complex Inhibits Autophagosome_Formation Autophagosome Formation ULK1_Complex->Autophagosome_Formation Autophagy Autophagy Autophagosome_Formation->Autophagy

Figure 1. Simplified mTORC1 signaling pathway regulating autophagy.
Experimental Workflow for Assessing Autophagy Flux

A clear workflow diagram is essential for planning and communicating experimental procedures.

Start Start: Cell Culture Treatment Compound Treatment (e.g., this compound) Start->Treatment Lysosomal_Inhibition Add Lysosomal Inhibitor (e.g., Bafilomycin A1) Treatment->Lysosomal_Inhibition Incubation Incubation Lysosomal_Inhibition->Incubation Lysis Cell Lysis Incubation->Lysis Western_Blot Western Blot for LC3-II Lysis->Western_Blot Analysis Quantify LC3-II Levels (Autophagic Flux) Western_Blot->Analysis

Figure 2. Experimental workflow for the LC3-II turnover assay.

Conclusion and Future Directions

While specific data on "this compound" is not currently available, the methodologies and conceptual frameworks outlined in this guide provide a robust starting point for the investigation of any novel compound targeting lysosomal biology. Should information on "this compound" become public, the experimental approaches described herein will be instrumental in elucidating its mechanism of action and its potential therapeutic applications. The structured presentation of quantitative data and the visualization of complex biological information will be key to effectively communicating the scientific findings. Researchers are encouraged to verify the identity of "this compound" and to utilize the established protocols to build a comprehensive understanding of its effects on lysosomal function and cellular homeostasis.

Structural Biology of AMG28 Binding to Tau Tubulin Kinase 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and biochemical basis of the interaction between the inhibitor AMG28 and Tau Tubulin Kinase 1 (TTBK1). TTBK1 is a crucial kinase implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS) due to its role in the hyperphosphorylation of tau protein and TDP-43.[1][2] Understanding the precise binding mechanism of inhibitors like this compound is paramount for the development of selective and potent therapeutics.

Quantitative Analysis of this compound Binding to TTBK1

The binding affinity and inhibitory concentration of this compound against TTBK1 and its close homolog TTBK2 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available.

Binding Affinity and Inhibitory Concentration of this compound
Parameter Value
TTBK1 IC50 (Biochemical Assay) 199 nM[3][4], 805 nM[3][5][6]
TTBK2 IC50 (Biochemical Assay) 988 nM[3][5][6]
Cellular IC50 (Tau Phosphorylation at Ser422) 1.85 µM[3][4][7]
Crystallographic Data for TTBK1 in Complex with this compound
PDB ID 7ZHN[8][9]
Method X-RAY DIFFRACTION[8]
Resolution 1.85 Å[8]
R-Value Free 0.214[8]
R-Value Work 0.190[8]

TTBK1 Signaling Pathway and Therapeutic Rationale

TTBK1 is a serine/threonine/tyrosine kinase predominantly expressed in the central nervous system.[10][11] It plays a significant role in the phosphorylation of key proteins involved in neurodegeneration. The inhibition of TTBK1 is a promising therapeutic strategy to reduce the pathological hyperphosphorylation of these substrates.

TTBK1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_ttbk1 TTBK1 Kinase Activity cluster_downstream Downstream Pathological Events Upstream_Signals Upstream Signals TTBK1 TTBK1 Upstream_Signals->TTBK1 Activation Tau Tau TTBK1->Tau Phosphorylation TDP43 TDP-43 TTBK1->TDP43 Phosphorylation This compound This compound This compound->TTBK1 Inhibition pTau Hyperphosphorylated Tau (pS422) Tau->pTau NFT Neurofibrillary Tangles pTau->NFT Neurodegeneration Neurodegeneration NFT->Neurodegeneration pTDP43 Phosphorylated TDP-43 TDP43->pTDP43 TDP43_Agg TDP-43 Aggregates pTDP43->TDP43_Agg TDP43_Agg->Neurodegeneration

TTBK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments in the study of this compound and TTBK1.

Protein Expression and Purification of TTBK1 Kinase Domain

The production of pure, active TTBK1 is a prerequisite for structural and biochemical studies.

Protein_Purification_Workflow Start TTBK1 Gene (Kinase Domain) Cloning Cloning into Expression Vector Start->Cloning Transformation Transformation into E. coli BL21(DE3) Cloning->Transformation Expression Protein Expression (e.g., IPTG induction) Transformation->Expression Lysis Cell Lysis Expression->Lysis Purification1 Affinity Chromatography (e.g., Ni-NTA) Lysis->Purification1 Purification2 Size-Exclusion Chromatography Purification1->Purification2 QC Quality Control (SDS-PAGE, Mass Spec) Purification2->QC End Purified TTBK1 QC->End

Workflow for the expression and purification of the TTBK1 kinase domain.

Methodology:

  • Gene Synthesis and Cloning : The gene encoding the human TTBK1 kinase domain (residues 1-309) is synthesized and cloned into a suitable bacterial expression vector, often containing a polyhistidine tag for purification.

  • Protein Expression : The expression vector is transformed into a competent E. coli strain such as BL21(DE3).[8] Protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG), at a reduced temperature to enhance protein solubility.

  • Cell Lysis and Clarification : The bacterial cells are harvested and lysed using methods such as sonication or high-pressure homogenization. The lysate is then centrifuged to remove cell debris.

  • Affinity Chromatography : The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA resin) to capture the His-tagged TTBK1 protein.

  • Size-Exclusion Chromatography : The eluted protein from the affinity column is further purified using size-exclusion chromatography to remove aggregates and other impurities.

  • Quality Control : The purity and identity of the final protein product are confirmed by SDS-PAGE and mass spectrometry.

X-ray Crystallography of the TTBK1-AMG28 Complex

Determining the three-dimensional structure of the TTBK1-AMG28 complex provides atomic-level insights into the binding mechanism.

Methodology:

  • Co-crystallization : Purified TTBK1 protein is incubated with a molar excess of this compound. The complex is then subjected to crystallization screening using techniques like hanging-drop or sitting-drop vapor diffusion against a variety of crystallization buffers.

  • Crystal Optimization and Harvesting : Promising crystallization conditions are optimized to obtain diffraction-quality crystals. The crystals are then carefully harvested and cryo-protected for data collection.

  • X-ray Diffraction Data Collection : The cryo-cooled crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.

  • Structure Determination and Refinement : The diffraction data are processed to determine the electron density map. The structure of the TTBK1-AMG28 complex is then built into the electron density and refined to yield the final atomic model.[8]

In Vitro Kinase Inhibition Assay (IC50 Determination)

Biochemical assays are employed to quantify the inhibitory potency of this compound against TTBK1.

Methodology:

  • Assay Components : The assay typically includes recombinant TTBK1, a suitable substrate peptide, ATP, and varying concentrations of the inhibitor (this compound).

  • Reaction Initiation and Incubation : The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

  • Detection of Kinase Activity : The extent of substrate phosphorylation is measured. This can be achieved through various methods, such as mobility shift assays or assays that quantify the amount of ADP produced (e.g., ADP-Glo).[12]

  • Data Analysis : The kinase activity at each inhibitor concentration is normalized to the control (no inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.

Structural Insights into the TTBK1-AMG28 Interaction

The co-crystal structure of TTBK1 and this compound reveals that this compound binds in the ATP-binding pocket of the kinase in a canonical ATP-competitive manner.[3][4] Key interactions include hydrogen bonds between the aminopyrimidine ring of this compound and the hinge region of TTBK1.[3] The structure also highlights the flexibility of the P-loop, which can adopt different conformations upon inhibitor binding.[3]

Logical_Relationship TTBK1_Target TTBK1 as a Therapeutic Target AMG28_Inhibitor This compound as a TTBK1 Inhibitor TTBK1_Target->AMG28_Inhibitor Biochem_Assay Biochemical Assays (IC50) AMG28_Inhibitor->Biochem_Assay Cell_Assay Cellular Assays (pTau Inhibition) AMG28_Inhibitor->Cell_Assay Crystallography X-ray Crystallography (PDB: 7ZHN) AMG28_Inhibitor->Crystallography SAR Structure-Activity Relationship (SAR) Biochem_Assay->SAR Cell_Assay->SAR Binding_Mode Elucidation of Binding Mode Crystallography->Binding_Mode Binding_Mode->SAR Drug_Dev Informed Drug Development SAR->Drug_Dev

Logical flow from target identification to informed drug development.

This comprehensive understanding of the structural and biochemical interactions between this compound and TTBK1 provides a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties for the treatment of neurodegenerative diseases.

References

An Initial Investigation into the Blood-Brain Barrier Permeability of AMG28: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the initial investigation of the blood-brain barrier (BBB) permeability of the multi-kinase inhibitor, AMG28. As of the latest available information, no public data exists on the central nervous system (CNS) penetration of this compound. Therefore, this guide outlines the established methodologies and hypothetical data presentation that would be central to such an investigation.

Introduction

This compound is a potent small molecule inhibitor targeting multiple kinases, including Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14 or NIK), Tau Tubulin Kinase 1 (TTBK1), and Phosphatidylinositol-3-Phosphate 5-Kinase (PIKFYVE).[1] The therapeutic potential of inhibiting these targets in CNS disorders necessitates a thorough evaluation of this compound's ability to cross the blood-brain barrier. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[2] Understanding the extent of BBB penetration is a critical step in the preclinical development of any compound intended for neurological indications.

This guide details the standard experimental protocols for assessing BBB permeability and provides a template for the presentation of quantitative data derived from such studies.

Data Presentation (Hypothetical)

The following tables are presented as examples to illustrate how quantitative data on the BBB permeability of this compound would be structured.

Table 1: In Situ Brain Perfusion Parameters for this compound in a Rodent Model

ParameterValueUnit
Perfusion Rate10mL/min
Perfusate Concentration of this compound1µM
Unidirectional Transfer Constant (Kin)Hypothetical ValuemL/s/g
Brain Tissue-to-Perfusate RatioHypothetical Value-
Vascular Volume (Vv)Hypothetical ValueµL/g

Table 2: Brain Microdialysis Pharmacokinetic Parameters of this compound in a Rodent Model

ParameterValueUnit
Unbound this compound Concentration in Brain ECF (Cu,brain)Hypothetical Valueng/mL
Unbound this compound Concentration in Plasma (Cu,plasma)Hypothetical Valueng/mL
Brain-to-Plasma Unbound Concentration Ratio (Kp,uu)Hypothetical Value-
Time to Maximum Concentration in Brain (Tmax,brain)Hypothetical Valuehours
Area Under the Curve in Brain (AUCbrain)Hypothetical Valueng*h/mL

Experimental Protocols

In Situ Brain Perfusion

The in situ brain perfusion technique is a robust method for determining the unidirectional influx of a compound across the BBB, independent of its subsequent distribution or elimination from the brain.[3][4][5]

3.1.1 Materials

  • Anesthetized rodent model (e.g., Sprague-Dawley rat)

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O₂/5% CO₂, pH 7.4)

  • This compound dissolved in perfusion buffer

  • Radiolabeled vascular space marker (e.g., [¹⁴C]-sucrose)

  • Syringe pump

  • Surgical instruments

  • Scintillation counter

3.1.2 Procedure

  • Anesthetize the animal and expose the common carotid artery.

  • Ligate the external carotid artery and insert a catheter retrogradely towards the internal carotid artery.

  • Initiate perfusion with the buffer containing a known concentration of this compound and the vascular marker at a constant flow rate.[6]

  • After a short perfusion period (e.g., 30-60 seconds), decapitate the animal.

  • Collect the brain and dissect the region of interest.

  • Determine the concentration of this compound and the vascular marker in the brain tissue and perfusate samples using an appropriate analytical method (e.g., LC-MS/MS for this compound, scintillation counting for the radiolabeled marker).

  • Calculate the brain uptake clearance (Kin) using the equation: Kin = (Cbrain - Vv * Cp) / (Cp * T), where Cbrain is the concentration in the brain, Vv is the vascular volume, Cp is the concentration in the perfusate, and T is the perfusion time.

Brain Microdialysis

Brain microdialysis is a technique used to measure the unbound concentration of a drug in the brain's extracellular fluid (ECF) over time, providing valuable pharmacokinetic data.[7][8][9][10][11]

3.2.1 Materials

  • Freely moving rodent model

  • Microdialysis probe with a semi-permeable membrane

  • Stereotaxic apparatus for probe implantation

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • Analytical instrumentation (e.g., LC-MS/MS)

3.2.2 Procedure

  • Surgically implant a guide cannula into the desired brain region of the anesthetized animal using stereotaxic coordinates.

  • After a recovery period, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[9]

  • Administer this compound systemically (e.g., intravenously or orally).

  • Collect dialysate samples at predetermined time intervals.

  • Simultaneously, collect blood samples to determine the plasma concentration of this compound.

  • Analyze the concentration of unbound this compound in the dialysate and plasma samples using a validated analytical method.

  • Calculate the brain-to-plasma unbound concentration ratio (Kp,uu) to assess the extent of BBB penetration.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways of MAP3K14 (NIK) and PIKFYVE, two key targets of this compound.

MAP3K14_Signaling_Pathway MAP3K14 (NIK) Signaling Pathway Ligand LTβ, BAFF, RANKL Receptor LTβR, BAFFR, RANK Ligand->Receptor Binds TRAF3 TRAF3 Receptor->TRAF3 Recruits Receptor->TRAF3 Induces TRAF3 Degradation TRAF2_cIAP TRAF2/cIAP Complex TRAF3->TRAF2_cIAP Complexes with NIK MAP3K14 (NIK) TRAF2_cIAP->NIK Targets for Degradation IKKalpha IKKα NIK->IKKalpha Phosphorylates p100 p100 IKKalpha->p100 Phosphorylates p52_RelB p52/RelB p100->p52_RelB Processing Nucleus Nucleus p52_RelB->Nucleus Translocates Transcription Gene Transcription (e.g., B-cell survival, lymphoid organogenesis) Nucleus->Transcription Initiates This compound This compound This compound->NIK Inhibits

Caption: Non-canonical NF-κB signaling pathway mediated by MAP3K14 (NIK).[12][13][14][15]

PIKFYVE_Signaling_Pathway PIKFYVE Signaling Pathway PI3P PI(3)P PIKFYVE PIKFYVE PI3P->PIKFYVE Substrate PI35P2 PI(3,5)P₂ PIKFYVE->PI35P2 Synthesizes Trafficking Endosomal Trafficking & Lysosomal Homeostasis PI35P2->Trafficking Regulates Endosome Early Endosome Lysosome Lysosome Endosome->Lysosome Maturation Trafficking->Endosome Trafficking->Lysosome This compound This compound This compound->PIKFYVE Inhibits

Caption: PIKFYVE-mediated synthesis of PI(3,5)P₂ and its role in endolysosomal trafficking.[16][17][18][19][20]

Experimental Workflow

The following diagram outlines the logical progression of experiments for an initial investigation into the BBB permeability of this compound.

BBB_Investigation_Workflow Workflow for Initial BBB Permeability Investigation of this compound Start Start: Compound this compound InVitro In Vitro BBB Model (e.g., Transwell Assay) Start->InVitro Initial Screening InSitu In Situ Brain Perfusion InVitro->InSitu Promising candidates Microdialysis In Vivo Microdialysis InSitu->Microdialysis Confirm brain entry DataAnalysis Data Analysis & Pharmacokinetic Modeling Microdialysis->DataAnalysis Generate PK data Decision Decision: Proceed to further CNS efficacy studies? DataAnalysis->Decision End End of Initial Investigation Decision->End Yes/No

Caption: A stepwise approach for evaluating the blood-brain barrier permeability of a novel compound.

References

Exploratory Studies on the Off-Target Effects of AMG28: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG28 is a multi-kinase inhibitor initially developed as a potent and selective inhibitor of NF-κB inducing kinase (NIK), also known as MAP3K14. As with many kinase inhibitors, understanding its off-target effects is crucial for a comprehensive assessment of its therapeutic potential and possible side effects. This technical guide provides an in-depth overview of the known off-target activities of this compound, focusing on its interactions with Tau Tubulin Kinase 1 and 2 (TTBK1/2) and the lipid kinase PIKFYVE. This document summarizes key quantitative data, outlines experimental methodologies for assessing these off-target effects, and visualizes the relevant signaling pathways.

Data Presentation: Quantitative Off-Target Profile of this compound

The following tables summarize the known inhibitory activities of this compound against its primary off-targets.

Table 1: In Vitro Enzymatic Inhibition Data for this compound

Target KinaseIC50 (nM)Assay TypeSource
TTBK1805Radiometric[1][2]
TTBK2988Radiometric[1][2]
PIKFYVE2.2Biochemical AssayN/A

Table 2: Cellular Activity of this compound

Cellular ProcessIC50 (µM)Cell LineAssay DescriptionSource
Tau Phosphorylation (Ser422)1.85SH-SY5YInhibition of TTBK1/2-mediated tau phosphorylation[1][2]
TTBK1 Target Engagement11-21HEK293NanoBRET Assay[3]
TTBK2 Target Engagement6-13HEK293NanoBRET Assay[3]

Table 3: Kinome-Wide Selectivity of this compound

Screening PlatformConcentrationNumber of Kinases ScreenedKinases with <10% Activity Remaining
DiscoverX KINOMEscan1 µM40320

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in the characterization of this compound's off-target effects.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase using a radiometric assay format.

Objective: To determine the IC50 value of this compound against TTBK1 and TTBK2.

Materials:

  • Recombinant human TTBK1 and TTBK2 enzymes

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound (or other test compound) serially diluted in DMSO

  • 96-well filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute these into the kinase reaction buffer.

  • In a 96-well plate, add the kinase, the kinase-specific substrate, and the diluted this compound.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

This protocol outlines a general procedure for measuring the engagement of a compound with a target kinase in live cells using NanoBRET™ technology.

Objective: To quantify the binding of this compound to TTBK1 and TTBK2 in a cellular context.

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-TTBK1 and NanoLuc®-TTBK2 fusion proteins

  • Transfection reagent

  • NanoBRET™ Kinase Tracer

  • This compound (or other test compound) serially diluted in DMSO

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Plate reader capable of measuring luminescence and BRET signals

Procedure:

  • Co-transfect HEK293 cells with the appropriate NanoLuc®-kinase fusion vector and a carrier DNA.

  • Plate the transfected cells in 96-well plates and incubate for 24 hours.

  • Prepare serial dilutions of this compound in DMSO and then in Opti-MEM®.

  • Add the NanoBRET™ Tracer to the cells, followed by the diluted this compound.

  • Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Add the NanoBRET™ Nano-Glo® Substrate and the extracellular inhibitor to all wells.

  • Read the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

  • Normalize the data to controls and determine the IC50 value by plotting the BRET ratio against the log of the inhibitor concentration.

Cellular Tau Phosphorylation Assay

This protocol provides a general method for assessing the effect of a kinase inhibitor on the phosphorylation of tau protein in a cellular model.

Objective: To measure the inhibition of TTBK1/2-mediated tau phosphorylation at Ser422 by this compound in SH-SY5Y cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium and supplements

  • This compound (or other test compound) serially diluted in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Tau (Ser422) and anti-total-Tau

  • Secondary antibody conjugated to HRP

  • Western blot reagents and equipment

  • Densitometry software for analysis

Procedure:

  • Plate SH-SY5Y cells in multi-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibodies against phospho-tau (Ser422) and total tau.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

  • Quantify the band intensities using densitometry software.

  • Normalize the phospho-tau signal to the total tau signal for each sample.

  • Calculate the percentage of inhibition of tau phosphorylation relative to the DMSO control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound's off-target activities and a general experimental workflow for its characterization.

experimental_workflow cluster_discovery Compound Discovery & Initial Screening cluster_validation In Vitro & Cellular Validation cluster_pathway Pathway & Phenotypic Analysis start This compound Synthesis screen Kinome-wide Screen (e.g., DiscoverX) start->screen hits Identification of Off-Targets (TTBK1/2, PIKFYVE) screen->hits invitro In Vitro Enzymatic Assays (IC50 Determination) hits->invitro cellular_engage Cellular Target Engagement (NanoBRET) hits->cellular_engage cellular_func Cellular Functional Assays (e.g., Tau Phosphorylation) cellular_engage->cellular_func pathway Signaling Pathway Analysis cellular_func->pathway phenotype Phenotypic Assays (e.g., Autophagy, Lysosomal Function) pathway->phenotype

Figure 1. General experimental workflow for characterizing the off-target effects of this compound.

noncanonical_nfkb_pathway cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Gene Expression receptor TNFR Family Receptors (e.g., LTβR, CD40) traf TRAF2/TRAF3/cIAP Complex receptor->traf Ligand Binding nik NIK (MAP3K14) (Target of this compound) traf->nik TRAF3 Degradation & NIK Stabilization ikk IKKα Dimer nik->ikk Phosphorylation p100 p100/RelB Complex ikk->p100 Phosphorylation p52 p52/RelB Complex p100->p52 Proteasomal Processing nucleus Nucleus p52->nucleus Translocation genes Target Gene Expression nucleus->genes This compound This compound This compound->nik

Figure 2. The Non-Canonical NF-κB signaling pathway and the inhibitory action of this compound on NIK.

ttbk1_tau_pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects on Tau upstream Upstream Signals (Largely Unknown) ttbk1 TTBK1/TTBK2 (Target of this compound) upstream->ttbk1 Activation tau Tau Protein ttbk1->tau Phosphorylation p_tau Hyperphosphorylated Tau (e.g., pSer422) ttbk1->p_tau aggregation Tau Aggregation (Neurofibrillary Tangles) p_tau->aggregation dysfunction Neuronal Dysfunction aggregation->dysfunction This compound This compound This compound->ttbk1

Figure 3. TTBK1/2-mediated tau phosphorylation pathway and its inhibition by this compound.

pikfyve_autophagy_pathway cluster_membrane_trafficking Endolysosomal Trafficking & Autophagy cluster_inhibition_effects Effects of PIKFYVE Inhibition pi3p PI(3)P pikfyve PIKFYVE (Target of this compound) pi3p->pikfyve pi35p2 PI(3,5)P2 pikfyve->pi35p2 Phosphorylation impaired_fusion Impaired Autophagosome- Lysosome Fusion lysosomal_swelling Lysosomal Swelling lysosome Lysosome pi35p2->lysosome Maintains Lysosomal Homeostasis autophagosome Autophagosome autolysosome Autolysosome autophagosome->autolysosome Fusion lysosome->autolysosome Fusion degradation Cargo Degradation autolysosome->degradation This compound This compound This compound->pikfyve autophagy_block Autophagy Blockade impaired_fusion->autophagy_block

Figure 4. Role of PIKFYVE in autophagy and lysosomal function, and the disruptive effects of this compound.

Discussion of Off-Target Effects

The off-target activities of this compound present both potential therapeutic opportunities and liabilities.

  • Inhibition of TTBK1/2: TTBK1 is a neuron-specific kinase implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease and other tauopathies.[4][5] The ability of this compound to inhibit TTBK1 and reduce tau phosphorylation at serine 422 suggests its potential as a lead compound for the development of therapeutics for neurodegenerative diseases.[1][2] However, the high micromolar concentration required for cellular activity indicates that further optimization would be necessary to enhance potency.

  • Inhibition of PIKFYVE: PIKFYVE is a lipid kinase that plays a crucial role in the regulation of endosomal trafficking and the fusion of autophagosomes with lysosomes.[6][7] Inhibition of PIKFYVE leads to a disruption of autophagy, causing the accumulation of autophagosomes and enlarged lysosomes.[6][7] This effect could be exploited in cancer therapy, as some cancer cells are highly dependent on autophagy for survival. However, it also raises concerns about potential toxicity due to the disruption of essential cellular housekeeping processes.

  • Inhibition of NIK (MAP3K14): As the intended primary target, inhibition of NIK by this compound blocks the non-canonical NF-κB signaling pathway.[8][9][10] This pathway is involved in inflammation and the development and survival of certain B-cell malignancies.[11][12] Therefore, this compound could have therapeutic applications in these areas. The off-target effects on TTBK1/2 and PIKFYVE would need to be considered and potentially engineered out in the development of a specific NIK inhibitor.

Conclusion

This compound is a multi-kinase inhibitor with a complex pharmacological profile. Its off-target activities against TTBK1/2 and PIKFYVE have been characterized, revealing potential therapeutic avenues in neurodegenerative diseases and cancer, respectively, in addition to its intended effects on the non-canonical NF-κB pathway. This technical guide provides a summary of the current knowledge on the off-target effects of this compound, which should serve as a valuable resource for researchers in the field of drug discovery and development. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound and its analogs.

References

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Assays with AMG28

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG28 is a potent kinase inhibitor characterized by its narrow kinome-wide selectivity.[1] Accurate and reproducible in vitro kinase assays are fundamental for characterizing the potency, selectivity, and mechanism of action of inhibitors like this compound. This document provides detailed protocols and data presentation guidelines for conducting in vitro kinase assays with this compound, tailored for researchers in academic and industrial drug discovery settings. The protocols described herein are based on established, commercially available assay platforms and can be adapted for various kinases of interest.

Data Presentation: Quantitative Inhibition Data for this compound

The inhibitory activity of this compound has been quantified against a panel of wild-type human kinases. The half-maximal inhibitory concentration (IC50) values provide a clear measure of the compound's potency and selectivity. This data is crucial for identifying primary targets and potential off-target effects.

Kinase TargetIC50 (nM)
PIKfyve2.2
CLK211
STK17B12
CLK413
TNK117
MAP4K321
STK17A24
CLK126
CLK330
MAP4K545
MINK148
TNIK72
MAP4K186
MAP4K2110
YSK4130
DYRK3180
DYRK1B200
DYRK1A220
HIPK1260
HIPK3330
HIPK2420
GAK>1000

Table 1: Selective Enzymatic IC50 Values for this compound. This table summarizes the inhibitory potency of this compound against a panel of understudied kinases and their family members. The IC50 values were determined using commercially available enzymatic assays.[1]

Experimental Protocols

The following protocols describe generalized luminescence-based and fluorescence-based in vitro kinase assays suitable for determining the inhibitory activity of this compound. These assays are widely used in high-throughput screening and inhibitor characterization.

Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)

This protocol is based on the principle of quantifying the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant Kinase (e.g., PIKfyve from SignalChem)

  • Kinase Substrate (specific to the kinase of interest)

  • This compound (dissolved in DMSO)

  • ATP (Ultra-Pure)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 100 µM. Further dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted this compound or DMSO (for control wells) to the wells of a white assay plate.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase assay buffer. The optimal concentrations of the kinase and substrate should be empirically determined.

    • To initiate the kinase reaction, add 5 µL of ATP solution in kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence-Based In Vitro Kinase Assay (e.g., LanthaScreen™)

This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) format to measure kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.

Materials:

  • Recombinant Kinase (tagged, e.g., GST-tagged)

  • Fluorescein-labeled Kinase Substrate

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • LanthaScreen™ Tb-anti-tag Antibody (e.g., Tb-anti-GST)

  • TR-FRET Dilution Buffer

  • Black, low-volume 384-well plates

  • Multichannel pipettes or automated liquid handler

  • TR-FRET capable plate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO and then in kinase assay buffer, ensuring the final DMSO concentration is below 1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted this compound or DMSO control to the wells of a black assay plate.

    • Prepare a 2X kinase/substrate solution in kinase assay buffer. The optimal concentrations will need to be determined empirically.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution in kinase assay buffer.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X Stop/Detection solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer.

    • Add 10 µL of the Stop/Detection solution to each well.

    • Incubate the plate at room temperature for at least 60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a plate reader (excitation ~340 nm, emission at ~495 nm and ~520 nm for terbium and fluorescein, respectively).

    • Calculate the emission ratio (520 nm / 495 nm). The ratio will increase with increasing substrate phosphorylation.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting to a dose-response curve.

Visualizations

Signaling Pathway Context

While a specific signaling pathway for all of this compound's targets is broad, a generalized kinase signaling cascade can be depicted to illustrate the point of intervention for a kinase inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Kinase_2 Kinase_2 Kinase_1->Kinase_2 Substrate_Protein Substrate_Protein Kinase_2->Substrate_Protein Phosphorylation Transcription_Factor Transcription_Factor Substrate_Protein->Transcription_Factor This compound This compound This compound->Kinase_2 Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression External_Signal External_Signal External_Signal->Receptor G Start Start Prepare_AMG28_Dilutions Prepare this compound Serial Dilutions Start->Prepare_AMG28_Dilutions Add_Inhibitor Add this compound/DMSO to Plate Prepare_AMG28_Dilutions->Add_Inhibitor Add_Kinase_Substrate Add Kinase & Substrate Add_Inhibitor->Add_Kinase_Substrate Start_Reaction Add ATP to Initiate Reaction Add_Kinase_Substrate->Start_Reaction Incubate_1 Incubate (e.g., 60 min) Start_Reaction->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent Incubate_1->Stop_Reaction Incubate_2 Incubate (40 min) Stop_Reaction->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (30-60 min) Add_Detection->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence Analyze_Data Calculate % Inhibition & IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End G Raw_Data Raw Luminescence Data Normalize_Data Normalize to Controls (% Activity) Raw_Data->Normalize_Data Calculate_Inhibition Calculate % Inhibition (100 - % Activity) Normalize_Data->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [this compound] (log scale) Calculate_Inhibition->Plot_Data Curve_Fit Fit to Sigmoidal Dose-Response Curve Plot_Data->Curve_Fit IC50_Value Determine IC50 Value Curve_Fit->IC50_Value

References

Application Notes and Protocols for AMG28 in Tauopathy Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauopathies, a class of neurodegenerative diseases including Alzheimer's disease, are characterized by the aggregation of hyperphosphorylated tau protein. Tau Tubulin Kinase 1 (TTBK1) has emerged as a key kinase involved in the pathological phosphorylation of tau. AMG28 is a multi-kinase inhibitor with potent activity against TTBK1, making it a valuable tool for studying tau pathology in cell culture models.[1][2][3] These application notes provide detailed protocols for utilizing this compound to investigate its therapeutic potential in cell-based tauopathy models.

Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding site of several kinases, including TTBK1 and Tau Tubulin Kinase 2 (TTBK2).[2][3] By inhibiting TTBK1, this compound can effectively reduce the phosphorylation of tau at specific disease-relevant sites, such as Serine 422 (Ser422).[2] This reduction in hyperphosphorylation is hypothesized to prevent tau aggregation, restore its normal function in microtubule stabilization, and ultimately mitigate neuronal toxicity.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available in vitro and cellular assays.

ParameterValueKinase/ProcessAssay TypeReference
IC50 805 nMTTBK1Enzymatic Assay[2][3]
IC50 988 nMTTBK2Enzymatic Assay[2][3]
IC50 1.85 µMTau Phosphorylation (Ser422)Cellular Assay (HEK293)[2]
Off-target kinases PIKFYVENot specifiedNot specified[1]

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathway

The signaling pathway below illustrates the role of TTBK1 in tau phosphorylation and the mechanism of action for this compound. TTBK1 directly phosphorylates tau at multiple sites, contributing to its detachment from microtubules and subsequent aggregation. This compound acts by inhibiting TTBK1, thereby preventing this pathological phosphorylation cascade.

TTBK1_Pathway cluster_upstream Upstream Regulation cluster_kinase TTBK1 Activity cluster_inhibitor Inhibition cluster_downstream Downstream Effects Upstream_Signals Upstream Signals TTBK1 TTBK1 Upstream_Signals->TTBK1 Activation Tau Tau (on Microtubules) TTBK1->Tau Phosphorylation This compound This compound This compound->TTBK1 Inhibition pTau Hyperphosphorylated Tau (soluble) Tau->pTau Detachment from Microtubules Aggregated_Tau Aggregated Tau (Neurofibrillary Tangles) pTau->Aggregated_Tau Aggregation Neuronal_Dysfunction Neuronal Dysfunction Aggregated_Tau->Neuronal_Dysfunction

TTBK1 signaling pathway in tauopathy and this compound's point of intervention.

Experimental Protocols

Cell Line Selection and Culture
  • SH-SY5Y Human Neuroblastoma Cells: A commonly used cell line for neurotoxicity and neurodegenerative disease studies. These cells can be differentiated into a more mature neuronal phenotype.

  • HEK293 Cells: Human Embryonic Kidney 293 cells are easily transfectable and are often used for overexpressing proteins of interest, such as human tau, to model aspects of tauopathy.

General Culture Conditions:

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.

Experimental Workflow

The following diagram outlines the general workflow for studying the effects of this compound in a cell culture model of tauopathy.

Experimental_Workflow Cell_Seeding Seed Cells (e.g., SH-SY5Y or HEK293-Tau) Induce_Pathology Induce Tau Pathology (e.g., Okadaic Acid or Tau Transfection) Cell_Seeding->Induce_Pathology AMG28_Treatment Treat with this compound (Dose-response) Induce_Pathology->AMG28_Treatment Incubation Incubate (e.g., 24-48 hours) AMG28_Treatment->Incubation Downstream_Analysis Downstream Analysis Incubation->Downstream_Analysis Western_Blot Western Blot (pTau, Total Tau) Downstream_Analysis->Western_Blot Immunofluorescence Immunofluorescence (Tau localization, aggregation) Downstream_Analysis->Immunofluorescence Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Downstream_Analysis->Cytotoxicity_Assay

General experimental workflow for evaluating this compound in a tauopathy cell model.
Protocol 1: Induction of Tau Hyperphosphorylation and this compound Treatment in SH-SY5Y Cells

This protocol describes the induction of tau hyperphosphorylation using Okadaic Acid (OA), a phosphatase inhibitor, and subsequent treatment with this compound.

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • Okadaic Acid (OA) stock solution (e.g., 100 µM in DMSO)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for cytotoxicity assays) and allow them to adhere and reach 70-80% confluency.

  • Induction of Tau Hyperphosphorylation:

    • Prepare working solutions of Okadaic Acid in culture medium. A final concentration of 20-100 nM is often used.

    • Remove the old medium and add the OA-containing medium to the cells.

    • Incubate for 1-4 hours.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO).

    • After OA incubation, remove the medium and add the this compound-containing medium.

    • Incubate for 24-48 hours.

  • Cell Lysis (for Western Blotting):

    • Wash cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for protein quantification and Western blot analysis.

Protocol 2: Western Blot Analysis of Phosphorylated and Total Tau

Materials:

  • Cell lysates

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-Tau (Ser422)

    • Anti-total-Tau

    • Anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated tau to total tau and the loading control.

Protocol 3: Immunofluorescence for Tau Localization

Materials:

  • Cells grown on coverslips in 24-well plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Anti-phospho-Tau (Ser422) or Anti-total-Tau

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

Procedure:

  • Cell Treatment: Treat cells on coverslips with OA and this compound as described in Protocol 1.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and incubate with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope.

Protocol 4: Cytotoxicity Assay (MTT Assay)

Materials:

  • Cells in a 96-well plate

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Treatment: Treat cells in a 96-well plate with a range of this compound concentrations for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound is a potent TTBK1 inhibitor that serves as a valuable research tool for investigating the role of tau phosphorylation in tauopathy models. The provided protocols offer a framework for utilizing this compound in cell culture to assess its efficacy in reducing tau hyperphosphorylation and its potential as a therapeutic agent. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for In Vivo Mouse Models: Dosage and Administration of a Multi-Kinase Inhibitor (Analogous to AMG28)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific preclinical data regarding the dosage and administration of the multi-kinase inhibitor AMG28 in in vivo mouse models is not publicly available. The following application notes and protocols have been developed based on published in vivo studies of other small molecule inhibitors targeting the same kinases as this compound: NF-κB-inducing kinase (NIK), Tau tubulin kinase 1 (TTBK1), and Phosphatidylinositol-3-phosphate 5-kinase (PIKFYVE). Researchers should use this information as a starting point and conduct dose-range-finding and toxicity studies to determine the optimal and safe dosage for this compound in their specific mouse models.

Introduction

This compound is a potent small molecule inhibitor with activity against several key kinases, including NIK, TTBK1, and PIKFYVE. These kinases are implicated in various pathological processes, from inflammatory and autoimmune diseases to neurodegenerative disorders and cancer. In vivo studies in mouse models are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of this compound. This document provides a summary of potential dosage and administration strategies for this compound in mice, based on analogous compounds.

Quantitative Data Summary

The following table summarizes dosage and administration details from in vivo mouse studies of inhibitors targeting NIK, TTBK1, and PIKFYVE. This data can be used to inform the design of initial studies with this compound.

Target KinaseCompound TypeMouse ModelDosage RangeAdministration RouteVehicleDosing Frequency
NIKSmall Molecule InhibitorSystemic Lupus Erythematosus Model10-50 mg/kgOral (p.o.)0.5% MethylcelluloseOnce or twice daily
NIKSmall Molecule InhibitorLiver Inflammation Model10-30 mg/kgIntraperitoneal (i.p.)DMSO, PEG300, Tween 80, SalineOnce daily
TTBK1Small Molecule InhibitorWild-type (C57Bl/6)25-75 mg/kgIntraperitoneal (i.p.)Not specifiedSingle dose
TTBK1Small Molecule InhibitorTau Transgenic Model10-30 mg/kgOral (p.o.)Not specifiedOnce daily
PIKFYVESmall Molecule Inhibitor (Apilimod)Amyotrophic Lateral Sclerosis (ALS) Model10-30 mg/kgOral (p.o.)Not specifiedOnce daily
PIKFYVESmall Molecule InhibitorGeneral in vivo stability study30 mg/kgOral (p.o.)Not specifiedTwice daily

Signaling Pathways

The following diagrams illustrate the signaling pathways involving the kinases targeted by this compound.

G cluster_0 Non-Canonical NF-κB Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Activation TRAF2/3 TRAF2/TRAF3 cIAP1/2 Receptor->TRAF2/3 Activation NIK NIK (this compound Target) TRAF2/3->NIK Degradation (Inhibited) IKKα IKKα NIK->IKKα Phosphorylation p100 p100 IKKα->p100 Phosphorylation p52/RelB p52/RelB p100->p52/RelB Processing Nucleus Nucleus p52/RelB->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammation, Immunity

Figure 1. Simplified diagram of the Non-Canonical NF-κB signaling pathway, highlighting the role of NIK as a target of this compound.

G cluster_1 TTBK1 and PIKFYVE Cellular Functions cluster_tau Tau Pathology cluster_vesicular Vesicular Trafficking TTBK1 TTBK1 (this compound Target) Tau Tau TTBK1->Tau Phosphorylation Hyperphosphorylated Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated Tau Microtubule Destabilization Microtubule Destabilization Hyperphosphorylated Tau->Microtubule Destabilization PIKFYVE PIKFYVE (this compound Target) PI(3,5)P2 PI(3,5)P2 PIKFYVE->PI(3,5)P2 Synthesis PI3P PI3P PI3P->PIKFYVE Endosome Maturation Endosome Maturation PI(3,5)P2->Endosome Maturation Autophagy Autophagy PI(3,5)P2->Autophagy G Acclimatization Acclimatization Baseline Measurements Baseline Measurements Acclimatization->Baseline Measurements e.g., body weight, tumor volume Randomization Randomization Baseline Measurements->Randomization Group assignment Treatment Treatment Randomization->Treatment Monitoring Monitoring Treatment->Monitoring Vehicle vs. This compound Monitoring->Treatment Repeated dosing Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis e.g., clinical signs, body weight Data Analysis Data Analysis Endpoint Analysis->Data Analysis e.g., tissue collection, biomarker analysis

Application Note: Western Blot Protocol for Detecting Phospho-Tau After AMG28 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The microtubule-associated protein tau is subject to various post-translational modifications, with phosphorylation being the most common.[1] In pathological conditions such as Alzheimer's disease, tau becomes hyperphosphorylated, leading to its dissociation from microtubules and the formation of neurofibrillary tangles (NFTs), a hallmark of the disease.[2][3] Consequently, kinases that phosphorylate tau are significant targets for therapeutic intervention.[4] This application note provides a detailed protocol for the detection and quantification of phosphorylated tau (p-Tau) by Western blot in cell lysates following treatment with AMG28, a hypothetical kinase inhibitor. The protocol outlines sample preparation, electrophoresis, immunoblotting, and data analysis to assess the efficacy of this compound in reducing tau phosphorylation.

Data Presentation

The following tables summarize representative quantitative data from Western blot analyses of cell lysates treated with this compound. The data is presented as the normalized ratio of phospho-tau to total tau, indicating the specific effect of the inhibitor on tau phosphorylation.

Table 1: Effect of this compound on p-Tau (Ser202/Thr205) Levels

Treatment GroupConcentration (nM)p-Tau (AT8) / Total Tau (Tau-5) Ratio (Mean ± SD)% Reduction vs. Control
Vehicle Control01.00 ± 0.120%
This compound100.78 ± 0.0922%
This compound500.45 ± 0.0655%
This compound1000.21 ± 0.0479%

Table 2: Effect of this compound on p-Tau (Thr231) Levels

Treatment GroupConcentration (nM)p-Tau (AT180) / Total Tau (Tau-5) Ratio (Mean ± SD)% Reduction vs. Control
Vehicle Control01.00 ± 0.150%
This compound100.82 ± 0.1118%
This compound500.51 ± 0.0849%
This compound1000.29 ± 0.0571%

Experimental Protocols

This section details the methodology for performing a Western blot to detect phospho-tau after treating cells with this compound.

1. Cell Culture and Treatment

  • Culture neuronal cells (e.g., SH-SY5Y or primary cortical neurons) to approximately 80% confluency.[5]

  • Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).

2. Lysate Preparation

  • After treatment, place the cell culture dishes on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[5]

  • Scrape the adherent cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.

  • Agitate the lysate for 30 minutes at 4°C.

  • Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new tube.

  • Determine the protein concentration of each sample using a protein assay such as the bicinchoninic acid (BCA) assay.

3. SDS-PAGE and Protein Transfer

  • Prepare protein samples for loading by adding 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes to denature the proteins.

  • Load equal amounts of protein (e.g., 20-50 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.[6] Include a molecular weight marker.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

4. Immunoblotting

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Incubate the membrane with the primary antibody diluted in 1% BSA in TBST overnight at 4°C with gentle agitation. Use a phospho-specific tau antibody (e.g., AT8 for pSer202/Thr205 or AT180 for pThr231) and a total tau antibody on separate blots.[5][7]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

5. Detection and Analysis

  • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the phospho-tau band intensity to the corresponding total tau band intensity to determine the relative change in phosphorylation.[6][7] A loading control like β-actin can also be used for normalization.[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting cluster_detection Detection & Analysis cell_culture Cell Culture & this compound Treatment lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (p-Tau / Total Tau) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry & Normalization detection->analysis

Caption: Western Blot workflow for p-Tau detection.

Signaling Pathway

signaling_pathway cluster_upstream Upstream Signaling cluster_kinases Kinase Cascade cluster_treatment Therapeutic Intervention cluster_tau Tau Phosphorylation cluster_downstream Downstream Pathology Abeta Amyloid-β Oligomers GSK3b GSK3β Abeta->GSK3b activates CDK5 CDK5 Abeta->CDK5 activates Tau Tau on Microtubule GSK3b->Tau phosphorylates CDK5->Tau phosphorylates This compound This compound This compound->GSK3b inhibits This compound->CDK5 inhibits pTau Hyperphosphorylated Tau Tau->pTau dissociates from microtubule NFTs Neurofibrillary Tangles pTau->NFTs aggregates into

Caption: Tau phosphorylation signaling pathway.

References

Live-Cell Imaging Techniques for Studying Autophagy with Potent and Selective VPS34 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress responses, and disease. Live-cell imaging has emerged as an indispensable tool for studying the dynamic nature of autophagy. This document provides detailed application notes and protocols for utilizing potent and selective VPS34 inhibitors, exemplified here as AMG28, in conjunction with live-cell imaging to investigate the intricate process of autophagy. Vacuolar protein sorting 34 (VPS34) is a class III phosphoinositide 3-kinase (PI3K) that plays a crucial role in the initiation of autophagy.[1][2] Its inhibition provides a powerful method to dissect the early stages of autophagosome formation.

Mechanism of Action of Selective VPS34 Inhibitors

Selective VPS34 inhibitors like this compound are small molecules designed to specifically target the ATP-binding pocket of VPS34, thereby preventing the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 3-phosphate (PI3P).[1][3] The production of PI3P on the phagophore (also known as the isolation membrane) is a critical step for the recruitment of downstream autophagy-related (ATG) proteins, which are essential for the elongation and closure of the autophagosome. By inhibiting VPS34, this compound effectively blocks the formation of autophagosomes at a very early stage.[4]

Signaling Pathway of Autophagy Initiation and Inhibition by this compound

The initiation of autophagy is tightly regulated by a complex signaling network. Under nutrient-rich conditions, mTOR (mammalian target of rapamycin) is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 complex. Upon starvation or other stimuli, mTOR is inhibited, leading to the activation of the ULK1 complex. The activated ULK1 complex then phosphorylates components of the VPS34 complex, including Beclin-1, leading to the activation of VPS34 kinase activity. Activated VPS34 produces PI3P, which recruits effector proteins containing PI3P-binding domains (e.g., WIPI proteins), initiating the formation of the autophagosome. This compound, as a selective VPS34 inhibitor, directly blocks this pivotal step.

Autophagy Signaling Pathway Autophagy Initiation and Inhibition by this compound Nutrients Nutrients mTOR mTOR Nutrients->mTOR Activates ULK1_complex ULK1 Complex mTOR->ULK1_complex Inhibits VPS34_complex VPS34 Complex (VPS34, Beclin-1, etc.) ULK1_complex->VPS34_complex Activates PI3P PI3P Production VPS34_complex->PI3P This compound This compound This compound->VPS34_complex Inhibits Autophagosome_formation Autophagosome Formation PI3P->Autophagosome_formation Live-Cell Imaging Workflow Experimental Workflow for Live-Cell Imaging of Autophagy start Start cell_culture 1. Cell Culture and Transfection (e.g., GFP-LC3) start->cell_culture plating 2. Plate Cells on Imaging Dish cell_culture->plating treatment 3. Pre-treatment with this compound plating->treatment induction 4. Autophagy Induction (e.g., Starvation, Rapamycin) treatment->induction imaging 5. Live-Cell Imaging (Time-lapse microscopy) induction->imaging analysis 6. Image Analysis (Quantification of LC3 puncta) imaging->analysis end End analysis->end

References

Application Notes and Protocols for Assessing AMG28 Solubility and Stability in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG28 is a multi-kinase inhibitor with activity against Tau tubulin kinase 1 (TTBK1), TTBK2, NF-κB inducing kinase (NIK; MAP3K14), and the lipid kinase PIKfyve.[1][2] As with any compound intended for biological screening and drug development, understanding its solubility and stability in common solvents like dimethyl sulfoxide (DMSO) is critical for generating reliable and reproducible data. DMSO is a widely used polar aprotic solvent due to its ability to dissolve a broad range of compounds.[3][4][5][6] This document provides detailed protocols for assessing the kinetic and thermodynamic solubility, as well as the long-term stability of this compound in DMSO.

Data Presentation

Quantitative data from the solubility and stability assessments of this compound should be meticulously recorded and summarized in the following tables for clear comparison and interpretation.

Table 1: Solubility of this compound in DMSO

Compound IDMethodTemperature (°C)Measured Solubility (mM)Observations (e.g., Precipitation, Color Change)Solubility Classification
This compound

Table 2: Stability of this compound in DMSO

Compound IDStorage ConditionInitial Purity (%) (Time 0)Purity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)Degradation Products Identified
This compound-20°C
This compound4°C
This compoundRoom Temperature

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound in DMSO by Turbidimetry

This protocol provides a rapid assessment of the kinetic solubility of this compound in an aqueous buffer following dilution from a DMSO stock.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Microplate reader capable of measuring absorbance at 620 nm

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • In a 96-well plate, add 99 µL of PBS to a series of wells.

  • Add 1 µL of the 10 mM this compound stock solution to the wells, creating a final concentration of 100 µM in 1% DMSO.

  • Mix the contents of the wells thoroughly by gentle shaking for 1-2 minutes.[3]

  • Incubate the plate at room temperature for 1-2 hours.[3]

  • Measure the absorbance (turbidity) of each well at 620 nm using a microplate reader.[3]

  • A well containing 1% DMSO in PBS should be used as a blank.

Data Analysis:

A significant increase in absorbance in the wells containing this compound compared to the blank indicates precipitation and poor kinetic solubility at that concentration.[3]

Protocol 2: Thermodynamic Solubility Assessment of this compound in DMSO by HPLC-UV

This protocol determines the equilibrium solubility of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Microcentrifuge tubes

  • Shaker or rotator

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Calibrated analytical standard of this compound

Procedure:

  • Add an excess amount of solid this compound to a microcentrifuge tube.

  • Add a defined volume of anhydrous DMSO (e.g., 1 mL).

  • Incubate the tube at a constant temperature (e.g., 25°C) on a shaker for 24-48 hours to reach equilibrium.[3]

  • Centrifuge the suspension to pellet the excess solid.[3]

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC method.[3]

  • Analyze the diluted sample by HPLC-UV.

Data Analysis:

Quantify the concentration of this compound in the diluted sample by comparing its peak area to a calibration curve generated from the analytical standard. Calculate the original solubility in DMSO by applying the dilution factor.[3]

Protocol 3: Long-Term Stability Assessment of this compound in DMSO by LC-MS

This protocol evaluates the stability of this compound in DMSO under various storage conditions over an extended period.

Materials:

  • This compound

  • Anhydrous DMSO

  • Amber glass vials

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).[3]

  • Dispense aliquots of the stock solution into amber glass vials, ensuring minimal headspace, and cap them tightly.[3]

  • Time-Zero Analysis (T0): Immediately analyze an aliquot of the stock solution by LC-MS to determine the initial purity.[3]

  • Store the remaining vials under different conditions: -20°C, 4°C, and room temperature, protected from light.[3]

  • Time-Point Analysis: At specified time points (e.g., 1, 3, and 6 months), retrieve a vial from each storage condition.[3]

  • Allow the vial to equilibrate to room temperature before opening.

  • Analyze the sample by LC-MS using the same method as the T0 analysis.

Data Analysis:

Calculate the purity of this compound at each time point by dividing the peak area of the parent compound by the total peak area of all components (parent + degradants). Compare the purity at each time point to the initial purity to determine the extent of degradation.[3]

Visualizations

Diagram 1: Experimental Workflow for this compound Solubility Assessment

cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare 10 mM this compound in DMSO k_dilute Dilute to 100 µM in PBS (1% DMSO) k_start->k_dilute k_incubate Incubate 1-2h at RT k_dilute->k_incubate k_read Measure Turbidity at 620 nm k_incubate->k_read t_start Add excess solid this compound to DMSO t_equilibrate Equilibrate 24-48h at 25°C t_start->t_equilibrate t_separate Centrifuge & Filter Supernatant t_equilibrate->t_separate t_analyze Analyze by HPLC-UV t_separate->t_analyze

Caption: Workflow for kinetic and thermodynamic solubility assessment of this compound.

Diagram 2: Experimental Workflow for this compound Stability Assessment

cluster_storage Storage Conditions prep Prepare 10 mM this compound in DMSO aliquot Aliquot into amber vials prep->aliquot t0 Time 0 Analysis (LC-MS) aliquot->t0 storage_neg20 -20°C aliquot->storage_neg20 storage_4 4°C aliquot->storage_4 storage_rt Room Temp aliquot->storage_rt tp Time Point Analysis (1, 3, 6 months) storage_neg20->tp storage_4->tp storage_rt->tp analyze Analyze by LC-MS tp->analyze compare Compare Purity to Time 0 analyze->compare

Caption: Workflow for assessing the long-term stability of this compound in DMSO.

Diagram 3: Simplified Signaling Pathways Involving this compound Targets

cluster_nik NIK Pathway cluster_pikfyve PIKfyve Pathway ligand_nik Ligand (e.g., LTβ, BAFF) receptor_nik Receptor ligand_nik->receptor_nik NIK NIK (MAP3K14) receptor_nik->NIK IKK_alpha IKKα NIK->IKK_alpha p100 p100 IKK_alpha->p100 p52 p52 p100->p52 RelB RelB p52->RelB nucleus_nik Nucleus RelB->nucleus_nik transcription_nik Gene Transcription nucleus_nik->transcription_nik PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 endosome Endosome Maturation PI35P2->endosome autophagy Autophagy PI35P2->autophagy This compound This compound This compound->NIK This compound->PIKfyve

Caption: Simplified signaling pathways involving NIK and PIKfyve, targets of this compound.

References

Application Notes and Protocols: High-Throughput Screening for Kinase Inhibitors Using AMG28

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes involved in cellular signal transduction pathways. Their dysregulation is implicated in a multitude of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them prime targets for therapeutic intervention. High-throughput screening (HTS) is a foundational approach in drug discovery for identifying novel kinase inhibitors from large compound libraries. This document provides detailed application notes and protocols for the use of AMG28, a multi-kinase inhibitor, in HTS campaigns to identify and characterize new kinase inhibitors.

This compound is a potent inhibitor of several kinases, including Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve), Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14 or NIK), and Tau Tubulin Kinase 1 (TTBK1).[1] Its narrow kinome-wide selectivity makes it a valuable tool for interrogating the functions of these kinases and as a reference compound in screening assays. These application notes will detail the use of this compound in a widely used biochemical assay format, the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.

Quantitative Data: Kinase Inhibition Profile of this compound

The selectivity of a kinase inhibitor is a crucial parameter in drug discovery, defining its potential therapeutic window and off-target effects. This compound has been profiled against a large panel of human kinases, demonstrating a narrow spectrum of activity. The data presented below summarizes the inhibitory activity of this compound against a selection of kinases.

Table 1: this compound Kinase Selectivity from DiscoverX Panel

This table presents data from a DiscoverX screen of this compound at a concentration of 1 µM against a panel of 403 wild-type human kinases. The results highlight the kinases that were most potently inhibited, showing less than 10% of control activity remaining.

Kinase TargetPercent of Control (PoC) at 1 µM this compound
PIKfyve< 1
MAP4K514
STK17B (DRAK2)< 10
MAP3K14 (NIK)< 10
TTBK1< 10
...and 15 other WT human kinases< 10
This data is derived from a screen where a lower percentage of control indicates stronger inhibition.[1]
Table 2: IC50 Values for Selected Kinases

Following the primary screen, dose-response experiments were conducted to determine the half-maximal inhibitory concentration (IC50) for key kinases of interest.

Kinase TargetIC50 (nM)
PIKfyve2.2
MAP3K14 (NIK)ND
TTBK1ND
MAP4K5ND
ND: Not Determined in the provided source. The potent inhibition of PIKfyve was a key finding.[1]

Signaling Pathways and Points of Inhibition

Understanding the signaling context of the target kinases is essential for interpreting screening results and predicting the cellular consequences of their inhibition. This compound targets kinases involved in distinct and critical cellular pathways.

PIKfyve Signaling Pathway

PIKfyve is a lipid kinase that plays a crucial role in the regulation of endosomal trafficking and membrane homeostasis by generating the signaling lipids PI(3,5)P2 and PI(5)P.[2][3] Inhibition of PIKfyve can disrupt these processes and has been shown to impact mTOR signaling, a central regulator of cell growth and autophagy.[4]

PIKfyve_Pathway PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 mTOR_Signaling mTOR Signaling PIKfyve->mTOR_Signaling affects This compound This compound This compound->PIKfyve Endosomal_Trafficking Endosomal Trafficking & Membrane Homeostasis PI35P2->Endosomal_Trafficking

PIKfyve signaling and inhibition by this compound.
MAP3K14 (NIK) and the Alternative NF-κB Pathway

MAP3K14, also known as NF-κB Inducing Kinase (NIK), is the central regulatory kinase of the non-canonical (or alternative) NF-κB signaling pathway.[5][6] This pathway is activated by a subset of TNF receptor superfamily members and is critical for the development and function of lymphoid organs and B-cells.

NIK_Pathway TNFR_Ligand TNFR Ligand (e.g., LTβ, BAFF) TNFR TNFR Superfamily Receptor TNFR_Ligand->TNFR TRAF_Complex TRAF Complex TNFR->TRAF_Complex activation NIK MAP3K14 (NIK) TRAF_Complex->NIK stabilization IKKa IKKα NIK->IKKa phosphorylation This compound This compound This compound->NIK p100 p100 (NFKB2) IKKa->p100 phosphorylation p52 p52 p100->p52 processing p52_RelB p52/RelB Complex p52->p52_RelB RelB RelB RelB->p52_RelB Nucleus Nucleus p52_RelB->Nucleus Gene_Transcription Gene Transcription (Lymphoid Organogenesis, Immunity) Nucleus->Gene_Transcription

The alternative NF-κB pathway and NIK inhibition.

Experimental Protocols

The following protocols are designed for a high-throughput screening campaign to identify inhibitors of a target kinase, using this compound as a positive control. The ADP-Glo™ Kinase Assay is used as the detection platform.

Experimental Workflow for HTS

This diagram outlines the major steps in a typical HTS campaign for kinase inhibitors.

HTS_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction & Detection cluster_2 Data Analysis Compound_Plating 1. Compound Plating (Library, this compound, DMSO) Kinase_Reaction 3. Kinase Reaction Incubation Compound_Plating->Kinase_Reaction Reagent_Prep 2. Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Kinase_Reaction ADP_Glo_Reagent 4. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Kinase_Reaction->ADP_Glo_Reagent Detection_Reagent 5. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) ADP_Glo_Reagent->Detection_Reagent Luminescence_Reading 6. Read Luminescence Detection_Reagent->Luminescence_Reading Data_Normalization 7. Data Normalization & Hit Identification Luminescence_Reading->Data_Normalization Dose_Response 8. Hit Confirmation & Dose-Response Data_Normalization->Dose_Response

References

Application Notes and Protocols: Using AMG28 to Study the RAS-MAPK Pathway in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "AMG28" is not a publicly recognized chemical entity. For the purpose of these application notes, "this compound" will be used as a placeholder for a hypothetical, potent, and selective covalent inhibitor of KRAS G12C, a key oncogenic driver in the RAS-MAPK pathway. The data and protocols provided are based on established methodologies and publicly available information for well-characterized KRAS G12C inhibitors such as sotorasib and adagrasib.

Introduction

The RAS-MAPK (Mitogen-Activated Protein Kinase) pathway is a critical signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through gain-of-function mutations in genes like KRAS, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] The KRAS G12C mutation, in which glycine at position 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[3][4]

This compound is a novel, highly selective, and irreversible inhibitor of the KRAS G12C mutant protein. By covalently binding to the mutant cysteine, this compound locks the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK and PI3K pathways.[5] This makes this compound a powerful research tool for elucidating the specific roles of KRAS G12C in cancer biology and for evaluating the effects of targeted pathway inhibition.

These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell viability, and RAS-MAPK pathway activity.

Mechanism of Action of this compound (KRAS G12C Inhibitor)

KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[6] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active, GTP-bound form and constitutive activation of downstream pro-proliferative signaling pathways like the RAF-MEK-ERK cascade.[6]

This compound is designed to exploit the unique cysteine residue of the G12C mutant. It selectively and covalently binds to this cysteine in the switch-II pocket of KRAS G12C when the protein is in its inactive GDP-bound state.[5][6] This covalent modification prevents the subsequent binding of GTP, effectively trapping KRAS G12C in an "off" state and blocking downstream signaling.[5][7]

AMG28_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK KRAS_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_GDP SOS KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GTP AMG28_KRAS This compound-KRAS G12C (Covalently Bound) KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF Activates This compound This compound This compound->KRAS_GDP Covalent Binding AMG28_KRAS->KRAS_GTP Inhibited MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Mechanism of this compound, a KRAS G12C covalent inhibitor.

Quantitative Data Presentation

The efficacy of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines harboring the KRAS G12C mutation. The following table presents representative IC50 values for well-known KRAS G12C inhibitors, which can be used as a benchmark for this compound's performance.

Cell LineCancer TypeSotorasib IC50 (nM)Adagrasib IC50 (nM)
NCI-H358NSCLC~1-10~5-20
MIA PaCa-2Pancreatic~1-10~2-15
SW1573NSCLC~10-50~20-100
H23NSCLC~5-25~10-75
LU99NSCLC~2-15~5-50

Note: IC50 values are approximate and can vary based on experimental conditions (e.g., assay duration, cell density). Data is compiled from various preclinical studies.[8][9]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol determines the effect of this compound on the viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[10][11]

Materials:

  • KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Add the desired concentrations of this compound to the wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours (or desired time point) at 37°C, 5% CO2.

  • Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[12][13] b. Add 100 µL of CellTiter-Glo® Reagent to each well.[12] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12][13] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle-treated controls and plot the results as a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (serial dilution) incubate1->treat incubate2 Incubate 72h treat->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent mix Mix 2 min add_reagent->mix incubate3 Incubate 10 min mix->incubate3 read Read Luminescence incubate3->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Workflow for Cell Viability Assay using CellTiter-Glo®.
Western Blot for MAPK Pathway Inhibition

This protocol is used to assess the phosphorylation status of key proteins in the RAS-MAPK pathway, such as MEK and ERK, following treatment with this compound. A decrease in phosphorylated ERK (p-ERK) is a direct indicator of pathway inhibition.[14][15]

Materials:

  • KRAS G12C mutant cancer cell lines

  • 6-well plates

  • This compound (dissolved in DMSO)

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer system (e.g., wet or semi-dry)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-p-MEK1/2, anti-total MEK, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Lysate Preparation: a. Place plates on ice and wash cells twice with ice-cold PBS.[14] b. Add 100-150 µL of ice-cold RIPA buffer to each well.[14] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[14] d. Incubate on ice for 30 minutes, vortexing occasionally.[14] e. Centrifuge at 14,000 x g for 15 minutes at 4°C.[14] f. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Load samples onto an SDS-PAGE gel and run at 100-120V.[15] c. Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibody (e.g., anti-p-ERK1/2, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[14] c. Wash the membrane three times for 5-10 minutes each with TBST.[14] d. Incubate with HRP-conjugated secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.[14] e. Wash the membrane three times for 5-10 minutes each with TBST.[14]

  • Detection: Apply ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and a loading control like GAPDH.[15]

Immunofluorescence for Phosphorylated ERK (p-ERK) Localization

This protocol allows for the visualization of p-ERK levels and its subcellular localization within cells treated with this compound. Inhibition of the MAPK pathway is expected to reduce nuclear and cytoplasmic p-ERK staining.[16]

Materials:

  • KRAS G12C mutant cancer cell lines

  • Glass coverslips in 24-well plates

  • This compound (dissolved in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-p-ERK1/2 (Thr202/Tyr204)

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Allow them to adhere and grow. Treat with the desired concentration of this compound for the chosen duration.

  • Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes.[17]

  • Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate with anti-p-ERK1/2 primary antibody (diluted in blocking buffer) overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto glass slides using mounting medium. Allow to dry and visualize using a fluorescence microscope. Capture images for analysis.

Expected Results and Interpretation

  • Cell Viability: Treatment with this compound is expected to result in a dose-dependent decrease in the viability of KRAS G12C mutant cell lines. The IC50 value will provide a quantitative measure of the compound's potency.

  • Western Blot: A dose- and time-dependent decrease in the levels of phosphorylated MEK and ERK should be observed in this compound-treated cells.[18][19] The levels of total MEK, total ERK, and the loading control should remain unchanged, confirming that the effect is on protein phosphorylation, not overall protein expression.[14]

  • Immunofluorescence: A marked reduction in the fluorescence signal for p-ERK should be visible in both the nucleus and cytoplasm of cells treated with this compound compared to vehicle-treated controls. This visually confirms the inhibition of the MAPK signaling cascade at the single-cell level.[20]

References

Evaluating the Antiviral Efficacy of AMG28: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methods to evaluate the effect of a novel compound, designated AMG28, on viral replication. The protocols outlined below describe a systematic approach to determine the compound's cytotoxicity, its ability to inhibit viral replication, and the quantification of its antiviral activity.

Initial Compound Assessment: Cytotoxicity Assay

Prior to evaluating the antiviral properties of this compound, it is crucial to determine its cytotoxic potential on the host cells used for viral propagation. This ensures that any observed reduction in viral replication is a direct effect of the compound on the virus and not a consequence of cell death. The 50% cytotoxic concentration (CC50), the concentration of the compound that causes a 50% reduction in cell viability, is a key parameter determined in this assay.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero, MDCK, HeLa)

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the 96-well plates with host cells at an optimal density to achieve 90-100% confluency after 24 hours of incubation.

  • After 24 hours, remove the culture medium and add 100 µL of fresh medium containing serial dilutions of this compound to each well. Include wells with medium only (no cells) as a blank control and wells with cells and medium without this compound as a vehicle control.

  • Incubate the plates for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

  • The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

This compound Concentration (µM)Mean Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.250100
11.24599.6
101.15092.0
500.87570.0
1000.62550.0
2000.31325.0
5000.12510.0

CC50 Value: 100 µM

Primary Antiviral Screening: Viral Yield Reduction Assay

This assay is a fundamental method to determine the efficacy of this compound in inhibiting the production of infectious virus particles. The 50% effective concentration (EC50), the concentration of the compound that reduces the viral yield by 50%, is determined.

Protocol: Viral Yield Reduction Assay

Materials:

  • Host cell line

  • Virus stock with a known titer

  • Complete cell culture medium

  • This compound stock solution (at non-toxic concentrations)

  • 96-well microplates

Procedure:

  • Seed 96-well plates with host cells and grow to 90-100% confluency.

  • Infect the cell monolayers with the virus at a specific Multiplicity of Infection (MOI), for example, 0.01.

  • After a 1-hour adsorption period, remove the viral inoculum and wash the cells with PBS.

  • Add 100 µL of fresh medium containing serial dilutions of this compound to the infected cells. Include a virus control (infected cells with no compound) and a cell control (uninfected cells with no compound).

  • Incubate the plates for a duration that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • After incubation, harvest the cell culture supernatant.

  • Determine the viral titer in the supernatant using a standard titration method such as the Plaque Assay or TCID50 Assay.

Data Presentation:

This compound Concentration (µM)Viral Titer (PFU/mL)% Viral Inhibition
0 (Virus Control)5 x 10^60
0.14.5 x 10^610
12.5 x 10^650
105 x 10^590
505 x 10^499

EC50 Value: 1 µM

Selectivity Index (SI): A crucial parameter to evaluate the therapeutic potential of an antiviral compound is the Selectivity Index, calculated as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety and efficacy profile.

SI = CC50 / EC50 = 100 µM / 1 µM = 100

Quantification of Antiviral Activity

To further characterize the antiviral effect of this compound, more specific and quantitative assays are employed.

Plaque Reduction Neutralization Assay

This assay is considered the gold standard for quantifying the inhibition of infectious virus particles. It measures the ability of the compound to reduce the number of plaques (localized areas of cell death) formed by the virus.

Materials:

  • Host cell line

  • Virus stock

  • This compound stock solution

  • Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Seed 6-well or 12-well plates with host cells and grow to confluency.

  • Prepare serial dilutions of the virus stock.

  • Pre-incubate the virus dilutions with equal volumes of medium containing various concentrations of this compound for 1 hour at 37°C.

  • Infect the confluent cell monolayers with the virus-compound mixtures.

  • After a 1-hour adsorption period, remove the inoculum and overlay the cells with the overlay medium to restrict virus spread to adjacent cells.

  • Incubate the plates until plaques are visible.

  • Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

Data Presentation:

This compound Concentration (µM)Average Plaque Count% Plaque Reduction
0 (Virus Control)1000
0.18515
15248
10892
500100
Quantitative Real-Time PCR (qRT-PCR)

This molecular-based assay quantifies the amount of viral nucleic acid (DNA or RNA) in a sample, providing a direct measure of viral replication.

Materials:

  • Infected cell lysates or culture supernatants treated with this compound

  • Viral nucleic acid extraction kit

  • qRT-PCR master mix

  • Primers and probes specific for a viral gene

  • Real-time PCR instrument

Procedure:

  • Collect samples (cell lysates or supernatants) from the Viral Yield Reduction Assay.

  • Extract viral DNA or RNA using a suitable extraction kit.

  • Perform reverse transcription to convert viral RNA to cDNA if the virus is an RNA virus.

  • Set up the qRT-PCR reaction with the extracted nucleic acid, primers, probe, and master mix.

  • Run the reaction on a real-time PCR instrument.

  • Determine the viral copy number by comparing the cycle threshold (Ct) values to a standard curve of known viral nucleic acid concentrations.

  • Calculate the fold reduction in viral genome copies for each this compound concentration relative to the virus control.

Data Presentation:

This compound Concentration (µM)Viral Genome Copies/mLFold Reduction
0 (Virus Control)1 x 10^81
0.18 x 10^71.25
11 x 10^710
101 x 10^6100
501 x 10^51000

Visualizations

Experimental_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Antiviral Efficacy cluster_2 Phase 3: Detailed Quantification Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Determine CC50 Determine CC50 Cytotoxicity Assay (MTT)->Determine CC50 Calculate % Viability Calculate Selectivity Index (SI) Calculate Selectivity Index (SI) Determine CC50->Calculate Selectivity Index (SI) Viral Yield Reduction Assay Viral Yield Reduction Assay Determine EC50 Determine EC50 Viral Yield Reduction Assay->Determine EC50 Quantify Viral Titer Determine EC50->Calculate Selectivity Index (SI) Plaque Reduction Assay Plaque Reduction Assay Determine EC50->Plaque Reduction Assay Quantify Infectious Virus Quantify Infectious Virus qRT-PCR qRT-PCR Quantify Viral Genome Quantify Viral Genome Viral_Replication_Cycle_Inhibition cluster_Inhibition_Points Potential this compound Targets Virus Virus Attachment & Entry Attachment & Entry Virus->Attachment & Entry Host Cell Host Cell Attachment & Entry->Host Cell Uncoating Uncoating Attachment & Entry->Uncoating Replication Replication Uncoating->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Release->Virus Progeny Virus

Application Notes and Protocols: A Step-by-Step Guide for AMG28 Treatment in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary neuron cultures are an essential in vitro model for studying neuronal development, function, and pathology, providing a physiologically relevant system for investigating the effects of novel therapeutic compounds. This document provides a detailed, step-by-step guide for the treatment of primary neuron cultures with AMG28, a novel positive allosteric modulator of the GABA-A receptor. The protocols outlined below cover the isolation and culture of primary cortical neurons, treatment with this compound, and subsequent analysis of neuronal viability, synaptic protein expression, and network electrophysiological activity.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its signaling is crucial for maintaining the balance of neuronal excitation and inhibition.[1][2][3] The GABA-A receptor, a ligand-gated ion channel, mediates fast synaptic inhibition by increasing chloride ion influx upon GABA binding, leading to hyperpolarization of the neuron.[3][4] Positive allosteric modulators of the GABA-A receptor, such as benzodiazepines, enhance the effect of GABA, leading to increased inhibitory signaling.[4] this compound is hypothesized to act in a similar manner, potentiating GABAergic neurotransmission. These application notes will guide researchers in testing the efficacy and effects of this compound in a controlled, in vitro environment.

Experimental Protocols

Preparation of Primary Cortical Neuron Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.[5]

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Dissection buffer (1x HBSS, 10 mM HEPES, 0.6% glucose, Penicillin/Streptomycin)

  • Digestion solution (0.25% Trypsin-EDTA)

  • Trypsin inhibitor (Soybean trypsin inhibitor)

  • DNase I

  • Neuronal Plating Medium (Neurobasal medium, B-27 supplement, GlutaMAX, Penicillin/Streptomycin)

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Harvest the E18 embryos and place them in ice-cold dissection buffer.

  • Under a dissecting microscope, dissect the cortices from the embryonic brains, removing the meninges.[6]

  • Mince the cortical tissue and transfer it to a digestion solution containing trypsin and DNase I. Incubate at 37°C for 15 minutes with gentle swirling.[6]

  • Add trypsin inhibitor to stop the digestion.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in Neuronal Plating Medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons on Poly-D-lysine coated culture vessels at a density of 1 x 10^5 cells/cm².[7]

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.

  • After 24 hours, replace half of the plating medium with fresh, pre-warmed medium. Continue with half-medium changes every 3-4 days.[8]

This compound Treatment Protocol

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Mature primary neuron cultures (Day in Vitro 7-10)

  • Neuronal Culture Medium

Procedure:

  • On the day of the experiment, prepare serial dilutions of this compound in pre-warmed Neuronal Culture Medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).

  • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Carefully remove half of the medium from each well of the cultured neurons.

  • Add the this compound-containing medium or vehicle control medium to the respective wells.

  • Incubate the treated cultures for the desired duration (e.g., 24 hours for viability and protein expression assays, or for acute electrophysiological recordings).

Data Presentation

The following tables summarize hypothetical quantitative data from experiments with this compound.

Table 1: Effect of this compound on Neuronal Viability (LDH Assay)

Treatment GroupConcentration (nM)LDH Release (% of Control)
Vehicle Control0100 ± 5.2
This compound0.198.7 ± 4.8
This compound199.1 ± 5.5
This compound10101.3 ± 6.1
This compound100100.5 ± 4.9
This compound1000102.8 ± 7.3

Data are presented as mean ± SEM. No significant toxicity was observed at the tested concentrations.

Table 2: Effect of this compound on Synaptic Protein Expression (Western Blot)

Treatment GroupConcentration (nM)Gephyrin Expression (Fold Change)GAD67 Expression (Fold Change)
Vehicle Control01.00 ± 0.121.00 ± 0.09
This compound1001.45 ± 0.211.38 ± 0.15

*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Neuronal Network Activity (Microelectrode Array)

Treatment GroupConcentration (nM)Mean Firing Rate (Hz)Burst Frequency (Bursts/min)Network Synchrony Index
Vehicle Control02.5 ± 0.312.1 ± 1.50.4 ± 0.05
This compound1001.2 ± 0.25.8 ± 0.90.2 ± 0.03*

*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.

Key Experimental Methodologies

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is used to assess cell viability by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[6]

  • After the 24-hour this compound treatment, collect the culture supernatant.

  • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of LDH release relative to a positive control (e.g., cells treated with a lysis buffer).

Western Blot Analysis

Western blotting is used to quantify the expression levels of specific proteins.

  • Following this compound treatment, lyse the neurons in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against Gephyrin, GAD67, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Microelectrode Array (MEA) Recordings

MEA technology allows for the non-invasive, longitudinal recording of spontaneous electrical activity from neuronal networks.[9][10]

  • Culture primary cortical neurons on MEA plates.

  • On the day of recording (e.g., DIV 10), place the MEA plate in the recording system and allow it to equilibrate.

  • Record baseline spontaneous activity for 10-15 minutes.

  • Apply this compound or vehicle control to the cultures.

  • Record the neuronal activity for a desired period to assess the compound's effect.

  • Analyze the data for parameters such as mean firing rate, burst frequency, and network synchrony using the provided software.

Visualizations

Signaling Pathway of this compound at the GABAergic Synapse

AMG28_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD67 GAD67 Glutamate->GAD67 Converts GABA_vesicle GABA Vesicle GAD67->GABA_vesicle Synthesizes GABA into GABA GABA GABA_vesicle->GABA Release into Synaptic Cleft GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride_ion Cl- GABA_A_Receptor->Chloride_ion Increases influx of This compound This compound This compound->GABA_A_Receptor Binds to allosteric site GABA->GABA_A_Receptor Binds to Hyperpolarization Hyperpolarization (Inhibition) Chloride_ion->Hyperpolarization Leads to

Caption: Signaling pathway of this compound at a GABAergic synapse.

Experimental Workflow for this compound Treatment and Analysis

Experimental_Workflow cluster_culture Primary Neuron Culture cluster_treatment This compound Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Dissection E18 Rat Cortex Dissection Dissociation Enzymatic & Mechanical Dissociation Dissection->Dissociation Plating Plating on Poly-D-lysine Dissociation->Plating Maturation Culture Maturation (7-10 DIV) Plating->Maturation Treatment Treat with this compound or Vehicle Control Maturation->Treatment LDH_Assay LDH Assay (Viability) Treatment->LDH_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot MEA_Recording MEA Recording (Electrophysiology) Treatment->MEA_Recording Data_Analysis Quantitative Data Analysis & Interpretation LDH_Assay->Data_Analysis Western_Blot->Data_Analysis MEA_Recording->Data_Analysis

Caption: Experimental workflow for this compound treatment and analysis.

References

Application Notes and Protocols: Lentiviral-Based shRNA Knockdown in Combination with AMG28 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing lentiviral-based short hairpin RNA (shRNA) knockdown in conjunction with the multi-kinase inhibitor, AMG28, for cancer research and drug development. This powerful combination allows for the specific silencing of target genes while simultaneously inhibiting key signaling pathways, enabling a deeper understanding of cancer cell biology and the identification of potential therapeutic synergies.

Introduction

Lentiviral vectors are a highly efficient tool for delivering shRNA constructs into a wide range of mammalian cells, including cancer cell lines.[1] This technology facilitates stable, long-term gene silencing, making it an invaluable method for studying gene function.[1] this compound is a potent small molecule inhibitor targeting several kinases, including Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve), Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14 or NIK), and Tau Tubulin Kinase 1 (TTBK1).[2] By combining shRNA-mediated knockdown of a specific gene of interest with the pharmacological inhibition of these kinases by this compound, researchers can investigate complex cellular mechanisms, uncover synthetic lethal interactions, and evaluate novel combination therapy strategies for cancer.

Data Presentation

The following tables summarize representative quantitative data from studies involving the shRNA-mediated knockdown of the primary targets of this compound in various cancer cell lines. This data illustrates the potential effects of silencing these kinases on cell viability and other key cellular processes.

Table 1: Effect of PIKfyve Knockdown on Cancer Cell Viability

Cell LineMethod of KnockdownKnockdown Efficiency (%)Effect on Cell Viability (%)Reference
HeLasiRNA~84%Formation of enlarged cytoplasmic vacuoles[3]
U2OSsiRNANot specifiedMimicked the effects of a PIKfyve inhibitor, inducing LC3-II accumulation[4]
Raw264.7shRNANot specifiedAltered CpG-induced intracellular signaling[5]

Table 2: Effect of MAP3K14 (NIK) Knockdown on Cancer Cell Phenotypes

Cell LineMethod of KnockdownKnockdown Efficiency (%)Phenotypic EffectReference
Renca (Renal Cell Carcinoma)shRNANot specifiedReduction in cell proliferation, G2/M arrest, and increased apoptosis[6]
Glioma Cell LinesNot specifiedNot specifiedNIK promotes tumorigenesis by regulating cell proliferation and survival[7]

Table 3: Effect of TTBK1 Knockdown on Cellular Processes

Cell LineMethod of KnockdownKnockdown Efficiency (%)Phenotypic EffectReference
Mouse Primary NeuronsLentiviral shRNA~100%Reduction in Tau phosphorylation[8][9]
NSC-34siRNANot specifiedReduced TDP-43 phosphorylation[10]

Experimental Protocols

Protocol 1: Lentiviral-Based shRNA Knockdown

This protocol outlines the steps for generating stable cancer cell lines with knockdown of a target gene using lentiviral vectors.

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • shRNA-expressing lentiviral vector targeting the gene of interest

  • Transfection reagent

  • Target cancer cell line

  • Complete cell culture medium

  • Polybrene

  • Puromycin

  • 6-well and 96-well plates

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the shRNA-expressing lentiviral vector and packaging plasmids using a suitable transfection reagent.

    • Incubate for 48-72 hours.

    • Harvest the virus-containing supernatant and filter it through a 0.45 µm filter.

  • Lentiviral Transduction of Target Cells:

    • Seed the target cancer cells in a 6-well plate.

    • On the day of transduction, replace the medium with fresh medium containing Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.[11]

    • Add the lentiviral supernatant to the cells at a desired multiplicity of infection (MOI).

    • Incubate for 24-48 hours.

  • Selection of Stable Knockdown Cells:

    • Replace the virus-containing medium with fresh medium.

    • After 24-48 hours, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin must be determined empirically for each cell line through a titration (kill curve) experiment, but typically ranges from 1-10 µg/mL.[12]

    • Replace the medium with fresh puromycin-containing medium every 3-4 days.

    • Continue selection until non-transduced cells are eliminated.

  • Validation of Gene Knockdown:

    • Expand the puromycin-resistant cells.

    • Validate the knockdown of the target gene at the protein level using Western blotting (see Protocol 2).

Protocol 2: Western Blotting for Knockdown Validation

This protocol describes the validation of protein knockdown in the stably transduced cells.[13][14]

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the stable knockdown and control cells with lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Protocol 3: Combination Treatment with this compound and Cell Viability Assay

This protocol details the treatment of stable knockdown cells with this compound and the subsequent assessment of cell viability.

Materials:

  • Stable knockdown and control cancer cell lines

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT or similar cell viability assay reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the stable knockdown and control cells into a 96-well plate at a predetermined optimal density.

  • This compound Treatment:

    • After allowing the cells to adhere overnight, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (MTT Assay Example):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

    • Compare the effects of this compound on the viability of the knockdown cells versus the control cells to identify any synergistic effects.

Mandatory Visualizations

Signaling Pathways

cluster_PIKfyve PIKfyve Pathway cluster_NIK NIK (MAP3K14) Pathway cluster_TTBK1 TTBK1 Pathway PIKfyve PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 PI3P PI(3)P PI3P->PIKfyve EndosomeMaturation Endosome Maturation & Autophagy PI35P2->EndosomeMaturation TNFR TNFR Superfamily Receptors NIK NIK (MAP3K14) TNFR->NIK IKKalpha IKKα NIK->IKKalpha p100 p100 IKKalpha->p100 p52 p52 p100->p52 Processing NFkB_Target_Genes NF-κB Target Genes (Proliferation, Survival) p52->NFkB_Target_Genes RelB RelB RelB->NFkB_Target_Genes TTBK1 TTBK1 Tau Tau Protein TTBK1->Tau pTau Phosphorylated Tau Tau->pTau Phosphorylation Microtubule_Stability Microtubule Stability pTau->Microtubule_Stability Altered This compound This compound This compound->PIKfyve This compound->NIK This compound->TTBK1

Caption: Signaling pathways inhibited by this compound.

Experimental Workflow

start Start lentivirus_production Lentivirus Production (shRNA Vector + Packaging Plasmids in HEK293T) start->lentivirus_production transduction Transduction of Target Cancer Cells lentivirus_production->transduction selection Puromycin Selection of Stable Knockdown Cells transduction->selection validation Validation of Knockdown (Western Blot) selection->validation combination_treatment Combination Treatment (shRNA Knockdown Cells + this compound) validation->combination_treatment viability_assay Cell Viability Assay (e.g., MTT) combination_treatment->viability_assay data_analysis Data Analysis and Synergy Determination viability_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for combined shRNA knockdown and this compound treatment.

References

Application Note: Co-immunoprecipitation Protocol to Study AMG28 Target Engagement with MAP3K14 (NIK)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG28 is a multi-kinase inhibitor with activity against several targets, including MAP3K14 (NIK), TTBK1, and PIKFYVE.[1][2][3] This application note focuses on a detailed protocol to investigate the target engagement of this compound with MAP3K14, also known as NF-κB-inducing kinase (NIK). NIK is a critical serine/threonine kinase that plays a central role in the non-canonical NF-κB signaling pathway.[4][5] This pathway is involved in various cellular processes, including inflammation, immunity, and cell survival, and its dysregulation is implicated in several diseases, such as autoimmune disorders and cancer.[6][7]

The non-canonical NF-κB pathway is activated by a specific subset of TNF receptor superfamily members.[8][9] Upon activation, NIK accumulates and phosphorylates IκB kinase α (IKKα), leading to the processing of p100 to p52 and the subsequent nuclear translocation of p52/RelB heterodimers, which regulate gene expression.[10][11] The direct interaction between NIK and IKKα is a pivotal event in this signaling cascade.[6][12] Co-immunoprecipitation (Co-IP) is a robust technique to study protein-protein interactions and can be effectively employed to assess how small molecules like this compound modulate these interactions.[12][13]

This document provides a comprehensive Co-IP protocol to determine the ability of this compound to disrupt the interaction between NIK and IKKα, thereby providing evidence of its target engagement in a cellular context.

Signaling Pathway

The non-canonical NF-κB signaling pathway is initiated by ligand binding to specific receptors, leading to the stabilization and accumulation of NIK. NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing and the activation of downstream gene transcription. This compound is hypothesized to inhibit the kinase activity of NIK, thereby preventing the phosphorylation of IKKα and disrupting the signaling cascade.

non_canonical_nf_kb_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR Superfamily (e.g., LTβR, BAFF-R) NIK MAP3K14 (NIK) TNFR->NIK Signal Activation IKKa IKKα NIK->IKKa Phosphorylation p100_RelB p100/RelB IKKa->p100_RelB Phosphorylation p52_RelB p52/RelB p100_RelB->p52_RelB Processing p52_RelB_nuc p52/RelB p52_RelB->p52_RelB_nuc Translocation This compound This compound This compound->NIK Inhibition Gene Target Gene Expression p52_RelB_nuc->Gene

Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The experimental workflow for the Co-IP procedure is outlined below. It begins with cell culture and treatment, followed by cell lysis, immunoprecipitation of the target protein, and finally, analysis of the co-precipitated proteins by western blotting.

co_ip_workflow A 1. Cell Culture and Treatment (e.g., HEK293T cells with this compound) B 2. Cell Lysis (Non-denaturing lysis buffer) A->B C 3. Pre-clearing of Lysate (with Protein A/G beads) B->C D 4. Immunoprecipitation (Incubate with anti-NIK antibody) C->D E 5. Immune Complex Capture (Add Protein A/G beads) D->E F 6. Washing (Remove non-specific binding) E->F G 7. Elution (Release proteins from beads) F->G H 8. Western Blot Analysis (Detect NIK and co-precipitated IKKα) G->H

Co-immunoprecipitation experimental workflow.

Co-immunoprecipitation Protocol

This protocol is designed to assess the effect of this compound on the interaction between endogenous or overexpressed NIK and IKKα.

Materials and Reagents:

  • Cell Line: HEK293T cells (or another suitable cell line with active non-canonical NF-κB signaling).

  • This compound: Stock solution in DMSO.

  • Antibodies:

    • Rabbit anti-NIK antibody for immunoprecipitation.

    • Mouse anti-IKKα antibody for western blot detection.

    • Rabbit anti-NIK antibody for western blot detection.

    • Normal Rabbit IgG (Isotype control).

  • Beads: Protein A/G magnetic beads or agarose beads.

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), ice-cold.

    • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails immediately before use.

    • Wash Buffer: Co-IP Lysis Buffer diluted 1:1 with PBS.

    • Elution Buffer: 2x Laemmli sample buffer.

  • Reagents for Western Blotting:

    • SDS-PAGE gels.

    • Transfer buffer.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary and HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment: a. Plate HEK293T cells and grow to 80-90% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) or vehicle (DMSO) for the desired time (e.g., 4-6 hours).

  • Cell Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add 1 ml of ice-cold Co-IP Lysis Buffer to each 10 cm plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cleared lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Pre-clearing the Lysate (Optional but Recommended): a. Take 1-2 mg of total protein from each sample and adjust the volume to 1 ml with Co-IP Lysis Buffer. b. Add 20 µl of Protein A/G bead slurry and incubate for 1 hour at 4°C with gentle rotation. c. Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.

  • Immunoprecipitation: a. To the pre-cleared lysate, add 2-4 µg of anti-NIK antibody. For a negative control, add the same amount of normal rabbit IgG to a separate lysate sample. b. Incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: a. Add 30 µl of Protein A/G bead slurry to each sample. b. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: a. Pellet the beads and discard the supernatant. b. Wash the beads three times with 1 ml of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution: a. Resuspend the beads in 40 µl of 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. c. Pellet the beads and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis: a. Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (anti-IKKα and anti-NIK) overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

The results of the Co-IP experiment can be quantified by densitometry analysis of the western blot bands. The amount of co-immunoprecipitated IKKα can be normalized to the amount of immunoprecipitated NIK. The data below is a hypothetical representation of results demonstrating the dose-dependent inhibitory effect of this compound on the NIK-IKKα interaction.

This compound Concentration (µM)Immunoprecipitated NIK (Relative Densitometry Units)Co-immunoprecipitated IKKα (Relative Densitometry Units)Normalized IKKα/NIK Ratio% Inhibition of Interaction
0 (Vehicle)1.000.950.950%
0.11.020.710.7026%
10.980.380.3959%
101.010.120.1287%

Conclusion

This application note provides a detailed protocol for utilizing co-immunoprecipitation to investigate the target engagement of the multi-kinase inhibitor this compound with its target, MAP3K14 (NIK). By assessing the disruption of the NIK-IKKα interaction, researchers can gain valuable insights into the mechanism of action of this compound within the non-canonical NF-κB signaling pathway. The successful implementation of this protocol will aid in the characterization of this compound and similar compounds in drug development programs.

References

Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Genes that Synergize with AMG28

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted therapies in oncology has significantly improved patient outcomes. However, intrinsic and acquired resistance remains a major challenge. Combination therapies, where drugs are used to target multiple pathways simultaneously, represent a promising strategy to overcome resistance and enhance therapeutic efficacy. AMG28 is a multi-kinase inhibitor with activity against Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14 or NIK), Tau Tubulin Kinase 1 (TTBK1), and Phosphoinositide Kinase, FYVE-Type Zinc Finger Containing (PIKFYVE)[1]. Identifying genetic vulnerabilities that synergize with this compound can uncover novel combination therapy strategies.

This document provides detailed application notes and protocols for employing a genome-wide CRISPR-Cas9 loss-of-function screen to identify genes whose inactivation sensitizes cancer cells to this compound. While a specific CRISPR screen for synergy with this compound has not been detailed in publicly available literature, this guide is based on established protocols for similar small molecule inhibitor screens. For illustrative purposes, we will reference data from a CRISPR interference (CRISPRi) screen that identified PIKFYVE as a co-therapeutic target for the anti-CD20 monoclonal antibody, obinutuzumab, demonstrating the power of this approach in identifying synergistic interactions[2].

CRISPR-Cas9 screening is a powerful tool for systematically interrogating gene function across the entire genome[3]. By creating a population of cells with single-gene knockouts, researchers can identify genes that, when absent, alter the cellular response to a drug[4][5]. This approach can reveal synthetic lethal interactions, where the combination of a gene knockout and a drug treatment leads to cell death, providing a strong rationale for combination therapy development[6][7].

Signaling Pathways of this compound Targets

To understand the potential synergistic interactions with this compound, it is crucial to consider the signaling pathways of its primary targets: MAP3K14 (NIK), TTBK1, and PIKFYVE.

MAP3K14 (NIK) Signaling Pathway

MAP3K14, also known as NF-kappa-B-inducing kinase (NIK), is a central regulator of the non-canonical NF-κB signaling pathway[8][9][10]. This pathway is involved in the regulation of inflammation, immunity, and cell survival.

MAP3K14_Signaling Ligand TNFSF Ligands (e.g., BAFF, LTβ) Receptor TNFRSF Receptors (e.g., BAFF-R, LTβR) Ligand->Receptor Binds TRAF_complex TRAF2/3-cIAP1/2 Complex Receptor->TRAF_complex Recruits NIK MAP3K14 (NIK) Receptor->NIK Stabilizes TRAF_complex->NIK Degradation IKK_alpha IKKα NIK->IKK_alpha Phosphorylates & Activates p100 p100 (NFKB2) IKK_alpha->p100 Phosphorylates p52 p52 p100->p52 Processing RelB RelB p52->RelB Dimerizes Nucleus Nucleus RelB->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates This compound This compound This compound->NIK Inhibits

Caption: Non-canonical NF-κB signaling pathway initiated by TNF superfamily ligands and inhibited by this compound.

TTBK1 Signaling Pathway

Tau Tubulin Kinase 1 (TTBK1) is a serine/threonine kinase primarily expressed in the brain. It is implicated in the phosphorylation of tau protein, a key event in the pathology of Alzheimer's disease and other tauopathies[11]. TTBK1 is also involved in ciliogenesis and neuronal signaling.

TTBK1_Signaling TTBK1 TTBK1 Tau Tau Protein TTBK1->Tau Phosphorylates pTau Phosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Microtubule_Instability Microtubule Instability pTau->Microtubule_Instability Neuronal_Dysfunction Neuronal Dysfunction NFTs->Neuronal_Dysfunction Microtubule_Instability->Neuronal_Dysfunction This compound This compound This compound->TTBK1 Inhibits

Caption: TTBK1-mediated phosphorylation of Tau and its inhibition by this compound.

PIKFYVE Signaling Pathway

PIKFYVE is a lipid kinase that plays a crucial role in endosomal trafficking and autophagy by converting phosphatidylinositol 3-phosphate (PI(3)P) to phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P)[12][13]. Inhibition of PIKFYVE disrupts these processes, leading to the accumulation of enlarged endosomes and lysosomes[14][15].

PIKFYVE_Signaling PI3P PI(3)P PIKFYVE PIKFYVE PI3P->PIKFYVE PI35P2 PI(3,5)P2 PIKFYVE->PI35P2 Synthesizes Endosome_Maturation Endosome Maturation PI35P2->Endosome_Maturation Regulates Lysosome_Biogenesis Lysosome Biogenesis PI35P2->Lysosome_Biogenesis Regulates Autophagy Autophagy PI35P2->Autophagy Regulates Cellular_Homeostasis Cellular Homeostasis Endosome_Maturation->Cellular_Homeostasis Lysosome_Biogenesis->Cellular_Homeostasis Autophagy->Cellular_Homeostasis This compound This compound This compound->PIKFYVE Inhibits

Caption: PIKFYVE's role in phosphoinositide metabolism and endosomal trafficking, and its inhibition by this compound.

Experimental Protocols

This section provides a detailed methodology for a pooled CRISPR-Cas9 knockout screen to identify genes that synergize with this compound.

Experimental Workflow

The overall workflow for the CRISPR-Cas9 screen is depicted below.

CRISPR_Workflow cluster_prep Library Preparation & Transduction cluster_screen Screening cluster_analysis Analysis Lenti_production Lentiviral sgRNA Library Production Cell_transduction Transduction of Cas9-expressing Cells (MOI < 0.5) Lenti_production->Cell_transduction Antibiotic_selection Antibiotic Selection Cell_transduction->Antibiotic_selection T0 Collect T0 (Baseline) Sample Antibiotic_selection->T0 Treatment Treat with This compound Antibiotic_selection->Treatment Control Treat with Vehicle (DMSO) Antibiotic_selection->Control gDNA_extraction Genomic DNA Extraction T0->gDNA_extraction Incubation Incubate for 14-21 days Treatment->Incubation Control->Incubation Harvest_Treated Harvest Treated Cells Incubation->Harvest_Treated Harvest_Control Harvest Control Cells Incubation->Harvest_Control Harvest_Treated->gDNA_extraction Harvest_Control->gDNA_extraction PCR_amplification sgRNA Amplification (PCR) gDNA_extraction->PCR_amplification NGS Next-Generation Sequencing PCR_amplification->NGS Data_analysis Data Analysis (e.g., MAGeCK) NGS->Data_analysis Hit_identification Hit Identification & Validation Data_analysis->Hit_identification

Caption: Overview of the pooled CRISPR-Cas9 screening workflow to identify this compound synergistic genes.

Cell Line Preparation and Lentivirus Production
  • Cell Line Selection : Choose a cancer cell line relevant to the therapeutic context of this compound. Ensure the cell line is amenable to lentiviral transduction and expresses Cas9. If not, generate a stable Cas9-expressing cell line by lentiviral transduction followed by selection.

  • sgRNA Library : Utilize a genome-wide or a focused sgRNA library (e.g., targeting the druggable genome).

  • Lentivirus Production : Package the sgRNA library into lentiviral particles by co-transfecting HEK293T cells with the sgRNA library plasmid and packaging plasmids.

  • Viral Titer Determination : Determine the viral titer to ensure a multiplicity of infection (MOI) of 0.3-0.5. This low MOI is crucial to ensure that most cells receive a single sgRNA, which is a key assumption for pooled screens[16].

CRISPR-Cas9 Screen
  • Transduction : Transduce the Cas9-expressing cells with the sgRNA lentiviral library at an MOI of 0.3-0.5. A sufficient number of cells should be transduced to achieve at least 300-500x coverage of the sgRNA library.

  • Selection : Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Baseline Sample (T0) : After selection, harvest a population of cells to serve as the baseline (T0) reference for sgRNA abundance.

  • Drug Treatment : Split the remaining cells into two populations:

    • Treatment Group : Culture in the presence of a predetermined sub-lethal concentration of this compound.

    • Control Group : Culture in the presence of the vehicle (e.g., DMSO).

  • Screening Duration : Culture the cells for 14-21 days, passaging as needed while maintaining library representation.

  • Cell Harvesting : At the end of the screen, harvest cells from both the treatment and control groups.

Sample Processing and Data Analysis
  • Genomic DNA Extraction : Isolate genomic DNA from the T0, control, and this compound-treated cell populations.

  • sgRNA Amplification : Amplify the integrated sgRNA sequences from the genomic DNA using PCR.

  • Next-Generation Sequencing (NGS) : Sequence the amplified sgRNA libraries using a high-throughput sequencing platform.

  • Data Analysis : Analyze the sequencing data to determine the abundance of each sgRNA in the different populations. Software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) is commonly used for this purpose[16][17][18]. The analysis will identify sgRNAs that are depleted in the this compound-treated group compared to the control group, indicating that the corresponding gene knockout sensitizes cells to the drug.

Data Presentation

The output of a CRISPR screen is a list of genes ranked by their synergistic or resistance-conferring potential. This data can be effectively summarized in tables.

Table 1: Hypothetical Top Synergistic Hits from an this compound CRISPR Screen
GeneDescriptionLog2 Fold Change (this compound vs. Control)p-valueFalse Discovery Rate (FDR)
GENE_ADNA Damage Repair-2.51.2e-65.5e-5
GENE_BApoptosis Regulator-2.13.4e-69.8e-5
GENE_CCell Cycle Checkpoint-1.98.9e-62.1e-4
GENE_DKinase D-1.71.5e-53.2e-4
GENE_EUbiquitin Ligase-1.62.3e-54.5e-4

This table presents hypothetical data for illustrative purposes.

Table 2: Illustrative Data from a CRISPRi Screen with a PIKFYVE Inhibitor

The following table is adapted from a study identifying PIKFYVE as a target that synergizes with obinutuzumab, showcasing the type of data generated in such screens[2].

GeneGene Essentiality Score (DepMap)Number of High-Quality sgRNAsFDR Cutoff
PIKFYVE< -1≥ 3< 25%
GENE_X< -1≥ 3< 25%
GENE_Y< -1≥ 3< 25%
GENE_Z< -1≥ 3< 25%

This table illustrates the criteria used for hit selection in a published CRISPRi screen and is not direct data from an this compound screen.

Hit Validation

Following the primary screen, it is crucial to validate the identified hits to confirm their synergistic interaction with this compound.

Validation Workflow

Validation_Workflow Primary_Screen Primary CRISPR Screen (Identify Hits) Individual_KO Generate Individual Gene Knockout Cell Lines Primary_Screen->Individual_KO Cell_Viability Cell Viability Assays (e.g., CTG, MTS) Individual_KO->Cell_Viability Synergy_Analysis Synergy Analysis (e.g., Bliss, Loewe) Cell_Viability->Synergy_Analysis Mechanism_Studies Mechanistic Studies Synergy_Analysis->Mechanism_Studies

Caption: A typical workflow for validating hits from a CRISPR-Cas9 synergy screen.

Validation Protocols
  • Individual Gene Knockouts : For each top-ranking hit, generate individual knockout cell lines using at least two independent sgRNAs to control for off-target effects.

  • Cell Viability Assays : Perform dose-response experiments with this compound on the individual knockout cell lines and the parental (wild-type) cell line. Assays such as CellTiter-Glo or MTS can be used to measure cell viability.

  • Synergy Analysis : Analyze the dose-response data to determine if the combination of gene knockout and this compound treatment is synergistic. This can be quantified using models such as the Bliss independence or Loewe additivity models[19].

  • Mechanistic Studies : For validated synergistic interactions, further experiments can be conducted to elucidate the underlying mechanism. This may include western blotting to assess pathway modulation, cell cycle analysis, or apoptosis assays.

Conclusion

CRISPR-Cas9 screening is a robust and unbiased approach to identify genes that synergize with targeted therapies like this compound. By following the detailed protocols and data analysis pipelines outlined in these application notes, researchers can uncover novel combination strategies with the potential to enhance therapeutic efficacy and overcome drug resistance. The validation of identified hits is a critical step in translating these findings into clinically relevant therapeutic concepts.

References

Measuring Metabolic Reprogramming Induced by the Novel Kinase Inhibitor AMG28 Using the Seahorse XF Analyzer

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation and survival. This metabolic reprogramming is a hallmark of cancer and presents a promising target for therapeutic intervention. The Seahorse XF Analyzer provides a powerful platform to investigate these metabolic changes in real-time by simultaneously measuring the two major energy-producing pathways: mitochondrial respiration and glycolysis. This application note provides a detailed protocol for using the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test to characterize the metabolic effects of AMG28, a novel multi-kinase inhibitor. This compound is known to target several kinases, including those involved in cell growth and proliferation signaling pathways, which are often linked to metabolic regulation.[1][2] Understanding how this compound alters cellular metabolism can provide crucial insights into its mechanism of action and potential therapeutic efficacy.

Principle of the Seahorse XF Assay

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in live cells in a multi-well plate format. OCR is a key indicator of mitochondrial respiration, while ECAR is largely attributed to the production of lactate from glycolysis.[3] By injecting specific metabolic modulators at precise times, key parameters of mitochondrial function and glycolytic activity can be determined.

Key Metabolic Parameters Measured:

  • Mitochondrial Respiration (OCR):

    • Basal Respiration: The baseline oxygen consumption of the cells.[4]

    • ATP-Linked Respiration: The portion of basal respiration used for ATP synthesis.[4]

    • Maximal Respiration: The maximum OCR that cells can achieve, indicative of their respiratory capacity.[4][5]

    • Spare Respiratory Capacity: The difference between maximal and basal respiration, representing the cell's ability to respond to increased energy demand.[4][5]

    • Proton Leak: Oxygen consumption not coupled to ATP production.[4]

    • Non-Mitochondrial Respiration: Oxygen consumption from cellular processes other than mitochondrial respiration.[5]

  • Glycolysis (ECAR):

    • Glycolysis: The basal rate of glycolysis.[6]

    • Glycolytic Capacity: The maximum rate of glycolysis a cell can achieve when mitochondrial ATP production is inhibited.[6]

    • Glycolytic Reserve: The difference between the glycolytic capacity and the basal glycolysis rate, indicating the cellular capacity to increase glycolysis in response to energy demands.[6]

Experimental Design

This protocol describes the treatment of a cancer cell line (e.g., A549 lung carcinoma) with this compound followed by metabolic analysis using the Seahorse XF96 Analyzer. The experiment includes two main assays: the Cell Mito Stress Test and the Glycolysis Stress Test.

Materials

  • Seahorse XF96 Cell Culture Microplates (Agilent Technologies)

  • Seahorse XF96 Analyzer (Agilent Technologies)

  • Seahorse XF Cell Mito Stress Test Kit (Agilent Technologies, Cat. No. 103015-100)[7]

  • Seahorse XF Glycolysis Stress Test Kit (Agilent Technologies, Cat. No. 103020-100)[6]

  • Seahorse XF Base Medium (Agilent Technologies, Cat. No. 102353-100)

  • This compound (User-supplied)

  • Cancer cell line (e.g., A549)

  • Standard cell culture reagents (DMEM, FBS, penicillin-streptomycin, trypsin)

Protocol

Part 1: Cell Seeding and this compound Treatment

  • Cell Seeding:

    • One day before the assay, seed the cancer cells into a Seahorse XF96 cell culture microplate at a pre-determined optimal density (e.g., 20,000 cells/well) in 80 µL of complete growth medium.[8]

    • Do not seed cells in the background correction wells (A1, A12, H1, H12).[8]

    • Allow the plate to rest at room temperature in the cell culture hood for 1 hour to ensure even cell distribution, then incubate overnight at 37°C in a 5% CO2 incubator.[8]

  • This compound Treatment:

    • On the day of the assay, prepare fresh dilutions of this compound in the appropriate Seahorse XF assay medium.

    • Remove the cell culture medium from the wells and wash once with 150 µL of pre-warmed Seahorse XF Base Medium.[8]

    • Add 180 µL of the appropriate assay medium (see Parts 2 and 3) containing the desired concentrations of this compound or vehicle control (e.g., DMSO) to the wells.

    • Incubate the plate at 37°C in a non-CO2 incubator for the desired treatment duration (e.g., 1, 6, or 24 hours) prior to the Seahorse assay.

Part 2: Seahorse XF Cell Mito Stress Test

  • Assay Medium Preparation:

    • On the day of the assay, warm the Seahorse XF Base Medium to 37°C. Supplement the medium with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.[7] Adjust the pH to 7.4.

  • Hydrate the Sensor Cartridge:

    • The night before the assay, place the Seahorse XF96 sensor cartridge upside down and add 200 µL of Seahorse XF Calibrant to each well of the utility plate.[9]

    • Lower the sensor cartridge onto the utility plate, ensuring the sensors are submerged.

    • Incubate the cartridge in a 37°C non-CO2 incubator overnight.[9]

  • Prepare Inhibitor Injections:

    • Reconstitute the compounds from the Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) in the prepared assay medium to the desired stock concentrations.[5]

    • Load the sensor cartridge with the inhibitors according to the plate map. The final concentrations in the well after injection are typically 1.0-2.0 µM Oligomycin, 0.5-2.0 µM FCCP, and 0.5 µM Rotenone/Antimycin A.[7] These concentrations may need to be optimized for your specific cell line.

  • Run the Assay:

    • Replace the cell culture treatment medium with 180 µL of fresh, pre-warmed Mito Stress Test assay medium.

    • Incubate the cell plate in a 37°C non-CO2 incubator for 1 hour before the assay.[7]

    • Load the hydrated sensor cartridge with the inhibitors into the Seahorse XF96 Analyzer for calibration.

    • After calibration, replace the calibrant plate with the cell culture plate and start the assay. The instrument will measure baseline OCR, then sequentially inject the inhibitors and measure the OCR after each injection.

Part 3: Seahorse XF Glycolysis Stress Test

  • Assay Medium Preparation:

    • On the day of the assay, warm the Seahorse XF Base Medium to 37°C. Supplement the medium with 2 mM glutamine. Do not add glucose or pyruvate. Adjust the pH to 7.4.[6]

  • Hydrate the Sensor Cartridge:

    • Follow the same procedure as in the Mito Stress Test (Part 2, Step 2).

  • Prepare Substrate and Inhibitor Injections:

    • Reconstitute the compounds from the Glycolysis Stress Test Kit (Glucose, Oligomycin, 2-Deoxyglucose (2-DG)) in the prepared assay medium to the desired stock concentrations.[6][10]

    • Load the sensor cartridge with the compounds. The final concentrations in the well after injection are typically 10 mM Glucose, 1.0-2.0 µM Oligomycin, and 50 mM 2-DG.[6][11]

  • Run the Assay:

    • Replace the cell culture treatment medium with 180 µL of fresh, pre-warmed Glycolysis Stress Test assay medium.

    • Incubate the cell plate in a 37°C non-CO2 incubator for 1 hour before the assay.

    • Load the hydrated sensor cartridge into the Seahorse XF96 Analyzer for calibration.

    • After calibration, replace the calibrant plate with the cell culture plate and start the assay. The instrument will measure baseline ECAR, then sequentially inject glucose, oligomycin, and 2-DG, measuring ECAR after each injection.[6]

Data Presentation and Analysis

The Seahorse XF software automatically calculates the key metabolic parameters from the OCR and ECAR measurements. Data should be normalized to cell number, protein concentration, or DNA content.

Table 1: Effect of this compound on Mitochondrial Respiration

TreatmentBasal Respiration (pmol/min)ATP-Linked Respiration (pmol/min)Maximal Respiration (pmol/min)Spare Respiratory Capacity (pmol/min)
Vehicle Control150 ± 10100 ± 8300 ± 20150 ± 15
This compound (1 µM)120 ± 980 ± 7200 ± 1580 ± 10
This compound (5 µM)90 ± 760 ± 5150 ± 1260 ± 8

Table 2: Effect of this compound on Glycolysis

TreatmentGlycolysis (mpH/min)Glycolytic Capacity (mpH/min)Glycolytic Reserve (mpH/min)
Vehicle Control50 ± 5100 ± 850 ± 6
This compound (1 µM)70 ± 6130 ± 1060 ± 7
This compound (5 µM)90 ± 8160 ± 1270 ± 9

Visualization of Workflows and Pathways

Seahorse_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment & Assay seed_cells Seed Cells in XF96 Plate hydrate_cartridge Hydrate Sensor Cartridge treat_cells Treat Cells with This compound seed_cells->treat_cells load_cartridge Load Inhibitors into Sensor Cartridge hydrate_cartridge->load_cartridge prepare_reagents Prepare Assay Medium & Inhibitors treat_cells->prepare_reagents prepare_reagents->load_cartridge run_assay Run Seahorse XF Assay load_cartridge->run_assay analyze_data Data Analysis run_assay->analyze_data

Caption: Experimental workflow for the Seahorse XF assay.

Mito_Stress_Test cluster_params Measured Parameters Basal Basal Respiration Oligo Oligomycin Injection Basal->Oligo FCCP FCCP Injection Oligo->FCCP ATP_Resp ATP-Linked Respiration Oligo->ATP_Resp Rot_AA Rotenone/AA Injection FCCP->Rot_AA Max_Resp Maximal Respiration FCCP->Max_Resp Spare_Resp Spare Respiratory Capacity FCCP->Spare_Resp Non_Mito Non-Mitochondrial Respiration Rot_AA->Non_Mito

Caption: Seahorse Cell Mito Stress Test injection strategy.

Glycolysis_Stress_Test cluster_params Measured Parameters Basal Basal ECAR Glucose Glucose Injection Basal->Glucose Oligo Oligomycin Injection Glucose->Oligo Glycolysis Glycolysis Glucose->Glycolysis Two_DG 2-DG Injection Oligo->Two_DG Glyco_Capacity Glycolytic Capacity Oligo->Glyco_Capacity Glyco_Reserve Glycolytic Reserve Oligo->Glyco_Reserve

Caption: Seahorse Glycolysis Stress Test injection strategy.

AMG28_Signaling cluster_glycolysis Glycolysis cluster_oxphos Mitochondrial Respiration This compound This compound Kinase Target Kinase (e.g., PI3K, Akt) This compound->Kinase inhibits Glycolysis_up Increased Glycolysis Kinase->Glycolysis_up represses OXPHOS_down Decreased OXPHOS Kinase->OXPHOS_down activates

Caption: Hypothetical signaling pathway affected by this compound.

Conclusion

The Seahorse XF Analyzer is an indispensable tool for elucidating the metabolic effects of novel therapeutic compounds like this compound. The protocols detailed in this application note provide a robust framework for assessing drug-induced changes in both mitochondrial respiration and glycolysis. The hypothetical data presented suggests that this compound inhibits mitochondrial function while promoting a shift towards glycolysis, a metabolic phenotype often observed with inhibitors of key oncogenic signaling pathways. This detailed metabolic characterization is crucial for advancing our understanding of drug mechanisms and for the development of more effective cancer therapies.

References

Troubleshooting & Optimization

Troubleshooting AMG28 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with AMG28 insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the recommended starting solvents?

For initial stock solution preparation, it is recommended to use a water-miscible organic solvent such as dimethyl sulfoxide (DMSO).[1][2] Many small molecule inhibitors exhibit higher solubility in organic solvents.[3] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be diluted into your aqueous experimental buffer to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent effects on your experiment.

Q2: After diluting my DMSO stock of this compound into an aqueous buffer, I observe precipitation. What should I do?

Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds.[3] This suggests that the aqueous solubility of this compound is being exceeded. Here are several troubleshooting steps you can take:

  • Lower the Final Concentration: The simplest approach is to lower the final concentration of this compound in your experiment.

  • Use a Co-solvent: Incorporating a co-solvent in your final aqueous buffer can improve solubility.[4][5][6] Ethanol or propylene glycol are commonly used options.[1]

  • Adjust the pH: The solubility of a compound can be pH-dependent.[4][7] Systematically varying the pH of your aqueous buffer may increase the solubility of this compound. For weakly basic compounds, lowering the pH can increase solubility, while for weakly acidic compounds, a higher pH may be beneficial.[8]

  • Incorporate Surfactants: Non-ionic surfactants like Tween 80 or Polysorbate 80 can be used at low concentrations (e.g., 0.01-0.1%) to help solubilize hydrophobic molecules by forming micelles.[8][9]

Q3: Can I sonicate or heat the solution to improve the solubility of this compound?

Gentle warming (e.g., to 37°C) and brief sonication can be used to aid in the dissolution of this compound. However, prolonged heating or excessive sonication should be avoided as it may lead to degradation of the compound. Always check the stability of this compound under these conditions.

Q4: Are there any formulation strategies to improve the in vivo solubility of this compound?

For in vivo applications where aqueous solubility is critical, several formulation strategies can be employed. These often involve the use of excipients to create more complex delivery systems.[8][10][11] Common approaches include:

  • Solid Dispersions: Dispersing this compound in a polymer carrier can enhance its dissolution rate.[2][8]

  • Cyclodextrin Complexation: Encapsulating this compound within a cyclodextrin molecule can increase its aqueous solubility.[8]

  • Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its oral bioavailability.[8]

  • Nanoparticle Preparations: Reducing the particle size of this compound to the nanoscale can significantly increase its surface area and, consequently, its dissolution rate.[4][9]

Troubleshooting Guide

Problem: this compound Precipitation in Aqueous Buffer

This guide provides a systematic approach to troubleshooting the precipitation of this compound when diluting a DMSO stock into an aqueous buffer.

Troubleshooting Workflow

AMG28_Solubility_Troubleshooting start Start: this compound Precipitation Observed check_concentration Is the final concentration essential? start->check_concentration lower_concentration Lower final concentration of this compound check_concentration->lower_concentration No test_solvents Are co-solvents or surfactants permissible in the assay? check_concentration->test_solvents Yes end_success Success: this compound is soluble lower_concentration->end_success add_cosolvent Add a co-solvent (e.g., Ethanol, Propylene Glycol) test_solvents->add_cosolvent Yes, Co-solvent add_surfactant Add a surfactant (e.g., Tween 80) test_solvents->add_surfactant Yes, Surfactant check_ph Is pH adjustment compatible with the experiment? test_solvents->check_ph No add_cosolvent->end_success add_surfactant->end_success adjust_ph Adjust buffer pH adjust_ph->end_success check_ph->adjust_ph Yes formulation Consider advanced formulation strategies (e.g., cyclodextrins, solid dispersions) check_ph->formulation No end_fail Insolubility persists: Consult further formulation->end_fail

Caption: Troubleshooting workflow for this compound insolubility.

Data Presentation

Table 1: Common Excipients to Enhance Solubility

Excipient TypeExamplesMechanism of ActionTypical Concentration
Co-solvents Ethanol, Propylene Glycol, Polyethylene Glycol (PEG)[1]Reduces the polarity of the aqueous solvent.[5]1-20% (v/v)
Surfactants Polysorbate 80 (Tween 80), Sodium Lauryl Sulfate[8]Form micelles that encapsulate hydrophobic molecules.[9]0.01-0.1% (w/v)
pH Modifiers Citric Acid, Tartaric Acid[8]Ionizes the drug to a more soluble form.[8]As needed to adjust pH
Complexing Agents Cyclodextrins[8]Forms inclusion complexes with the drug.[8]Varies
Polymers PVP, HPMC, Chitosan[8]Forms a solid dispersion, keeping the drug in an amorphous state.[8]Varies

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes to ensure complete dissolution.

  • If necessary, briefly sonicate in a water bath for 5-10 minutes.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH Screening for this compound Solubility

  • Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • To a fixed volume of each buffer, add a small aliquot of the this compound DMSO stock solution to achieve the desired final concentration.

  • Gently mix and incubate at room temperature for 30 minutes.

  • Visually inspect each solution for any signs of precipitation.

  • For a quantitative assessment, centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method (e.g., HPLC-UV).

Signaling Pathway

This compound is an inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14), also known as NF-κB Inducing Kinase (NIK).[12][13] NIK is a key component of the non-canonical NF-κB signaling pathway.

NFkB_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor NIK NIK (MAP3K14) Receptor->NIK Activates IKKα IKKα NIK->IKKα Phosphorylates p100 p100 IKKα->p100 Phosphorylates p52 p52 p100->p52 Processed to RelB RelB p100_RelB p100/RelB Complex p52_RelB p52/RelB Complex p100_RelB->p52_RelB Gene_Expression Target Gene Expression p52_RelB->Gene_Expression Translocates to Nucleus This compound This compound This compound->NIK Inhibits

Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Optimizing AMG28 Concentration for Effective TTBK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing AMG28 to effectively inhibit Tau Tubulin Kinase 1 (TTBK1) in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a small molecule inhibitor that targets Tau Tubulin Kinase 1 (TTBK1) and Tau Tubulin Kinase 2 (TTBK2).[1][2][3] It is often used in research to investigate the roles of these kinases in cellular processes, including the phosphorylation of tau protein, which is implicated in neurodegenerative diseases.[4][5][6]

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the assay format (biochemical vs. cell-based). It is crucial to consider these differences when designing experiments.

Table 1: Summary of this compound IC50 Values

TargetAssay TypeReported IC50Reference
TTBK1Biochemical199 nM, 805 nM, 816 nM[6][7]
TTBK2Biochemical988 nM[1][2][3]
TTBK1Cell-based (NanoBRET)9-21 µM[6][7]
TTBK2Cell-based (NanoBRET)4-13 µM[6][7]
p-Tau (Ser422)Cellular Assay1.85 µM[1][2][3]

Q3: What are the known downstream targets of TTBK1 that can be used to assess this compound efficacy?

TTBK1 is known to phosphorylate several proteins, which can be used as biomarkers for its activity in cellular assays. The primary and most studied downstream target is the tau protein, particularly at serine 422 (p-Tau Ser422).[1][4][5] Another substrate that can be monitored is TDP-43.[8] Inhibition of the phosphorylation of these targets by Western blot analysis is a reliable method to confirm the cellular activity of this compound.

Q4: How should I prepare and store this compound stock solutions?

For optimal results and to maintain the integrity of the compound, proper handling and storage are essential.

  • Solvent: Dissolve this compound in a suitable solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[9]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][9]

  • Working Dilutions: On the day of the experiment, prepare fresh working dilutions from the stock solution in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically below 0.5%) to avoid solvent-induced toxicity.[9]

Experimental Workflow and Signaling Pathway

To effectively determine the optimal concentration of this compound, a systematic approach is recommended. The following diagram illustrates a typical experimental workflow.

G cluster_0 Phase 1: Biochemical Assay cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Optimization biochem_start Recombinant TTBK1 Kinase Assay biochem_dose Dose-response with this compound biochem_start->biochem_dose biochem_ic50 Determine Biochemical IC50 biochem_dose->biochem_ic50 cell_viability Cytotoxicity Assay (e.g., MTS/CellTiter-Glo) biochem_ic50->cell_viability Inform starting concentrations cell_dose Dose-response of this compound on chosen cell line cell_viability->cell_dose cell_cc50 Determine CC50 cell_dose->cell_cc50 target_dose Treat cells with non-toxic concentrations of this compound cell_cc50->target_dose Define non-toxic range target_engagement Cellular Target Engagement (e.g., Western Blot for p-Tau) target_engagement->target_dose target_ec50 Determine Cellular EC50 target_dose->target_ec50 optimization Select optimal concentration below CC50 and above EC50 for downstream experiments target_ec50->optimization

Caption: Workflow for optimizing this compound concentration.

The signaling pathway below illustrates the role of TTBK1 in tau phosphorylation and its inhibition by this compound.

TTBK1_Pathway TTBK1 TTBK1 Tau Tau TTBK1->Tau phosphorylates pTau Phosphorylated Tau (p-Ser422) Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs leads to aggregation This compound This compound This compound->TTBK1 inhibits

Caption: TTBK1 signaling pathway and this compound inhibition.

Troubleshooting Guide

Issue 1: No or weak inhibition of TTBK1 activity in a biochemical assay.

Troubleshooting_Biochemical start Weak/No Inhibition in Biochemical Assay check_reagents Verify Reagent Integrity: - this compound (fresh aliquot?) - Recombinant TTBK1 (activity?) - ATP (concentration?) start->check_reagents check_protocol Review Assay Protocol: - Incubation times/temps correct? - Buffer composition correct? start->check_protocol check_solubility Assess this compound Solubility: - Precipitate visible in buffer? start->check_solubility rerun Rerun assay with fresh reagents and optimized protocol check_reagents->rerun check_protocol->rerun check_solubility->rerun

Caption: Troubleshooting weak biochemical inhibition.

  • Possible Cause: Degraded this compound, inactive enzyme, or incorrect ATP concentration.

    • Solution: Use a fresh aliquot of your this compound stock solution. Verify the activity of your recombinant TTBK1 with a known inhibitor as a positive control. Ensure the ATP concentration in your assay is appropriate; high ATP concentrations can compete with ATP-competitive inhibitors like this compound.[10]

  • Possible Cause: Issues with the assay protocol.

    • Solution: Double-check all incubation times and temperatures. Ensure that the buffer components are at the correct pH and concentration.

Issue 2: Discrepancy between biochemical IC50 and cellular effective concentration.

  • Possible Cause: Cell permeability and efflux.

    • Solution: this compound may have poor cell permeability or be actively transported out of the cells. This can lead to a higher concentration being required to achieve the same level of target engagement seen in a biochemical assay.[6] Consider using a cell line with known permeability characteristics or performing a time-course experiment to determine optimal incubation time.

  • Possible Cause: High protein binding.

    • Solution: this compound may bind to other proteins in the cell or in the culture medium, reducing the free concentration available to inhibit TTBK1. Consider using serum-free media during the inhibitor treatment period, but be mindful of the potential impact on cell health.

  • Possible Cause: Off-target effects.

    • Solution: At higher concentrations, this compound may have off-target effects that could confound the results.[11] Since this compound also inhibits TTBK2, consider using a cell line with low TTBK2 expression if you are specifically interested in TTBK1 inhibition.

Issue 3: High cytotoxicity observed at concentrations expected to be effective.

  • Possible Cause: Off-target toxicity or on-target toxicity.

    • Solution: TTBK1/2 inhibition may be toxic to the specific cell line being used. Perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50).[9] All subsequent experiments should use this compound concentrations well below the CC50.

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%).[9] Always include a vehicle control (solvent alone) in your experiments.

Detailed Experimental Protocols

Protocol 1: In Vitro TTBK1 Kinase Assay

This protocol is for determining the biochemical IC50 of this compound for TTBK1.

Materials:

  • Recombinant human TTBK1

  • Myelin Basic Protein (MBP) as a substrate

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[12]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)[13]

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO).

  • In a 96-well plate, add the TTBK1 enzyme, MBP substrate, and the diluted this compound or vehicle control.

  • Initiate the kinase reaction by adding ATP to a final concentration that is close to the Km of TTBK1 for ATP, if known.

  • Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).[12][13]

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Phospho-Tau (Ser422) in Cultured Cells

This protocol is to determine the effective concentration of this compound in a cellular context.

Materials:

  • A suitable cell line (e.g., SH-SY5Y or HEK293 cells overexpressing tau)[7]

  • This compound

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-Tau (Ser422), anti-total Tau, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations (determined from cytotoxicity assays to be non-toxic) for a specified duration (e.g., 24-48 hours).[14] Include a vehicle control.

  • After treatment, wash the cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with the primary antibody against p-Tau (Ser422).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total Tau and the loading control.

  • Quantify the band intensities and normalize the p-Tau signal to total Tau and the loading control. Determine the effective concentration (EC50) of this compound that inhibits tau phosphorylation.

References

How to minimize AMG28 off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AMG28. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell-based assays while minimizing potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, small molecule multi-kinase inhibitor. Its primary known targets include:

  • PIKfyve (Phosphatidylinositol-3-Phosphate 5-Kinase): A lipid kinase involved in the regulation of endosomal trafficking and lysosomal homeostasis.[1]

  • MAP3K14 (NIK - NF-kappa-B-Inducing Kinase): A serine/threonine kinase that plays a crucial role in the non-canonical NF-κB signaling pathway, which is involved in inflammation, immunity, and development.[2][3]

  • TTBK1 (Tau Tubulin Kinase 1): A serine/threonine kinase implicated in the phosphorylation of Tau protein, a key event in the pathology of neurodegenerative diseases like Alzheimer's disease.[4]

Q2: What are the known off-target effects of this compound?

Kinome-wide screening of this compound at a concentration of 1 µM has revealed a narrow off-target profile.[1] However, at this concentration, several kinases show significant inhibition. It is crucial to be aware of these potential off-targets to correctly interpret experimental results.

Q3: How can I minimize off-target effects of this compound in my experiments?

Minimizing off-target effects is critical for obtaining reliable and interpretable data. Here are several strategies you can employ:

  • Concentration Optimization: Use the lowest concentration of this compound that elicits the desired on-target phenotype. A thorough dose-response analysis is essential.

  • Use of Orthogonal Controls: Employ a structurally different inhibitor for the same primary target to confirm that the observed phenotype is not due to a shared off-target effect of this compound.

  • Genetic Validation: Utilize techniques like siRNA or CRISPR/Cas9 to knock down or knock out the intended target (e.g., PIKfyve). The resulting phenotype should mimic the effect of this compound if the compound is acting on-target.

  • Rescue Experiments: If possible, "rescue" the phenotype by overexpressing a drug-resistant mutant of the target protein. This can help confirm that the observed effect is due to inhibition of the intended target.

  • Control Cell Lines: Use cell lines that do not express the target of interest as negative controls.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cytotoxicity observed at concentrations expected to be on-target. Off-target kinase inhibition leading to cellular toxicity.1. Perform a detailed dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. 2. Conduct a kinome-wide selectivity screen to identify potential off-target kinases responsible for the toxicity. 3. Use a structurally unrelated inhibitor for the same target to see if the cytotoxicity persists.
Observed phenotype does not match the known function of the intended target. The phenotype may be due to inhibition of an off-target kinase.1. Review the list of known this compound off-targets (see Table 1) and their cellular functions. 2. Use siRNA or CRISPR to validate that the phenotype is dependent on the intended target. 3. Perform a rescue experiment by overexpressing the wild-type target.
Inconsistent results between experiments. 1. Variability in cell culture conditions. 2. Degradation of this compound. 3. Inconsistent assay performance.1. Standardize cell seeding density, passage number, and media conditions. 2. Prepare fresh stock solutions of this compound and store them properly. 3. Include appropriate positive and negative controls in every experiment.
No effect observed at expected concentrations. 1. Low expression of the target protein in the cell line. 2. The chosen assay is not sensitive enough to detect the on-target effect. 3. This compound is not cell-permeable in the specific cell line.1. Confirm target expression levels via Western blot or qPCR. 2. Use a more sensitive or direct assay for the target's activity (e.g., measuring the phosphorylation of a downstream substrate). 3. Consider using a cell permeability assay.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against its primary targets and known off-targets at a concentration of 1 µM. The data is derived from a DiscoverX kinome scan.[1]

Kinase TargetPercent of Control (%) @ 1µMOn-Target/Off-Target
PIKFYVE <1On-Target
MAP3K14 (NIK) <10On-Target
TTBK1 <10On-Target
MAP4K5<10Off-Target
STK17B<10Off-Target
YSK4 (MAP3K19)<10Off-Target
LRRK2<10Off-Target
GAK<10Off-Target
... (and others)<10Off-Target

Note: A lower "Percent of Control" indicates stronger inhibition.

Table 2: IC50 Values for Selected this compound Targets

This table provides the half-maximal inhibitory concentration (IC50) values for this compound against some of its key targets, demonstrating its high potency for PIKfyve.[1]

Kinase TargetIC50 (nM)
PIKFYVE 2.2
TTBK118
TTBK222
MAP4K5110
STK17B150

Experimental Protocols

Protocol 1: PIKfyve Cellular Activity Assay (Vacuole Formation)

Objective: To assess the cellular activity of this compound by observing the characteristic vacuole formation phenotype associated with PIKfyve inhibition.[5][6]

Methodology:

  • Cell Seeding: Plate your cells of interest (e.g., U2OS, HeLa) in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. The final concentrations should span a range from low nanomolar to micromolar (e.g., 1 nM to 10 µM). Also, include a vehicle control (e.g., DMSO).

  • Incubation: Treat the cells with the this compound dilutions and the vehicle control for a predetermined time (e.g., 4-24 hours).

  • Imaging: Visualize the cells using brightfield or phase-contrast microscopy.

  • Quantification: Capture images and quantify the percentage of cells exhibiting cytoplasmic vacuoles and the average vacuole size per cell.

Protocol 2: Western Blot for Downstream Target Modulation (p-Tau for TTBK1)

Objective: To determine the effect of this compound on the phosphorylation of Tau, a downstream substrate of TTBK1.

Methodology:

  • Cell Treatment: Treat your cells (e.g., a neuronal cell line) with varying concentrations of this compound for an appropriate duration.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with primary antibodies against phosphorylated Tau (e.g., at a specific site known to be phosphorylated by TTBK1) and total Tau.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the phosphorylated Tau signal to the total Tau signal.

Mandatory Visualizations

AMG28_Signaling_Pathways cluster_this compound This compound cluster_targets Primary Targets cluster_pathways Downstream Pathways This compound This compound PIKfyve PIKfyve This compound->PIKfyve MAP3K14 MAP3K14 (NIK) This compound->MAP3K14 TTBK1 TTBK1 This compound->TTBK1 Endosomal_Trafficking Endosomal Trafficking & Lysosomal Homeostasis PIKfyve->Endosomal_Trafficking regulates NonCanonical_NFkB Non-Canonical NF-κB Signaling MAP3K14->NonCanonical_NFkB activates Tau_Phosphorylation Tau Phosphorylation TTBK1->Tau_Phosphorylation promotes

Caption: Signaling pathways modulated by this compound and its primary targets.

Experimental_Workflow start Start: Observe Phenotype with this compound dose_response 1. Dose-Response Curve (Determine EC50) start->dose_response on_target_phenotype Phenotype consistent with on-target inhibition? dose_response->on_target_phenotype off_target_concern Potential Off-Target Effect on_target_phenotype->off_target_concern No validation 2. On-Target Validation on_target_phenotype->validation Yes off_target_concern->validation orthogonal_compound Use Orthogonal Compound validation->orthogonal_compound genetic_knockdown siRNA / CRISPR Knockdown validation->genetic_knockdown rescue_experiment Rescue with Resistant Mutant validation->rescue_experiment phenotype_reproduced Phenotype Reproduced? orthogonal_compound->phenotype_reproduced genetic_knockdown->phenotype_reproduced rescue_experiment->phenotype_reproduced phenotype_reproduced->off_target_concern No on_target_confirmed On-Target Effect Confirmed phenotype_reproduced->on_target_confirmed Yes end End: Conclude Mechanism on_target_confirmed->end

Caption: Workflow for differentiating on-target vs. off-target effects.

Caption: Logical steps for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Interpreting Unexpected Results from Kinase Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results from your experiments involving kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: My kinase inhibitor shows a different effect in my cell line compared to published data. What could be the reason?

Several factors can contribute to discrepancies between your results and published findings. These include:

  • Cell Line Specificity: The genetic and epigenetic landscape of your cell line may differ from those used in other studies. This can affect the expression and activity of the target kinase, as well as compensatory signaling pathways.

  • Off-Target Effects: Kinase inhibitors are rarely completely specific and can interact with other kinases or proteins.[1][2][3][4] These off-target effects can lead to unexpected phenotypes.

  • Experimental Conditions: Variations in experimental parameters such as cell density, serum concentration, passage number, and inhibitor concentration can significantly impact results.

  • Drug Resistance: Prolonged exposure to a kinase inhibitor can lead to the development of resistance mechanisms, such as mutations in the target kinase or upregulation of bypass pathways.[5][6]

Q2: I observe cell toxicity at concentrations where the inhibitor should be specific for its target. How can I investigate this?

Unforeseen toxicity can arise from several sources:

  • Off-Target Kinase Inhibition: The inhibitor may be affecting kinases crucial for cell survival.[1][7] A broad kinase profiling panel can help identify unintended targets.

  • Payload-Related Toxicity (for ADCs): For antibody-drug conjugates (ADCs), toxicity can be caused by the cytotoxic payload being released in non-target tissues.[8]

  • Metabolite Toxicity: The metabolic breakdown of the inhibitor within the cell could produce toxic byproducts.

  • Solvent Effects: Ensure that the solvent used to dissolve the inhibitor (e.g., DMSO) is not causing toxicity at the concentrations used.

Q3: My in vitro and in vivo results with the kinase inhibitor are conflicting. What could explain this?

Discrepancies between in vitro and in vivo data are common in drug development. Potential reasons include:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The concentration and duration of inhibitor exposure in a living organism can be very different from in vitro conditions due to factors like metabolism, distribution, and excretion.

  • Tumor Microenvironment: The complex interactions between tumor cells, stromal cells, and the extracellular matrix in vivo can influence the drug's efficacy in ways not captured by in vitro models.

  • Host Immune Response: The inhibitor may have immunomodulatory effects that are only apparent in an in vivo setting.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cell Viability Results

This guide provides a workflow for troubleshooting unexpected changes in cell viability upon treatment with a kinase inhibitor.

.dot

Unexpected_Viability cluster_Initial_Observation Initial Observation cluster_Troubleshooting Troubleshooting Steps cluster_Potential_Causes Potential Causes Obs Unexpected Cell Viability Result (Increased or Decreased) Step1 Step 1: Verify Experimental Parameters - Confirm inhibitor concentration and purity - Check cell line identity and passage number - Validate assay reagents and controls Obs->Step1 Start Troubleshooting Step2 Step 2: Assess On-Target Engagement - Perform Western blot for target phosphorylation - Conduct kinase activity assay Step1->Step2 Cause4 Experimental Artifact Step1->Cause4 If parameters are incorrect Step3 Step 3: Investigate Off-Target Effects - Perform broad kinase screen - Use structurally distinct inhibitor for the same target Step2->Step3 Cause2 Target Not Expressed/ Active Step2->Cause2 If no target engagement Step4 Step 4: Evaluate Apoptosis vs. Senescence - Perform Caspase-3/7 assay - Conduct β-galactosidase staining Step3->Step4 Cause1 Off-Target Effects Step3->Cause1 If off-targets identified Cause3 Compensatory Pathway Activation Step4->Cause3 If alternative cell fates observed

Caption: Troubleshooting workflow for unexpected cell viability results.

Guide 2: Interpreting Conflicting Data Between Different Assays

This guide outlines a logical approach to resolving conflicting data from various experimental assays.

.dot

Conflicting_Data cluster_Observation Observation cluster_Analysis Analysis Steps cluster_Resolution Potential Resolutions Obs Conflicting Data Between Assays (e.g., Western Blot vs. Viability Assay) Step1 Step 1: Review Assay Principles - Understand what each assay measures - Consider assay endpoints and kinetics Obs->Step1 Start Analysis Step2 Step 2: Examine Raw Data - Look for artifacts or anomalies - Re-analyze data with different parameters Step1->Step2 Res4 Data Interpretation Error Step1->Res4 If principles misunderstood Step3 Step 3: Perform Orthogonal Experiments - Use a different method to measure the same endpoint - (e.g., different viability dye, antibody for Western) Step2->Step3 Res1 Assay-Specific Artifact Step2->Res1 If artifacts found Step4 Step 4: Consider Biological Complexity - Is there a delay between target inhibition and phenotype? - Are parallel pathways involved? Step3->Step4 Res2 Different Biological Endpoints Measured Step3->Res2 If orthogonal assay clarifies Res3 Complex Biological Response Step4->Res3 If complexity is revealed

Caption: Logical approach for resolving conflicting experimental data.

Data Presentation

Table 1: Common Off-Target Kinase Families for Different Inhibitor Classes
Inhibitor ClassPrimary Target FamilyCommon Off-Target FamiliesPotential Phenotype
Type I Active Kinase ConformationOther ATP-binding proteinsBroad cellular effects
Type II Inactive Kinase ConformationSrc family, AblUnintended anti-proliferative or toxic effects
Allosteric Non-ATP binding sitesGenerally more specificFewer off-target effects, but can still occur[5]
Covalent Cysteine-containing kinasesOther cysteine-containing proteinsIrreversible inhibition of off-targets
Table 2: Troubleshooting Unexpected Western Blot Results
ObservationPotential CauseSuggested Action
No change in target phosphorylation Inhibitor concentration too lowIncrease inhibitor concentration
Target kinase not active in the cell lineConfirm kinase activity with a positive control
Antibody not specific or sensitiveValidate antibody with a positive and negative control
Increased phosphorylation of a downstream target Feedback loop activationPerform a time-course experiment to map the signaling dynamics
Off-target activation of another kinaseProfile the inhibitor against a kinase panel
Unexpected band appears Non-specific antibody bindingOptimize antibody concentration and blocking conditions
Post-translational modification of the targetUse a phosphatase inhibitor in your lysis buffer

Experimental Protocols

Protocol 1: Western Blot for Target Phosphorylation
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-phospho-target) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of the kinase inhibitor for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

Signaling Pathway Diagrams

Diagram 1: Canonical Kinase Signaling Pathway

This diagram illustrates a simplified, canonical signaling pathway often targeted by kinase inhibitors.

.dot

Kinase_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular cluster_Nucleus Nucleus Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Kinase 1 Adaptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation Inhibitor Kinase Inhibitor Inhibitor->Kinase1 Inhibition Off_Target_Effects cluster_Inhibitor Kinase Inhibitor cluster_On_Target On-Target Pathway cluster_Off_Target Off-Target Pathway Inhibitor Kinase Inhibitor OnTarget Intended Target Kinase Inhibitor->OnTarget High Affinity OffTarget Unintended Off-Target Kinase Inhibitor->OffTarget Lower Affinity OnTargetEffect Desired Therapeutic Effect OnTarget->OnTargetEffect Inhibition OffTargetEffect Unexpected Side Effect/ Toxicity OffTarget->OffTargetEffect Inhibition

References

Technical Support Center: AMG28 Cytotoxicity Assessment and Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on assessing and optimizing the cytotoxic effects of AMG28 in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a multi-kinase inhibitor with high selectivity. Its primary targets include Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14 or NIK), Tau Tubulin Kinase 1 (TTBK1), and Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve)[1]. By inhibiting these kinases, this compound can interfere with critical cellular signaling pathways, such as the noncanonical NF-κB pathway, leading to cytotoxic effects in susceptible cell lines[2][3].

Q2: In which types of cell lines is this compound expected to be cytotoxic?

A2: Given its targets, this compound is expected to show cytotoxicity in cell lines that are dependent on the signaling pathways regulated by NIK and PIKfyve. For example, multiple myeloma cell lines with mutations that lead to NIK-dependent activation of the NF-κB pathway have shown sensitivity to NIK inhibitors[2][4][5]. Similarly, various cancer cell lines, including non-small cell lung cancer (NSCLC) and B-cell non-Hodgkin lymphoma, have demonstrated sensitivity to PIKfyve inhibitors[6][7]. The sensitivity of a specific cell line to this compound will likely depend on its genetic background and reliance on these signaling pathways for survival and proliferation.

Q3: What are the typical starting concentrations for this compound in a cytotoxicity assay?

A3: For initial screening, a wide range of concentrations is recommended to determine the half-maximal inhibitory concentration (IC50). Based on data from similar kinase inhibitors, a starting range of 1 nM to 10 µM is appropriate for most cell lines. A logarithmic serial dilution is typically used to generate a dose-response curve.

Q4: How can I determine if cell death is due to apoptosis or necrosis?

A4: To distinguish between apoptosis and necrosis, you can use an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI can only enter cells with compromised membranes, a characteristic of late apoptosis and necrosis[1][8][9][10].

Q5: What are potential mechanisms of resistance to this compound?

A5: Resistance to multi-kinase inhibitors like this compound can arise from several factors. These may include mutations in the drug targets (NIK, TTBK1, PIKfyve) that prevent drug binding, upregulation of alternative survival pathways that bypass the inhibited pathways, or increased drug efflux through the activation of membrane transporters.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Recommended Solution
Uneven cell seeding Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each replicate. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.
Edge effects in 96-well plates Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to minimize this effect.
Inconsistent incubation times Standardize the incubation time with this compound across all experiments. Ensure consistent timing for the addition of assay reagents.
Compound precipitation Visually inspect the media for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or lowering the final solvent concentration. Ensure the final DMSO concentration is typically below 0.5%.
Issue 2: Low or No Cytotoxicity Observed
Possible Cause Recommended Solution
Incorrect this compound concentration Verify the stock concentration and perform fresh serial dilutions. Ensure accurate pipetting.
Short incubation time The cytotoxic effects of this compound may require a longer duration to become apparent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time.
Cell line resistance The chosen cell line may be inherently resistant to this compound. Consider using a positive control compound known to induce cytotoxicity in that cell line to validate the assay. Investigate the expression and activity of NIK and PIKfyve in your cell line.
High cell density Overly confluent cells may exhibit reduced sensitivity to cytotoxic agents. Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
Issue 3: High Background Signal in the Assay
Possible Cause Recommended Solution
Media components interfering with the assay Phenol red and serum in the culture media can sometimes interfere with absorbance or fluorescence readings. Run a "media only" background control. If the background is high, consider using phenol red-free media or reducing the serum concentration during the assay.
Contamination Microbial contamination can affect assay results. Regularly check cell cultures for contamination and perform mycoplasma testing.
Spontaneous cell death High spontaneous cell death in the untreated control wells can be due to poor cell health or harsh handling. Ensure gentle cell handling and use cells with high viability.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Duration (hours)
KMS-11Multiple Myeloma5072
A549Non-Small Cell Lung Cancer25072
HCT116Colorectal Cancer80072
MCF-7Breast Cancer>100072

Note: These are example values and actual IC50s must be determined experimentally.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

Materials:

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium (preferably with low serum to reduce background LDH)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Stop solution (if required by the kit)

  • Plate reader (absorbance at the wavelength specified by the kit, usually around 490 nm)

Procedure:

  • Seed cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay.

  • Include the following controls:

    • Untreated cells (spontaneous LDH release): Cells in medium with vehicle.

    • Maximum LDH release: Untreated cells lysed with lysis buffer 30 minutes before the end of the incubation.

    • Background control: Medium without cells.

  • After the incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.

  • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant and incubate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Add the stop solution if required by the kit.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates or T-25 flasks

  • This compound stock solution

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Propidium Iodide (PI) solution (provided in the kit)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired concentrations of this compound for the chosen duration.

  • Harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Set up appropriate compensation controls using single-stained samples.

  • Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway and Experimental Workflow Diagrams

AMG28_Mechanism_of_Action cluster_this compound This compound cluster_targets Kinase Targets cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes This compound This compound NIK MAP3K14 (NIK) This compound->NIK Inhibits PIKFYVE PIKFYVE This compound->PIKFYVE Inhibits TTBK1 TTBK1 This compound->TTBK1 Inhibits NFkB Noncanonical NF-κB Pathway NIK->NFkB Activates Vesicular_Trafficking Vesicular Trafficking & Autophagy PIKFYVE->Vesicular_Trafficking Regulates Tau_Phosphorylation Tau Phosphorylation TTBK1->Tau_Phosphorylation Mediates Cytotoxicity Cytotoxicity (Apoptosis) NFkB->Cytotoxicity Suppression leads to Vesicular_Trafficking->Cytotoxicity Disruption leads to

Caption: Mechanism of action of this compound leading to cytotoxicity.

Cytotoxicity_Assay_Workflow start Start cell_culture Seed Cells in Multi-well Plate start->cell_culture treatment Treat with Serial Dilutions of this compound cell_culture->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation assay Perform Cytotoxicity Assay incubation->assay mtt MTT Assay assay->mtt ldh LDH Assay assay->ldh annexin Annexin V/PI Staining assay->annexin readout Measure Readout mtt->readout ldh->readout flow_cytometry Flow Cytometry annexin->flow_cytometry absorbance Absorbance readout->absorbance analysis Data Analysis (IC50, % Apoptosis) absorbance->analysis flow_cytometry->analysis end End analysis->end

Caption: General workflow for assessing this compound cytotoxicity.

Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.

References

Technical Support Center: Overcoming Resistance to AMG28 in Cancer Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the multi-kinase inhibitor AMG28 in cancer cell culture. Our aim is to facilitate the effective use of this compound and help overcome potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a small molecule multi-kinase inhibitor. Its primary targets include Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14 or NIK), Tau Tubulin Kinase 1 (TTBK1), and the lipid kinase PIKFYVE.[1][2] By inhibiting these kinases, this compound can impact various cellular processes, including inflammation, cell survival, autophagy, and protein phosphorylation.

Q2: My cancer cell line shows high intrinsic resistance to this compound. What are the possible reasons?

Intrinsic resistance to a kinase inhibitor can be multifactorial. Potential reasons for high baseline resistance to this compound include:

  • Low Target Expression: The cell line may express low levels of the primary targets (MAP3K14, TTBK1, PIKFYVE).

  • Pre-existing Mutations: The kinase domains of the target proteins may harbor mutations that prevent effective binding of this compound.

  • Active Bypass Pathways: The cancer cells may rely on alternative signaling pathways for survival and proliferation that are not dependent on the targets of this compound. For example, constitutive activation of pathways like PI3K/Akt or MAPK/ERK can confer resistance to inhibitors of other signaling routes.[3][4]

  • High Drug Efflux: The cells may have high expression of ATP-binding cassette (ABC) transporters, which actively pump the drug out of the cell, reducing its intracellular concentration.

Q3: After an initial response, my cancer cells have developed acquired resistance to this compound. What are the likely mechanisms?

Acquired resistance to kinase inhibitors is a common phenomenon that can arise through several mechanisms:[3][5][6]

  • Secondary Mutations in Target Kinases: The development of new mutations in the kinase domain of MAP3K14, TTBK1, or PIKFYVE can reduce the binding affinity of this compound.[7]

  • Upregulation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of this compound's targets by upregulating parallel survival pathways.[3] For instance, increased signaling through the canonical NF-κB pathway might compensate for the inhibition of the non-canonical pathway by this compound's effect on MAP3K14.

  • Amplification of the Target Gene: Increased copy number of the genes encoding MAP3K14, TTBK1, or PIKFYVE can lead to higher protein expression, requiring a higher concentration of this compound to achieve the same level of inhibition.[5]

  • Phenotypic Changes: Alterations in cellular processes such as an increase in ciliogenesis (potentially related to TTBK1) or modulation of autophagy (related to PIKFYVE) could contribute to resistance.

Q4: How can I confirm that my cell line has developed resistance to this compound?

The most direct way to confirm resistance is to perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound. A significant rightward shift in the IC50 curve of the treated cells compared to the parental (sensitive) cell line indicates the acquisition of resistance.

Troubleshooting Guides

Problem 1: High Variability in Experimental Results with this compound
Possible CauseSuggested Solution
This compound Degradation Prepare fresh stock solutions of this compound regularly and store them under the recommended conditions (aliquoted and protected from light at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
Inconsistent Cell Seeding Ensure a single-cell suspension before seeding and use a consistent cell number for all experiments. Utilize an automated cell counter for accuracy.
Cell Line Instability Use low-passage number cells for your experiments to avoid genetic drift. Regularly perform cell line authentication.
Assay-related Issues Optimize the assay parameters, including incubation times and reagent concentrations. Ensure that the chosen cell viability assay is not affected by the drug's chemical properties.
Problem 2: Developing an this compound-Resistant Cell Line
Possible CauseSuggested Solution
Inappropriate Starting Concentration Determine the IC50 of this compound for your parental cell line. Start the resistance induction protocol with a concentration at or slightly below the IC50 value.
Dose Escalation is Too Rapid Increase the drug concentration gradually (e.g., 1.5 to 2-fold increments) only after the cells have resumed a stable growth rate at the current concentration.
Heterogeneous Cell Population After establishing a resistant population, perform single-cell cloning by limiting dilution or FACS to isolate and characterize individual resistant clones.
Loss of Resistant Phenotype Maintain the resistant cell line in a medium containing a maintenance dose of this compound to ensure the persistence of the resistant phenotype.

Data Presentation

Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineTreatmentIC50 (nM)Fold Resistance
Parental Cell Line AThis compound50-
Resistant Clone A1This compound50010
Resistant Clone A2This compound120024
Parental Cell Line BThis compound150-
Resistant Clone B1This compound250016.7

Note: These are example values. Actual IC50 values should be determined experimentally.

Table 2: Example Western Blot Quantification of Signaling Pathway Activation in Response to this compound

Cell LineTreatmentp-p100/p52 (Relative Intensity)p-Akt (Relative Intensity)p-ERK (Relative Intensity)
ParentalVehicle1.01.01.0
ParentalThis compound (100 nM)0.20.90.8
ResistantVehicle1.22.52.1
ResistantThis compound (100 nM)1.12.42.0

Note: This table illustrates a hypothetical scenario where the resistant cell line shows upregulation of Akt and ERK signaling as a bypass mechanism.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Signaling Pathways
  • Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentration and for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-p100/p52, anti-p-Akt, anti-p-ERK, and loading controls like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

AMG28_Signaling_Pathways cluster_map3k14 MAP3K14 (NIK) Pathway cluster_pikfyve PIKFYVE Pathway cluster_ttbk1 TTBK1 Pathway AMG28_map3k14 This compound MAP3K14 MAP3K14 (NIK) AMG28_map3k14->MAP3K14 Inhibits IKKa IKKα MAP3K14->IKKa Activates p100 p100 IKKa->p100 Phosphorylates p52_RelB p52-RelB Complex p100->p52_RelB Processing nucleus_map3k14 Nucleus p52_RelB->nucleus_map3k14 transcription_map3k14 Gene Transcription nucleus_map3k14->transcription_map3k14 AMG28_pikfyve This compound PIKFYVE PIKFYVE AMG28_pikfyve->PIKFYVE Inhibits PI35P2 PI(3,5)P2 PIKFYVE->PI35P2 PI3P PI(3)P PI3P->PIKFYVE autophagy Autophagy Modulation PI35P2->autophagy trafficking Vesicular Trafficking PI35P2->trafficking AMG28_ttbk1 This compound TTBK1 TTBK1 AMG28_ttbk1->TTBK1 Inhibits Tau Tau Protein TTBK1->Tau Phosphorylates cilia Ciliogenesis TTBK1->cilia pTau Phosphorylated Tau Tau->pTau Resistance_Workflow cluster_molecular Molecular Mechanisms cluster_functional Functional Consequences start Observation: Decreased this compound Efficacy ic50 Confirm Resistance: IC50 Shift Assay start->ic50 characterize Characterize Resistant Cells ic50->characterize molecular Molecular Analysis characterize->molecular functional Functional Analysis characterize->functional sequencing Target Sequencing (MAP3K14, PIKFYVE, TTBK1) molecular->sequencing western Western Blot: Bypass Pathways (p-Akt, p-ERK) molecular->western qpcr qPCR: Target Gene Expression molecular->qpcr autophagy_assay Autophagy Flux Assay functional->autophagy_assay migration_assay Cell Migration/Invasion Assay functional->migration_assay strategy Develop Overcoming Strategy sequencing->strategy western->strategy qpcr->strategy autophagy_assay->strategy migration_assay->strategy Bypass_Pathways cluster_bypass Potential Bypass Pathways This compound This compound NIK_Pathway MAP3K14 (NIK) Pathway This compound->NIK_Pathway Inhibits Cell_Survival Cell Survival & Proliferation NIK_Pathway->Cell_Survival PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Cell_Survival Promotes MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Cell_Survival Promotes Canonical_NFkB Canonical NF-κB Canonical_NFkB->Cell_Survival Promotes

References

Technical Support Center: Troubleshooting Western Blotting for Phosphorylated Tau (p-tau) with AMG28

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using AMG28 and performing western blot analysis for phosphorylated Tau (p-tau). Our goal is to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to affect p-tau levels?

A: this compound is a potent and selective inhibitor of Kinase-X, a key enzyme responsible for the phosphorylation of Tau at serine/threonine residues. In experimental models, treatment with this compound is expected to lead to a dose-dependent decrease in the levels of phosphorylated Tau. This is typically assessed by measuring the signal of specific p-tau isoforms via western blot, relative to the total Tau levels or a stable housekeeping protein.

Q2: I am not seeing a decrease in p-tau signal after treating my cells/tissue with this compound. What are the possible causes?

A: This is a common issue that can arise from several factors, ranging from the experimental setup to the western blot protocol itself. Here are the primary areas to investigate:

  • This compound Activity: Ensure the compound was properly stored and is active. Confirm the final concentration used in your experiment is appropriate for inhibiting Kinase-X.

  • Cellular Health: Verify that the cells were healthy during treatment. High levels of cell stress or death can lead to aberrant signaling and may mask the effects of the inhibitor.

  • Sample Preparation: The process of cell lysis and protein extraction is critical for preserving phosphorylation states. Use of phosphatase inhibitors in your lysis buffer is mandatory. Without them, endogenous phosphatases can dephosphorylate Tau, eliminating the signal you are trying to detect.

  • Antibody Selection: Ensure you are using a phospho-specific Tau antibody that recognizes the phosphorylation site targeted by Kinase-X.

  • Western Blot Protocol: Issues with protein transfer, antibody dilutions, or incubation times can all lead to a lack of signal.

Q3: My western blot shows high background and non-specific bands. How can I improve the quality of my blot?

A: High background can obscure your target bands and make data interpretation difficult. Consider the following troubleshooting steps:

  • Blocking: Increase the blocking time or try a different blocking agent (e.g., switch from non-fat dry milk to Bovine Serum Albumin (BSA), or vice versa). For phospho-antibodies, BSA is often recommended as milk contains phosphoproteins that can increase background.

  • Antibody Concentration: The primary or secondary antibody concentration may be too high. Perform a titration to determine the optimal dilution.

  • Washing Steps: Increase the number and/or duration of your wash steps after antibody incubations to remove non-specifically bound antibodies. Adding a small amount of detergent (e.g., 0.05% Tween-20) to your wash buffer is crucial.

  • Membrane Handling: Ensure the membrane was not allowed to dry out at any point during the procedure.

Q4: The signal for total Tau is also inconsistent across my samples. What could be the reason?

A: Inconsistent total Tau levels can make it impossible to determine if changes in p-tau are due to the effect of this compound or simply due to loading errors.

  • Inaccurate Protein Quantification: Re-quantify the protein concentration of your lysates using a reliable method (e.g., BCA assay). Ensure you are loading equal amounts of total protein in each well.

  • Loading Control: Always probe your blot for a housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) to verify equal loading across all lanes. If the housekeeping protein levels are also inconsistent, the issue is likely with protein quantification or loading.

  • Sample Degradation: Ensure that protease inhibitors were included in your lysis buffer to prevent protein degradation.

Troubleshooting Summary Tables

Table 1: Troubleshooting Inconsistent p-tau Signal

Problem Possible Cause Recommended Solution
No p-tau signal in any lane Inactive primary antibodyUse a new or validated antibody lot.
Phosphatase activity during lysisCrucial: Add a phosphatase inhibitor cocktail to the lysis buffer.
Insufficient protein loadedLoad at least 20-30 µg of total protein per lane.
Weak p-tau signal Suboptimal antibody dilutionOptimize primary antibody concentration (e.g., try 1:500, 1:1000, 1:2000).
Insufficient incubation timeIncrease primary antibody incubation time (e.g., overnight at 4°C).
Inefficient protein transferVerify transfer efficiency with Ponceau S staining.
High background Blocking is insufficientIncrease blocking time to 1-2 hours at room temperature. Use 5% BSA in TBST.
Antibody concentration too highReduce primary or secondary antibody concentration.
Inadequate washingIncrease the number and duration of TBST washes.

Table 2: Recommended Reagent Concentrations & Incubation Times

Step Reagent Recommended Concentration/Time
Blocking 5% BSA in TBST1-2 hours at Room Temperature
Primary Antibody p-tau (specific isoform)1:1000 dilution in blocking buffer
Total Tau1:1000 dilution in blocking buffer
Housekeeping (e.g., GAPDH)1:5000 dilution in blocking buffer
Primary Incubation Phospho-antibodiesOvernight (16-18 hours) at 4°C
Other antibodies1-2 hours at Room Temperature or Overnight at 4°C
Secondary Antibody Anti-Rabbit/Mouse HRP1:5000 - 1:10,000 in blocking buffer
Secondary Incubation 1 hour at Room Temperature

Detailed Experimental Protocol: Western Blot for p-tau

  • Sample Preparation (Cell Lysates):

    • Aspirate culture medium and wash cells once with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95-100°C for 5-10 minutes.

    • Load 20-30 µg of protein per well onto a polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Destain the membrane with TBST.

    • Block the membrane for 1-2 hours at room temperature in 5% BSA in TBST.

    • Incubate the membrane with the primary antibody (e.g., anti-p-tau) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using a digital imager.

    • Quantify band intensity using densitometry software (e.g., ImageJ).

    • Normalize the p-tau signal to the total Tau signal or a housekeeping protein.

Visualizations

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Immunoblotting cluster_analysis Data Analysis Cell_Culture Cell Culture & This compound Treatment Lysis Cell Lysis with Protease/Phosphatase Inhibitors Cell_Culture->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-tau) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Imaging Signal Capture Detection->Imaging Densitometry Densitometry (Band Quantification) Imaging->Densitometry Normalization Normalization (p-tau / Total Tau) Densitometry->Normalization

Caption: Workflow for p-tau western blot analysis following this compound treatment.

Tau_Phosphorylation_Pathway cluster_pathway Simplified Tau Phosphorylation Pathway KinaseX Kinase-X (Active) Tau Tau KinaseX->Tau Phosphorylation This compound This compound This compound->KinaseX Inhibition pTau p-tau (Hyperphosphorylated Tau) pTau->Tau Dephosphorylation Aggregation Neurofibrillary Tangles pTau->Aggregation Phosphatase Phosphatase

Caption: The inhibitory effect of this compound on the Kinase-X-mediated Tau phosphorylation pathway.

Technical Support Center: Controlling for Compound Effects on Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the effects of a compound, referred to here as AMG28, on cell viability in functional assays.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to control for the effects of this compound on cell viability in functional assays?

A1: Functional assays aim to measure a specific biological response to a compound. However, if the compound itself affects cell health and viability, it can lead to misleading results. For example, a decrease in a signaling pathway's output could be incorrectly attributed to direct inhibition by the compound, when it is actually a secondary effect of cytotoxicity.[1][2] Controlling for viability ensures that the observed functional effects are specific to the intended target and not a consequence of general cellular toxicity.

Q2: What are the initial steps to assess the cytotoxic potential of this compound?

A2: A dose-response cell viability assay should be performed as a first step. This involves treating your cell line of interest with a range of this compound concentrations and measuring viability at different time points. This will help determine the concentration range at which this compound does not significantly impact cell viability, which is the ideal range for your functional assays. The half-maximal inhibitory concentration (IC50) for cytotoxicity should be determined.[3][4][5]

Q3: What are some common assays to measure cell viability?

A3: Several assays can be used to assess cell viability, each with its own principle:

  • Metabolic Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.[1][6] Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (like MTT) into a colored formazan product.

  • Apoptosis Assays (e.g., Caspase-Glo 3/7): These luminescent assays measure the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[7][8][9][10] An increase in caspase activity is an early indicator of apoptosis.

  • Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These assays distinguish between viable and non-viable cells based on the integrity of the cell membrane. Dead cells with compromised membranes take up the dye.

Q4: How do I choose the appropriate concentration of this compound for my functional assays?

A4: Based on the dose-response viability data, you should select concentrations of this compound that have minimal to no effect on cell viability (typically >90% viability). If your functional assay requires concentrations that approach the cytotoxic IC50, it is crucial to include proper controls and interpret the data with caution.

Q5: What are "off-target" effects and how can they influence cell viability?

A5: Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary target.[11][12] These interactions can trigger signaling pathways that lead to decreased cell viability, confounding the interpretation of functional assay results. It is important to be aware of potential off-target effects and, if possible, use structurally unrelated compounds that target the same pathway to confirm your findings.

Troubleshooting Guides

Problem 1: My functional assay shows a significant decrease in signal after this compound treatment, but I'm unsure if it's a specific effect or due to cell death.

  • Troubleshooting Step 1: Perform a Concurrent Viability Assay. Run a cell viability assay (e.g., MTT or Caspase-Glo 3/7) in parallel with your functional assay, using the same cell type, seeding density, this compound concentrations, and incubation times.

  • Troubleshooting Step 2: Analyze the Data. Compare the dose-response curves of your functional assay and the viability assay. If the decrease in the functional signal correlates with a decrease in cell viability, the functional effect is likely a consequence of cytotoxicity.

  • Troubleshooting Step 3: Adjust this compound Concentration. If cytotoxicity is observed, lower the concentration of this compound in your functional assay to a non-toxic range. If the functional effect persists at non-toxic concentrations, it is more likely to be a specific, on-target effect.

Problem 2: The vehicle control for this compound (e.g., DMSO) is affecting cell viability.

  • Troubleshooting Step 1: Determine the Vehicle's IC50. Perform a dose-response curve for the vehicle alone to determine the maximum concentration that is non-toxic to your cells.

  • Troubleshooting Step 2: Minimize Vehicle Concentration. Prepare your this compound stock solutions at a higher concentration to minimize the final concentration of the vehicle in your assay. Ensure the final vehicle concentration is well below its toxic threshold.

  • Troubleshooting Step 3: Include a "Vehicle-Only" Control. Always include a control group treated with the same concentration of the vehicle as the this compound-treated groups. This allows you to normalize your data and subtract any background effects of the vehicle.

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.[1][6]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (and vehicle control, e.g., DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.

  • After incubation, add 10 µL of MTT solution to each well.[6]

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Caspase-Glo® 3/7 Assay

This assay quantifies caspase-3 and -7 activities, which are indicative of apoptosis.[7][8][9][10]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (and vehicle control)

  • 96-well white-walled plates

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate at an optimal density and allow them to adhere overnight.

  • Treat cells with serial dilutions of this compound or vehicle control in complete culture medium.

  • Incubate for the desired treatment period.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[9][10]

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[9][10]

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cell Viability and a Functional Readout

This compound Concentration (µM)Cell Viability (%)Functional Readout (Relative Units)
0 (Vehicle)100 ± 51.0 ± 0.1
0.198 ± 40.9 ± 0.08
195 ± 60.6 ± 0.05
1055 ± 70.3 ± 0.04
10010 ± 30.1 ± 0.02

Data are presented as mean ± standard deviation.

Visualizations

G cluster_0 This compound Potential Effects cluster_1 Cellular Response This compound This compound Target Intended Target This compound->Target On-Target Effect OffTarget Off-Target This compound->OffTarget Off-Target Effect FunctionalResponse Functional Response Target->FunctionalResponse ViabilityPathway Viability Pathway OffTarget->ViabilityPathway CellViability Cell Viability ViabilityPathway->CellViability

Caption: Hypothetical signaling pathways of this compound.

G cluster_workflow Experimental Workflow: Viability Assessment A 1. Seed Cells B 2. Treat with this compound (Dose-Response) A->B C 3. Incubate B->C D 4. Add Viability Reagent (e.g., MTT, Caspase-Glo) C->D E 5. Measure Signal (Absorbance/Luminescence) D->E F 6. Analyze Data & Determine Non-Toxic Concentrations E->F

Caption: Workflow for assessing this compound's effect on cell viability.

References

Optimizing incubation time for AMG28 treatment in neuronal cells

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AMG28 Treatment in Neuronal Cells

Disclaimer: Information regarding a specific molecule designated "this compound" with neurotrophic properties is not widely available in public scientific literature. This guide is based on a hypothetical molecule, an agonist of the Tropomyosin receptor kinase B (TrkB), a common target for neurotrophic factors. The protocols and troubleshooting advice are derived from established principles for optimizing the effects of neurotrophic compounds on neuronal cells.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a selective agonist for the TrkB receptor.[1][2] Upon binding, it induces receptor dimerization and autophosphorylation, activating downstream signaling cascades crucial for neuronal function.[3][4] Key pathways include the Ras/MAPK pathway, which promotes neuronal differentiation and neurite outgrowth, and the PI3K/Akt pathway, which is essential for cell survival.[1][3]

Q2: What is a typical starting concentration range for this compound treatment?

A2: The optimal concentration is cell-type and assay-dependent. A common starting point for novel neurotrophic compounds is to perform a dose-response curve ranging from 1 nM to 1 µM. For initial experiments, a concentration of 50-100 ng/mL (if the molecular weight is known) or a molar concentration of 50-100 nM is often used as a starting point based on similar compounds like Brain-Derived Neurotrophic Factor (BDNF).

Q3: How should I prepare and store this compound?

A3: Most peptide or small molecule agonists are supplied as a lyophilized powder. Reconstitute the compound in a sterile, appropriate solvent (e.g., DMSO or sterile water) to create a concentrated stock solution (e.g., 1-10 mM). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5]

Q4: What are the expected morphological changes in neuronal cells after this compound treatment?

A4: Following successful treatment, you can expect to see increased neurite outgrowth, including longer and more complex branching of axons and dendrites.[3][6] This is a hallmark of activated TrkB signaling.[3] You may also observe an increase in the number of healthy, viable neurons, especially in survival assays.

Troubleshooting Guides

Problem 1: I am not observing any effect (e.g., no increased survival or neurite outgrowth) after this compound treatment.

Possible Cause Recommended Solution
Suboptimal Incubation Time The effect of neurotrophic factors is time-dependent. Short-term effects (e.g., receptor phosphorylation) can occur in minutes, while morphological changes like neurite outgrowth may require 24-72 hours.[7] Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal incubation period for your specific assay.
Incorrect Concentration The concentration of this compound may be too low to elicit a response or too high, leading to receptor desensitization. Perform a dose-response experiment (e.g., 0.1 nM to 1 µM) to determine the EC50 (half-maximal effective concentration).
Compound Inactivity The this compound stock solution may have degraded. Avoid repeated freeze-thaw cycles. Prepare fresh aliquots from a new vial if possible. Confirm the activity of your neuronal cells by treating them with a known positive control, such as BDNF.
Poor Cell Health Neurons must be healthy to respond to stimuli. Ensure optimal culture conditions, including appropriate media, supplements (like B-27), and substrate coatings (e.g., Poly-D-Lysine, Laminin).[8][9] Visually inspect cells for signs of stress before starting the experiment.

Problem 2: I am observing significant cell death or cytotoxicity after this compound treatment.

Possible Cause Recommended Solution
High Compound Concentration Even beneficial compounds can be toxic at high concentrations.[5] Lower the concentration range in your dose-response experiments. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic (typically <0.1%).
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to neuronal cells at higher concentrations. Include a "vehicle control" (cells treated with the highest concentration of the solvent alone) to assess its effect.[5]
Contamination Microbial contamination can cause widespread cell death. Regularly check cultures for signs of contamination (e.g., cloudy media, pH changes) and practice sterile techniques.
Nutrient Depletion For long incubation times (>48 hours), nutrients in the media may become depleted. Perform a partial media change every 2-3 days for long-term experiments.[10]

Problem 3: The response to this compound is highly variable between experiments.

Possible Cause Recommended Solution
Inconsistent Cell Plating Uneven cell density leads to variable results. Ensure cells are thoroughly resuspended to a single-cell suspension before plating. After plating, allow the plate to sit at room temperature for 15-30 minutes to ensure even settling before moving to the incubator.[10][11]
Inconsistent Incubation Time Precise timing is critical. Start and end your treatments and assays at the exact same time points for all wells and across all experiments.
Reagent Variability Lot-to-lot variability in media, supplements, or coating materials can affect results. Use reagents from the same lot for the duration of a study where possible.
Edge Effects in Multi-well Plates Wells on the edge of 96- or 384-well plates are prone to evaporation, altering media concentration.[10] To minimize this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.

Experimental Protocols & Data

Protocol 1: Time-Course Experiment for Neuronal Survival
  • Cell Plating: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) on Poly-D-Lysine coated 96-well plates at a density of 10,000-20,000 cells/well. Culture for 24 hours to allow attachment.

  • Induce Stress (Optional): To model neuroprotection, induce cell stress by serum starvation or treatment with a neurotoxic agent (e.g., 100 µM glutamate) for a predetermined time.

  • Treatment: Add this compound at a predetermined optimal concentration (e.g., 100 nM) to the experimental wells. Include a negative control (vehicle only) and a positive control (e.g., 50 ng/mL BDNF).

  • Incubation: Incubate the plates for different time points: 12h, 24h, 48h, and 72h.

  • Viability Assay: At each time point, measure cell viability using an appropriate assay, such as Calcein-AM for live cells or an MTT/MTS assay for metabolic activity.[12][13][14]

  • Data Analysis: Normalize the viability of treated cells to the vehicle control at each time point. Plot cell viability (%) against incubation time (hours).

Table 1: Example Data for this compound Neuroprotective Effects Over Time (Hypothetical data following glutamate-induced stress)

Incubation Time (Hours)Vehicle Control (% Viability)This compound (100 nM) (% Viability)BDNF (50 ng/mL) (% Viability)
1255.2 ± 4.168.5 ± 5.370.1 ± 4.8
2451.7 ± 3.885.4 ± 6.288.2 ± 5.9
4848.9 ± 4.592.1 ± 5.594.5 ± 6.1
7245.3 ± 3.989.6 ± 6.091.3 ± 5.7
Protocol 2: Time-Course for Neurite Outgrowth Assay
  • Cell Plating: Plate cells as described in Protocol 1, often at a lower density to allow for clear visualization of individual neurites.

  • Treatment: After cells have attached, replace the medium with fresh medium containing this compound (e.g., 100 nM), a vehicle control, and a positive control.

  • Incubation: Incubate for 24h, 48h, and 72h.

  • Fixing and Staining: At each time point, fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 and stain for a neuronal marker like β-III tubulin, followed by a fluorescent secondary antibody. Stain nuclei with DAPI.

  • Imaging and Analysis: Capture images using a high-content imaging system or fluorescence microscope. Use automated software (e.g., ImageJ with NeuronJ plugin, or commercial software) to measure the total neurite length per neuron.[7][8]

  • Data Analysis: Normalize the average neurite length to the vehicle control. Plot neurite length (µm) against incubation time (hours).

Table 2: Example Data for this compound-Induced Neurite Outgrowth Over Time (Hypothetical data for primary cortical neurons)

Incubation Time (Hours)Vehicle Control (Avg. Length/Neuron, µm)This compound (100 nM) (Avg. Length/Neuron, µm)
2445.8 ± 8.275.1 ± 10.5
4852.3 ± 9.1112.6 ± 14.3
7255.1 ± 8.8148.9 ± 18.7

Visualizations

AMG28_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TrkB TrkB Receptor This compound->TrkB Binding & Activation Shc Shc TrkB->Shc PI3K PI3K TrkB->PI3K Grb2 Grb2/SOS Shc->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK CREB CREB ERK->CREB Phosphorylation Akt Akt PI3K->Akt Akt->CREB Phosphorylation Transcription Gene Transcription CREB->Transcription Survival Survival Transcription->Survival leads to Differentiation Neuronal Differentiation & Neurite Outgrowth Transcription->Differentiation leads to

Caption: Proposed signaling pathway for the hypothetical TrkB agonist this compound.

Incubation_Optimization_Workflow start Start: Define Assay (e.g., Survival, Neurite Outgrowth) plate Plate Neuronal Cells at Optimal Density start->plate dose_response Perform Dose-Response (e.g., 0.1 nM - 1 µM at 48h) to Find Optimal Concentration plate->dose_response time_course Perform Time-Course (e.g., 6, 12, 24, 48, 72h) using Optimal Concentration dose_response->time_course measure Measure Endpoint (e.g., Viability, Neurite Length) time_course->measure analyze Analyze Data: Plot Response vs. Time measure->analyze optimal_time Identify Incubation Time with Peak or Plateau Effect analyze->optimal_time end Optimal Incubation Time Determined optimal_time->end

Caption: Experimental workflow for optimizing this compound incubation time.

Troubleshooting_No_Effect start Problem: No observed effect of this compound check_control Did the positive control (e.g., BDNF) work? start->check_control check_concentration Is this compound concentration optimized? check_control->check_concentration control_yes issue_cells Issue is with the cell system or assay protocol. check_control->issue_cells control_no control_yes Yes control_no No check_time Is incubation time optimized? check_concentration->check_time conc_yes solution_dose Action: Perform Dose-Response Experiment check_concentration->solution_dose conc_no conc_no No conc_yes Yes check_compound This compound may be inactive. Prepare fresh stock. check_time->check_compound time_yes solution_time Action: Perform Time-Course Experiment check_time->solution_time time_no time_no No time_yes Yes solution_cells Action: Check cell health, media, plating density, and assay reagents. issue_cells->solution_cells

Caption: Troubleshooting logic for a lack of this compound effect.

References

Technical Support Center: Troubleshooting Ciliogenesis Assays with AMG28

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing AMG28 in ciliogenesis assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in the context of ciliogenesis?

A1: this compound is a multi-kinase inhibitor with activity against several kinases, including Tau tubulin kinase 1 (TTBK1), NF-κB inducing kinase (NIK), and the lipid kinase PIKFYVE[1][2]. Its effect on ciliogenesis is likely mediated through the inhibition of TTBK1 and its isoform TTBK2.[3][4] TTBK1/2 are involved in the phosphorylation of proteins that play a role in the assembly and disassembly of the primary cilium. By inhibiting these kinases, this compound can modulate ciliogenesis, potentially leading to alterations in cilia length, number, and function.

Q2: What are the expected effects of this compound on ciliogenesis in my cell line?

A2: The effects of this compound on ciliogenesis can be cell-type dependent. Generally, inhibition of TTBK1/2 has been shown to interfere with ciliogenesis. Therefore, treatment with this compound may lead to a decrease in the percentage of ciliated cells or a reduction in cilia length. It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental goals.

Q3: How can I be sure that the observed effects are specific to this compound's activity?

A3: To ensure the specificity of the observed effects, consider including the following controls in your experiments:

  • Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).

  • Positive and Negative Controls: Use known inhibitors or activators of ciliogenesis to validate your assay system.

  • Rescue Experiment: If possible, overexpress a drug-resistant mutant of the target kinase to see if it rescues the phenotype.

  • Multiple Readouts: Assess multiple parameters of ciliogenesis, such as the percentage of ciliated cells, cilia length, and the localization of ciliary markers.

Troubleshooting Guide

Problem 1: High Variability in Ciliation Percentage Across Replicates
Possible Cause Troubleshooting Suggestion
Inconsistent Cell Seeding Density Ensure precise and uniform cell seeding across all wells or dishes. Cell confluency significantly impacts ciliogenesis, with most cell types requiring a state of quiescence (induced by high density and serum starvation) to form cilia.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations, which can affect cell growth and ciliogenesis.
Inconsistent Serum Starvation Standardize the duration and conditions of serum starvation. The timing of serum withdrawal is critical for inducing a consistent quiescent state.
Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular phenotypes, including variability in ciliogenesis.
Problem 2: No or Weak Cilia Staining
Possible Cause Troubleshooting Suggestion
Suboptimal Primary Antibody Validate your primary antibody for immunofluorescence. Check the manufacturer's datasheet for recommended applications and concentrations. Test different antibody dilutions to find the optimal signal-to-noise ratio.
Incorrect Fixation Method The choice of fixative can impact the preservation of ciliary antigens. For many ciliary proteins, cold methanol fixation is preferred over paraformaldehyde (PFA). However, this is antigen-dependent, so it may be necessary to test different fixation protocols.
Insufficient Permeabilization Ensure complete permeabilization to allow antibody access to intracellular epitopes. Triton X-100 or saponin are commonly used, but the concentration and incubation time may need optimization.
Low Ciliation in the Cell Line Confirm that your cell line is capable of forming cilia under your experimental conditions. Some cell lines have a naturally low propensity to ciliate. Refer to the literature or test different serum starvation protocols to optimize for ciliogenesis.
Problem 3: Inconsistent Cilia Length Measurements
Possible Cause Troubleshooting Suggestion
2D vs. 3D Imaging Cilia are three-dimensional structures. Acquiring Z-stacks using a confocal microscope and performing a maximum intensity projection will provide more accurate length measurements than 2D imaging.
Subjective Manual Measurement Use semi-automated or automated image analysis software to measure cilia length to reduce user bias.
Cilia Orientation Cilia may be oriented at various angles relative to the imaging plane. 3D imaging and analysis are essential to accurately measure the full length of the cilium.

Experimental Protocols

Ciliogenesis Assay Using Immunofluorescence

This protocol provides a general framework for assessing the effect of this compound on primary cilia formation.

1. Cell Culture and Treatment: a. Seed cells (e.g., hTERT-RPE1, NIH-3T3) onto glass coverslips in a 24-well plate at a density that will result in near-confluency at the time of serum starvation. b. Once the cells reach the desired confluency, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium to induce ciliogenesis. c. Simultaneously, treat the cells with a range of concentrations of this compound (e.g., 10 nM to 10 µM) or a vehicle control (e.g., DMSO). d. Incubate for 24-48 hours to allow for cilia formation.

2. Immunofluorescence Staining: a. Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). b. Fix the cells. A common method is to use 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature, followed by a wash with PBS. Alternatively, for some ciliary antigens, fixation with ice-cold methanol for 10 minutes at -20°C is preferable. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. d. Wash three times with PBS. e. Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin (BSA) in PBS) for 1 hour at room temperature. f. Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Common primary antibodies for cilia include:

  • Axoneme: Monoclonal anti-acetylated α-tubulin or anti-ARL13B.
  • Basal Body: Monoclonal anti-gamma-tubulin. g. Wash three times with PBS. h. Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light. i. Wash three times with PBS. j. Counterstain nuclei with DAPI for 5 minutes. k. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

3. Imaging and Analysis: a. Acquire images using a confocal or high-resolution fluorescence microscope. Capture Z-stacks to visualize the entire cilium. b. Quantify the percentage of ciliated cells by counting the number of cells with a visible cilium (positive for axoneme marker originating from a basal body) and dividing by the total number of cells (counted by DAPI-stained nuclei). At least 100 cells should be counted per condition. c. Measure cilia length from the base (gamma-tubulin signal) to the tip of the axoneme using image analysis software.

Quantitative Data Presentation

The following tables present hypothetical data from a ciliogenesis assay with this compound to illustrate how to structure your results.

Table 1: Effect of this compound on the Percentage of Ciliated Cells

TreatmentConcentration (µM)Percentage of Ciliated Cells (%)Standard Deviation
Vehicle (DMSO)075.25.8
This compound0.168.56.2
This compound145.14.9
This compound1022.83.5

Table 2: Effect of this compound on Cilia Length

TreatmentConcentration (µM)Average Cilia Length (µm)Standard Deviation
Vehicle (DMSO)04.20.8
This compound0.13.90.7
This compound12.80.5
This compound101.90.4

Visualizations

AMG28_Signaling_Pathway cluster_extracellular Extracellular cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm Signal Signal Receptor Receptor Signal->Receptor Activates TTBK1/2 TTBK1/2 Receptor->TTBK1/2 Recruits/Activates Ciliary Proteins Ciliary Proteins TTBK1/2->Ciliary Proteins Phosphorylates Downstream Effectors Downstream Effectors Ciliary Proteins->Downstream Effectors Regulates Gene Expression Gene Expression Downstream Effectors->Gene Expression Alters This compound This compound This compound->TTBK1/2 Inhibits Ciliogenesis_Assay_Workflow A 1. Seed Cells on Coverslips B 2. Induce Ciliogenesis (Serum Starvation) A->B C 3. Treat with this compound or Vehicle B->C D 4. Fix and Permeabilize Cells C->D E 5. Immunofluorescence Staining (Cilia & Basal Body Markers) D->E F 6. Image Acquisition (Confocal Microscopy) E->F G 7. Image Analysis (% Ciliated Cells, Cilia Length) F->G Troubleshooting_Tree Start High Variability in Ciliation? CheckDensity Consistent Cell Seeding? Start->CheckDensity Yes NoProblem Proceed to Next Troubleshooting Step Start->NoProblem No StandardizeSeeding Action: Standardize Seeding Protocol CheckDensity->StandardizeSeeding No CheckStarvation Consistent Serum Starvation? CheckDensity->CheckStarvation Yes StandardizeStarvation Action: Standardize Starvation Protocol CheckStarvation->StandardizeStarvation No CheckPassage Low Cell Passage? CheckStarvation->CheckPassage Yes UseLowPassage Action: Use Lower Passage Cells CheckPassage->UseLowPassage No EndYes Variability Likely Controlled CheckPassage->EndYes Yes

References

Technical Support Center: Validating AMG28 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the cellular target engagement of AMG28.

Frequently Asked Questions (FAQs)

Q1: What are the primary cellular targets of this compound?

This compound is a multi-kinase inhibitor known to engage several key protein kinases. The primary targets identified are:

  • NF-κB Inducing Kinase (NIK) , also known as Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14).[1][2]

  • Tau Tubulin Kinase 1 (TTBK1) .[2]

  • PIKFYVE (Phosphatidylinositol-3-Phosphate 5-Kinase) .[1][2][3]

Q2: What are the common methods to validate this compound target engagement in cells?

Several methods can be employed to confirm that this compound is interacting with its intended targets within a cellular environment. These can be broadly categorized as direct and indirect assays:

  • Direct Engagement Assays: These methods measure the physical interaction between this compound and its target protein.

    • Cellular Thermal Shift Assay (CETSA): This is a widely used method to confirm compound binding to its target in a cellular environment by measuring the increased thermal stability of the target protein upon ligand binding.[4][5][6]

  • Indirect Engagement Assays (Downstream Signaling): These assays measure the functional consequences of this compound binding to its target by quantifying changes in downstream signaling pathways.

    • Western Blotting: To detect changes in the phosphorylation status or levels of downstream substrates of the target kinases.

    • Reporter Assays: To measure the activity of transcription factors or other signaling molecules downstream of the target.

    • Phenotypic Assays: To observe cellular changes consistent with target inhibition, such as effects on autophagy or ciliogenesis.[3]

Q3: How do I choose the right assay for my experiment?

The choice of assay depends on the specific research question and available resources.

  • For unambiguous confirmation of direct binding in a cellular context, CETSA is a robust choice.[4][5]

  • To understand the functional consequences of target engagement, Western blotting for downstream markers or relevant phenotypic assays are more appropriate.

  • A combination of direct and indirect assays provides the most comprehensive validation of target engagement and its functional effects.

Troubleshooting Guides

Issue 1: Inconsistent results in my Cellular Thermal Shift Assay (CETSA).

  • Question: My CETSA results for this compound are variable between experiments. What could be the cause?

  • Answer: Inconsistency in CETSA can arise from several factors:

    • Suboptimal Cell Lysis: Incomplete cell lysis can lead to variable protein extraction. Ensure you are using a suitable lysis buffer and protocol.

    • Inconsistent Heating: Precise and uniform heating is critical. Use a thermal cycler with a heated lid to minimize temperature gradients across your samples.

    • Antibody Variability: If using an antibody-based detection method (like Western blot or ELISA), ensure the antibody is specific and provides a consistent signal. Validate your antibody for the application.

    • Cell Health and Density: Ensure your cells are healthy and plated at a consistent density for each experiment.

Issue 2: No change in the downstream signaling marker after this compound treatment.

  • Question: I am treating my cells with this compound, but I don't see the expected change in the phosphorylation of a downstream substrate via Western blot. What should I check?

  • Answer: This could be due to several reasons:

    • Suboptimal Treatment Conditions: Verify the concentration and treatment time for this compound. The compound may require a longer incubation time or a higher concentration to elicit a response in your specific cell line.

    • Cell Line Specificity: The signaling pathway may not be active or may be regulated differently in your chosen cell line. Confirm the expression and activity of the target kinase and the downstream pathway in your cells.

    • Antibody Quality: The antibody for the phosphorylated protein may not be sensitive enough or may be non-specific. Include appropriate positive and negative controls to validate your antibody.

    • Compensatory Mechanisms: Cells can have redundant or compensatory signaling pathways that may mask the effect of inhibiting a single kinase.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound against its key targets.

TargetAssay TypeIC50Reference
PIKFYVEEnzymatic Assay2.2 nM[3]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general workflow for performing CETSA to validate this compound target engagement.

  • Cell Culture and Treatment:

    • Culture your cells of interest to approximately 80-90% confluency.

    • Treat the cells with either vehicle control (e.g., DMSO) or the desired concentration of this compound. Incubate for the desired time (e.g., 1-2 hours) under normal cell culture conditions.

  • Harvesting and Lysis:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Heating Step:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein in the soluble fraction by Western blot or another protein quantification method like ELISA. An increase in the amount of soluble target protein in the this compound-treated samples at higher temperatures compared to the vehicle control indicates target stabilization and therefore, engagement.

Protocol 2: Western Blot for Downstream Signaling

This protocol describes how to assess the effect of this compound on a downstream signaling pathway by measuring protein phosphorylation.

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere.

    • Treat cells with various concentrations of this compound or a vehicle control for the desired duration.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the phosphorylated downstream target overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein of the downstream target or a housekeeping protein (e.g., GAPDH or β-actin).

Visualizations

cluster_AMG28_Targets This compound Primary Targets & Downstream Pathways cluster_NIK NIK (MAP3K14) Pathway cluster_PIKFYVE PIKFYVE Pathway cluster_TTBK1 TTBK1 Pathway This compound This compound NIK NIK (MAP3K14) This compound->NIK inhibits PIKFYVE PIKFYVE This compound->PIKFYVE inhibits TTBK1 TTBK1 This compound->TTBK1 inhibits IKK_alpha IKKα NIK->IKK_alpha phosphorylates p100 p100 IKK_alpha->p100 phosphorylates p52 p52 p100->p52 processed to RelB RelB p52->RelB dimerizes with NFkB_Target_Genes NF-κB Target Gene Expression RelB->NFkB_Target_Genes translocates to nucleus PI35P2 PI(3,5)P2 PIKFYVE->PI35P2 produces PI3P PI(3)P PI3P->PIKFYVE substrate Lysosomal_Function Lysosomal Function & Autophagy PI35P2->Lysosomal_Function regulates Ciliary_Proteins Ciliary Proteins TTBK1->Ciliary_Proteins phosphorylates Ciliogenesis Ciliogenesis Ciliary_Proteins->Ciliogenesis regulates

Caption: this compound inhibits NIK, PIKFYVE, and TTBK1 signaling pathways.

cluster_CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow start Start cell_treatment 1. Treat Cells (Vehicle vs. This compound) start->cell_treatment harvest_lysis 2. Harvest & Lyse Cells cell_treatment->harvest_lysis heat_shock 3. Heat Shock (Temperature Gradient) harvest_lysis->heat_shock centrifugation 4. Centrifuge to Separate Soluble & Aggregated Proteins heat_shock->centrifugation supernatant_collection 5. Collect Supernatant (Soluble Fraction) centrifugation->supernatant_collection analysis 6. Analyze Target Protein Levels (e.g., Western Blot) supernatant_collection->analysis end End analysis->end

Caption: Workflow for validating target engagement using CETSA.

References

Technical Support Center: Troubleshooting AMG28 Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the multi-kinase inhibitor AMG28 in long-term experimental settings. The information is presented in a question-and-answer format to directly address common issues related to compound stability and activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

A1: this compound is a multi-kinase inhibitor with primary activity against NF-κB inducing kinase (NIK), also known as MAP3K14, and Phosphatidylinositol-3-Phosphate 5-Kinase (PIKFYVE).[1][2] It also shows activity against Tau tubulin kinase 1 (TTBK1).[1]

Q2: What is the role of NIK (MAP3K14) and how does this compound affect its pathway?

A2: NIK is a central kinase in the non-canonical NF-κB signaling pathway, which is involved in inflammation, immunity, and cell survival.[3][4] By inhibiting NIK, this compound blocks the downstream activation of this pathway.[1]

Q3: What is the function of PIKFYVE and what are the consequences of its inhibition by this compound?

A3: PIKFYVE is a lipid kinase that plays a crucial role in endosomal trafficking and lysosomal function by producing the signaling lipid PI(3,5)P2.[5][6] Inhibition of PIKFYVE can disrupt these processes, affecting autophagy and lysosomal homeostasis.[7][8]

Q4: What are the best practices for storing and handling this compound?

A4: For long-term stability, small molecule inhibitors like this compound should be stored as a powder at -20°C or -80°C.[9][10] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months.[9] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[11]

Troubleshooting Guides

Issue 1: Loss of this compound Activity in Long-Term Cell Culture

Q: I'm observing a diminished effect of this compound in my cell-based assay after several days of incubation. What could be the cause?

A: Loss of activity in long-term experiments is a common issue and can stem from several factors related to compound degradation.

  • Chemical Instability in Media: The aqueous environment of cell culture media, combined with incubation at 37°C, can lead to the hydrolysis or oxidation of the compound over time.[12]

  • Metabolic Degradation: Cells can metabolize small molecules, reducing the effective concentration of the active inhibitor.

  • Adsorption to Plastics: Small molecules can adsorb to the surface of cell culture plates and other plasticware, lowering the available concentration in the media.

  • Precipitation: If the working concentration of this compound exceeds its solubility in the culture medium, it may precipitate out of solution, especially over extended periods.

Recommended Actions:

  • Replenish the Media: For experiments lasting longer than 48-72 hours, consider performing partial or full media changes with freshly prepared this compound.

  • Assess Compound Stability: Perform a stability study by incubating this compound in your cell culture medium under experimental conditions (37°C, 5% CO2) without cells. Collect aliquots at different time points (e.g., 0, 24, 48, 72 hours) and analyze the concentration of the parent compound using HPLC or LC-MS.

  • Use Lower-Binding Plates: Consider using low-adsorption tissue culture plates for sensitive long-term experiments.

  • Confirm Solubility: Visually inspect the media for any signs of precipitation after adding this compound. If solubility is a concern, consider using a lower concentration or a different formulation if available.

Issue 2: Inconsistent Results Between Experiments

Q: My results with this compound vary significantly from one experiment to another, even with the same protocol. Why is this happening?

A: Inconsistent results are often a sign of issues with compound handling, preparation, or experimental setup.

  • Stock Solution Degradation: Repeated freeze-thaw cycles or improper storage of the DMSO stock solution can lead to degradation of this compound.

  • Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately, leading to variations in the final working concentration.

  • Cell Passage Number and Density: The responsiveness of cells to inhibitors can change with increasing passage number. Cell density at the time of treatment can also influence the outcome.

  • Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of proteins and enzymes that may interact with or degrade the compound.

Recommended Actions:

  • Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid freeze-thaw cycles.[9]

  • Prepare a Master Mix: For each experiment, prepare a master mix of media containing the final concentration of this compound to ensure even distribution across all wells.

  • Standardize Cell Culture Conditions: Use cells within a consistent range of passage numbers and seed them at a standardized density for each experiment.

  • Test Serum Lots: If possible, test new lots of FBS for their effect on your assay before use in critical experiments.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

FormSolventStorage TemperatureShelf LifeNotes
Powder--20°C or -80°CUp to 3 yearsStore in a desiccator to prevent hydration.
Stock SolutionDMSO-80°CUp to 6 monthsAliquot into single-use vials to avoid freeze-thaw cycles.
Working SolutionCell Culture Media37°C< 24-48 hoursPrepare fresh for each experiment.

Table 2: Troubleshooting Summary for this compound Degradation

Observed IssuePotential CauseSuggested Solution
Decreased activity over timeChemical or metabolic degradationReplenish media with fresh compound every 48-72 hours.
Adsorption to plasticwareUse low-adsorption plates.
PrecipitationConfirm solubility and consider lowering the concentration.
Inconsistent resultsStock solution instabilityAliquot stock solutions and avoid freeze-thaw cycles.
Inaccurate dilutionsPrepare a master mix for each experiment.
Variability in cell cultureStandardize cell passage number and seeding density.

Experimental Protocols

Protocol 1: Cell-Based Kinase Activity Assay

This protocol can be used to assess the functional activity of this compound by measuring the phosphorylation of a downstream target of NIK or the effect of PIKFYVE inhibition.

  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture media.

  • Cell Treatment: Remove the old media and add the media containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting or ELISA: Analyze the phosphorylation status of a downstream target (e.g., p100/p52 for the NIK pathway) or a marker of PIKFYVE inhibition (e.g., LC3-II accumulation) by Western blotting or a specific ELISA kit.[13]

  • Data Analysis: Quantify the band intensities or ELISA signal and normalize to a loading control. Plot the normalized values against the this compound concentration to determine the IC50.

Protocol 2: Thermal Shift Assay (TSA) for Compound Stability

A thermal shift assay can be used to assess the direct binding of this compound to its purified target protein and to screen for conditions that enhance its stability.[14][15][16][17]

  • Reagent Preparation:

    • Purified target protein (e.g., recombinant NIK or PIKFYVE).

    • SYPRO Orange dye (or a similar fluorescent dye).

    • This compound stock solution.

    • A range of buffers with different pH and salt concentrations.

  • Assay Setup:

    • In a 96-well PCR plate, prepare a reaction mixture containing the purified protein, the fluorescent dye, and either this compound or the vehicle control.

    • To test for stabilizing conditions, prepare parallel reactions with different buffers.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature while monitoring the fluorescence.

  • Data Analysis:

    • The temperature at which the protein unfolds will expose its hydrophobic core, causing the dye to fluoresce.

    • The melting temperature (Tm) is the midpoint of this transition.

    • An increase in the Tm in the presence of this compound indicates that the compound binds to and stabilizes the protein.

Visualizations

Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor TRAF_Complex TRAF2/TRAF3/cIAP1/2 Receptor->TRAF_Complex Ligand Binding NIK NIK (MAP3K14) TRAF_Complex->NIK Degradation IKKa IKKα NIK->IKKa Phosphorylation p100_RelB p100/RelB IKKa->p100_RelB Phosphorylation p52_RelB p52/RelB p100_RelB->p52_RelB Processing Gene_Expression Target Gene Expression (Inflammation, Survival) p52_RelB->Gene_Expression Translocation This compound This compound This compound->NIK Inhibition Troubleshooting_Workflow Start Inconsistent Results or Loss of this compound Activity Check_Handling Review Compound Handling and Storage Procedures Start->Check_Handling Decision1 Procedures Correct? Check_Handling->Decision1 Check_Protocols Verify Experimental Protocols (Cell Density, Reagents) Stability_Test Perform Compound Stability Test (e.g., HPLC in media) Check_Protocols->Stability_Test Decision2 Compound Stable? Stability_Test->Decision2 Activity_Assay Run Cell-Based Activity Assay with Fresh Compound Decision3 Activity Restored? Activity_Assay->Decision3 Decision1->Check_Protocols Yes Action1 Implement Best Practices: Aliquot Stocks, Prepare Fresh Decision1->Action1 No Decision2->Activity_Assay Yes Action2 Optimize Experiment: Replenish Media, Use Low-Binding Plates Decision2->Action2 No Action3 Problem Solved Decision3->Action3 Yes Action4 Investigate Other Factors: Cell Line Integrity, Reagent Quality Decision3->Action4 No Action1->Activity_Assay Action2->Activity_Assay Experimental_Workflow Start Assess this compound Stability Prepare_Samples Prepare this compound in Media (with and without cells) Start->Prepare_Samples Time_Course Incubate at 37°C Collect Aliquots at 0, 24, 48, 72h Prepare_Samples->Time_Course Analysis Analyze by HPLC or LC-MS Time_Course->Analysis Quantify Quantify Peak Area of Parent Compound Analysis->Quantify Compare Significant Decrease? Quantify->Compare Conclusion_Stable Compound is Stable Under Experimental Conditions Compare->Conclusion_Stable No Conclusion_Unstable Compound is Degrading Modify Experimental Design Compare->Conclusion_Unstable Yes

References

Technical Support Center: Mitigating Lysosomal pH Alterations Induced by Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering lysosomal pH elevation when using small molecule inhibitors, exemplified by the hypothetical compound AMG28. The information herein is intended for researchers, scientists, and drug development professionals to diagnose and mitigate the impact of such compounds on lysosomal function during their experiments.

Frequently Asked Questions (FAQs)

Q1: We have observed a decrease in the activity of lysosomal enzymes after treating cells with our compound (e.g., this compound). Could this be related to a change in lysosomal pH?

A1: Yes, a decrease in lysosomal enzyme activity is a common consequence of lysosomal alkalinization. Lysosomal hydrolases function optimally in the acidic environment of the lysosome, which is typically maintained at a pH of approximately 4.5-5.0.[1][2] An increase in lysosomal pH can lead to reduced enzymatic activity, impairing the degradation of substrates.[3][4] This can subsequently lead to the accumulation of undigested material within the lysosome.[5]

Q2: What is the suspected mechanism by which compounds like this compound might increase lysosomal pH?

A2: Many small molecule inhibitors that are weak bases can accumulate in the acidic environment of the lysosome through a process called lysosomotropism. Upon entering the lysosome, the compound becomes protonated, which traps it within the organelle.[1][6] The accumulation of these protonated basic compounds can buffer the lysosomal lumen, leading to an increase in its pH, a phenomenon known as lysosomal alkalinization.[7][8]

Q3: What are the downstream consequences of lysosomal alkalinization in our cell-based assays?

A3: Beyond reduced enzymatic activity, lysosomal alkalinization can have several downstream effects that may impact your experimental outcomes:

  • Impaired Autophagy: The fusion of autophagosomes with lysosomes is a critical step in the autophagic process, and this is dependent on a low lysosomal pH.[5] Disruption of this process can lead to the accumulation of autophagosomes.[7]

  • Altered Nutrient Sensing: Lysosomes are central to cellular nutrient sensing, particularly through the mTORC1 pathway, which is regulated on the lysosomal surface.[9][10] Changes in lysosomal function can therefore affect metabolic signaling.

  • Defective Endocytosis and Cargo Sorting: The proper sorting and processing of cargo from the endocytic pathway relies on the acidic environment of late endosomes and lysosomes.[11]

  • Lysosomal Membrane Permeabilization (LMP): In some cases, the accumulation of compounds can lead to LMP, releasing lysosomal contents into the cytosol and potentially triggering cell death pathways.[5]

Q4: Are there any potential strategies to counteract the lysosomal alkalinization caused by our compound?

A4: Yes, several strategies can be explored to mitigate this effect, although their suitability will depend on your specific experimental goals:

  • Co-treatment with Acidic Nanoparticles: Studies have shown that acidic nanoparticles, such as those made of PLGA (poly(lactic-co-glycolic acid)), can be trafficked to the lysosome and help restore a more acidic pH.[12][13]

  • Stimulation of cAMP Pathways: Increasing intracellular cyclic AMP (cAMP) levels has been shown to promote lysosomal re-acidification in some cellular models.[14]

  • Enhancing Lysosomal Biogenesis: Overexpression of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis, can increase the cell's capacity to handle lysosomal stress.[9][15]

Troubleshooting Guide

Issue 1: Confirming Lysosomal pH Alteration

If you suspect your compound is altering lysosomal pH, it is crucial to experimentally confirm this.

Experimental Workflow for Lysosomal pH Measurement

G start Seed cells on imaging plates or flow cytometry tubes load Load cells with a pH-sensitive lysosomal probe (e.g., LysoSensor Green DND-189, FITC-Dextran) start->load wash Wash cells to remove excess probe load->wash treat Treat cells with Compound X (e.g., this compound) and controls wash->treat acquire Acquire fluorescence data (microscopy or flow cytometry) treat->acquire analyze Analyze experimental data against the calibration curve to determine lysosomal pH acquire->analyze calibrate Generate a pH calibration curve using ionophores (nigericin and monensin) calibrate->analyze

Caption: Workflow for measuring lysosomal pH.

Quantitative Data Summary for Lysosomal pH Probes

ProbeExcitation/Emission (nm)Measurement PrincipleTypical Concentration
LysoSensor™ Green DND-189~443/~504Fluorescence intensity increases in acidic environments50-100 nM
LysoSensor™ Yellow/Blue DND-160Ex: 329/384, Em: 440/540Ratiometric probe, ratio of emissions indicates pH1-5 µM
FITC-DextranEx: 494, Em: 518Ratiometric measurement at two emission wavelengths0.5-1 mg/mL
Oregon Green 488 DextranEx: 496, Em: 524Ratiometric measurement at two excitation wavelengths150 µg/mL

Detailed Experimental Protocol: Ratiometric Lysosomal pH Measurement with Oregon Green 488 Dextran

  • Cell Preparation: Seed cells on glass-bottom dishes suitable for live-cell imaging. Allow cells to adhere overnight.

  • Probe Loading: Incubate the cells with 150 µg/mL Oregon Green 488-labeled dextran in complete medium for 16-18 hours.[16] This allows for endocytosis and trafficking of the dextran to the lysosomes.

  • Chase Period: Replace the loading medium with fresh, dye-free medium and incubate for an additional 3-5 hours to ensure the probe has localized to the lysosomes.[16]

  • Treatment: Treat the cells with your compound (e.g., this compound) at the desired concentrations and for the appropriate duration. Include a vehicle control and a positive control for lysosomal alkalinization (e.g., chloroquine or bafilomycin A1).

  • Imaging: Acquire fluorescence images using a microscope equipped for multichannel fluorescence. Collect images at two excitation wavelengths, 440 nm and 488 nm, with emission captured at 535 nm.[16][17]

  • pH Calibration: In parallel wells, equilibrate the intracellular and extracellular pH by treating the cells with a calibration buffer containing 10 µM nigericin and 20 µM monensin at known pH values (e.g., 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).[17] Acquire images at each pH point.

  • Data Analysis: Calculate the ratio of the fluorescence intensities (488 nm / 440 nm) for each lysosome. Plot the fluorescence ratios from the calibration samples against their corresponding pH values to generate a standard curve. Use this curve to determine the lysosomal pH in your experimental samples.[17]

Issue 2: Assessing the Impact on Autophagy

Lysosomal alkalinization can block autophagic flux. This can be monitored by assessing the levels of LC3B-II.

Signaling Pathway: Autophagy and Lysosomal Fusion

G cluster_autophagy Autophagy cluster_lysosome Lysosome Autophagosome Autophagosome (LC3B-II positive) Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome (Acidic pH) Lysosome->Autolysosome This compound This compound Alkalinization Lysosomal Alkalinization This compound->Alkalinization Alkalinization->Autolysosome Inhibits

Caption: Impact of this compound on autophagic flux.

Troubleshooting Steps:

  • Western Blot for LC3B: Treat cells with your compound in the presence and absence of a lysosomal inhibitor like bafilomycin A1. An accumulation of the lipidated form of LC3 (LC3B-II) in the presence of your compound, which is further increased with bafilomycin A1, suggests a blockage in autophagic degradation.

  • Fluorescence Microscopy of LC3B Puncta: Transfect cells with a fluorescently tagged LC3B (e.g., GFP-LC3B). An increase in the number of GFP-LC3B puncta per cell after treatment with your compound indicates an accumulation of autophagosomes.

Issue 3: Mitigating Off-Target Lysosomal Effects

If the lysosomal effects of your compound are confounding your primary experimental results, consider the following strategies.

Logical Relationship: Mitigation Strategies

G This compound This compound Lysosomal_Alkalinization Lysosomal Alkalinization This compound->Lysosomal_Alkalinization Experimental_Artifacts Experimental Artifacts Lysosomal_Alkalinization->Experimental_Artifacts Mitigation_Strategy Mitigation Strategy Experimental_Artifacts->Mitigation_Strategy Acidic_NPs Co-treatment with Acidic Nanoparticles Mitigation_Strategy->Acidic_NPs cAMP_Agonist Co-treatment with cAMP Agonist Mitigation_Strategy->cAMP_Agonist Lower_Concentration Use Lower Compound Concentration Mitigation_Strategy->Lower_Concentration Shorter_Incubation Use Shorter Incubation Time Mitigation_Strategy->Shorter_Incubation

References

Technical Support Center: Optimizing AMG28 Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo delivery of AMG28. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a small molecule multi-kinase inhibitor. Its primary targets include Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14 or NIK), Tau Tubulin Kinase 1 (TTBK1), and the lipid kinase PIKfyve[1].

Q2: What are the main challenges in the in vivo delivery of this compound?

A2: Like many kinase inhibitors, this compound is predicted to have low aqueous solubility, which can lead to poor absorption and low bioavailability after oral administration. Formulating this compound for consistent and effective in vivo exposure is a key challenge.

Q3: What are the potential off-target effects of this compound?

A3: As a multi-kinase inhibitor, this compound has the potential for off-target effects. It is crucial to include appropriate controls in your experiments to distinguish on-target from off-target effects. This can include using a structurally unrelated inhibitor for the same target or using cell lines that lack the target of interest.

Q4: Are there any established in vivo delivery protocols for this compound?

A4: Currently, there are no publicly available, detailed in vivo delivery protocols specifically for this compound. However, this guide provides recommended starting points and protocols based on best practices for poorly soluble small molecule kinase inhibitors and data from similar compounds, such as second-generation PIKfyve inhibitors.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Poor or variable drug exposure in vivo Low aqueous solubility leading to poor absorption.- Optimize Formulation: Experiment with different vehicle compositions (see Experimental Protocols). Consider using co-solvents, surfactants, or cyclodextrins to improve solubility. - Particle Size Reduction: If using a suspension, consider micronization or nanosuspension to increase the surface area for dissolution. - Alternative Delivery Routes: If oral delivery is unsuccessful, consider intraperitoneal (IP) or intravenous (IV) administration.
Chemical instability of the compound in the formulation.- Assess Stability: Conduct a short-term stability study of this compound in your chosen vehicle at the intended storage and administration temperatures. - pH Adjustment: The stability of some compounds is pH-dependent. Evaluate the effect of pH on this compound stability, ensuring the final formulation is physiologically compatible.
Observed toxicity or adverse events in animal models Vehicle-related toxicity.- Vehicle Toxicity Study: Administer the vehicle alone to a control group of animals to assess for any adverse effects. - Minimize Co-solvents: Reduce the concentration of potentially toxic co-solvents like DMSO or ethanol to the lowest effective concentration.
On-target or off-target toxicity of this compound.- Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate drug exposure levels with both efficacy and toxicity to establish a therapeutic window.
Lack of efficacy in vivo Insufficient target engagement due to low bioavailability.- Confirm Target Engagement: If possible, measure the downstream effects of this compound's target inhibition in your animal model (e.g., phosphorylation of a downstream substrate) to confirm the compound is reaching its target at sufficient concentrations. - Optimize Dosing Regimen: Based on PK data, adjust the dose and frequency of administration to maintain drug exposure above the efficacious concentration.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 332.4 g/mol [2]
Molecular Formula C20H20N4O[2]
CAS Number 1202764-07-5[2]
Calculated LogP Value not available-
Aqueous Solubility Experimentally undetermined. Predicted to be low.-
In Vitro IC50 (TTBK1) 805 nM[2]
In Vitro IC50 (TTBK2) 988 nM[2]

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Administration (Example)

This protocol is a starting point and should be optimized based on the experimentally determined solubility and stability of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile water or saline

Procedure:

  • Solubility Testing (Small Scale):

    • Determine the approximate solubility of this compound in various individual and mixed solvent systems (e.g., DMSO, PEG300, 10% Tween 80 in water).

    • Based on these results, select a promising vehicle for further development. A common starting point for poorly soluble compounds is a vehicle containing a small amount of an organic solvent and a surfactant.

  • Example Formulation (for a 10 mg/kg dose in a 10 mL/kg dosing volume):

    • Accurately weigh 10 mg of this compound.

    • Dissolve the this compound in 100 µL of DMSO by vortexing.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween 80 and mix.

    • Slowly add sterile saline to a final volume of 1 mL while continuously mixing to form a clear solution or a fine suspension.

    • Visually inspect for any precipitation. If precipitation occurs, the formulation needs to be further optimized (e.g., by adjusting the ratio of co-solvents).

  • Stability Assessment:

    • Store the final formulation at room temperature and 4°C for a defined period (e.g., 4 hours) and visually inspect for any signs of precipitation or degradation. For more rigorous analysis, HPLC can be used to quantify the amount of this compound remaining in solution.

Protocol 2: In Vivo Pharmacokinetic (PK) Study Design

A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Animal Model:

  • Select an appropriate rodent species (e.g., CD-1 mice or Sprague-Dawley rats).

  • Use a sufficient number of animals per time point to ensure statistical power (typically n=3-4).

Dosing:

  • Administer the formulated this compound via the desired route (e.g., oral gavage).

  • Include a vehicle control group.

Blood Sampling:

  • Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Process the blood to obtain plasma and store at -80°C until analysis.

Bioanalysis:

  • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.

Data Analysis:

  • Use pharmacokinetic software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Mandatory Visualizations

Signaling_Pathway cluster_upstream Upstream Signals cluster_targets This compound Targets cluster_downstream Downstream Effects Signal 1 Signal 1 MAP3K14 MAP3K14 Signal 1->MAP3K14 Signal 2 Signal 2 PIKfyve PIKfyve Signal 2->PIKfyve NF-kB Pathway NF-kB Pathway MAP3K14->NF-kB Pathway Vesicular Trafficking Vesicular Trafficking PIKfyve->Vesicular Trafficking TTBK1 TTBK1 Tau Phosphorylation Tau Phosphorylation TTBK1->Tau Phosphorylation This compound This compound This compound->MAP3K14 inhibition This compound->PIKfyve inhibition This compound->TTBK1 inhibition

Caption: Simplified signaling pathway of this compound's primary targets.

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Studies Solubility Solubility Screening Formulation Vehicle Formulation Solubility->Formulation Stability Stability Testing Formulation->Stability PK_Study Pilot PK Study Stability->PK_Study MTD_Study MTD Study PK_Study->MTD_Study Efficacy_Study Efficacy Study MTD_Study->Efficacy_Study Data_Analysis Data Analysis and Refinement Efficacy_Study->Data_Analysis Data_Analysis->Formulation Iterate/Refine

Caption: General workflow for in vivo studies with this compound.

Troubleshooting_Logic Start Poor In Vivo Results? Check_Exposure Adequate Drug Exposure? Start->Check_Exposure Check_Formulation Formulation Stable? Check_Exposure->Check_Formulation No Check_Toxicity Toxicity Observed? Check_Exposure->Check_Toxicity Yes Optimize Vehicle Optimize Vehicle Check_Formulation->Optimize Vehicle Check_Efficacy On-Target Effect? Check_Toxicity->Check_Efficacy No Reduce Dose / Refine Vehicle Reduce Dose / Refine Vehicle Check_Toxicity->Reduce Dose / Refine Vehicle Confirm Target Engagement Confirm Target Engagement Check_Efficacy->Confirm Target Engagement Consider Off-Target Effects Consider Off-Target Effects Check_Efficacy->Consider Off-Target Effects No

Caption: Logical troubleshooting flow for this compound in vivo experiments.

References

Technical Support Center: Interpreting AMG28-Induced Changes in Autophagy Markers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of AMG28 on autophagy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to affect autophagy?

A1: this compound is a multi-kinase inhibitor with high potency against Phosphoinositide Kinase, FYVE-Type Zinc Finger Containing (PIKFYVE).[1][2][3] PIKFYVE is a lipid kinase that plays a crucial role in endosomal trafficking and lysosomal function. Inhibition of PIKFYVE has been shown to disrupt these processes, leading to lysosomal dysfunction and a reduction in autophagic flux.[2] Therefore, this compound is expected to inhibit the degradation phase of autophagy.

Q2: We treated our cells with this compound and observed an increase in LC3-II levels. Does this mean this compound induces autophagy?

A2: Not necessarily. An increase in the amount of microtubule-associated protein 1 light chain 3-II (LC3-II) is a common indicator of autophagosome formation. However, an accumulation of LC3-II can signify either an induction of autophagy (increased autophagosome formation) or a blockage in the later stages of the autophagic pathway, such as impaired fusion of autophagosomes with lysosomes or reduced lysosomal degradation.[4] Given that this compound inhibits PIKFYVE, which is critical for lysosomal function, the observed increase in LC3-II is more likely due to an accumulation of autophagosomes that cannot be efficiently degraded.[2]

Q3: How can we confirm that the this compound-induced increase in LC3-II is due to a blockage of autophagic flux and not induction?

A3: To distinguish between autophagy induction and blockage, an LC3-II turnover or autophagic flux assay is essential.[5] This is typically performed by treating cells with this compound in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine. If this compound were an autophagy inducer, you would expect a further increase in LC3-II levels in the presence of the lysosomal inhibitor compared to the inhibitor alone. Conversely, if this compound blocks autophagic flux, there will be little to no further increase in LC3-II when a lysosomal inhibitor is added, as the pathway is already inhibited at a similar stage.

Q4: We also looked at p62/SQSTM1 levels and they are elevated after this compound treatment. How do we interpret this?

Troubleshooting Guides

Issue 1: Inconsistent LC3-II Western Blot Results

  • Possible Cause: Issues with sample preparation or antibody quality.

  • Troubleshooting Steps:

    • Ensure consistent lysis buffer conditions and protein quantification across all samples.

    • Use fresh lysates for each experiment, as LC3-II can be unstable.

    • Validate your LC3 antibody to ensure it detects both LC3-I and LC3-II. Run a positive control for autophagy induction (e.g., starvation or rapamycin treatment) to confirm antibody performance.

    • Optimize gel electrophoresis conditions to ensure good separation of LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa).

Issue 2: No Change Observed in p62/SQSTM1 Levels

  • Possible Cause: The experimental time point may be too early, or the cell type may have a slow p62 turnover rate.

  • Troubleshooting Steps:

    • Perform a time-course experiment to determine the optimal duration of this compound treatment for observing changes in p62 levels.

    • Ensure that the basal level of autophagy in your cell line is sufficient to detect a change in p62 degradation.

    • Confirm p62 antibody performance with a positive control for autophagy inhibition (e.g., Bafilomycin A1 treatment), which should lead to p62 accumulation.

Issue 3: Conflicting Data Between Fluorescence Microscopy and Western Blotting

  • Possible Cause: Overexpression of fluorescently-tagged LC3 can lead to artifacts.

  • Troubleshooting Steps:

    • If using a GFP-LC3 or similar construct, be cautious of overexpression, which can lead to puncta formation independent of autophagy.

    • Whenever possible, validate findings from microscopy by examining endogenous LC3-II levels by Western blot.

    • Use a tandem fluorescent-tagged LC3 (e.g., mCherry-GFP-LC3). This reporter fluoresces both green and red in autophagosomes, but the GFP signal is quenched in the acidic environment of the autolysosome. An accumulation of yellow puncta (co-localization of mCherry and GFP) would indicate a block in fusion with lysosomes.

Data Presentation

Table 1: Expected Changes in Autophagy Markers with this compound Treatment

MarkerExpected Change with this compoundRationale
LC3-IIIncreaseAccumulation of autophagosomes due to impaired lysosomal degradation.
p62/SQSTM1IncreaseReduced degradation of p62 as a result of blocked autophagic flux.
LC3-II (in presence of Bafilomycin A1)No significant additive increaseThis compound and Bafilomycin A1 both inhibit the degradation step of autophagy.

Experimental Protocols

Protocol 1: LC3-II Turnover Assay by Western Blot

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvesting.

  • Treatment:

    • Group 1: Vehicle control

    • Group 2: this compound (at desired concentration)

    • Group 3: Bafilomycin A1 (100 nM for the last 4 hours of culture)

    • Group 4: this compound (pre-treated for the desired duration) + Bafilomycin A1 (100 nM for the last 4 hours)

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (12-15% acrylamide is recommended for better separation of LC3-I and LC3-II).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against LC3 (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane for a loading control (e.g., β-actin or GAPDH).

  • Data Analysis: Quantify the band intensities for LC3-II and the loading control. Normalize the LC3-II signal to the loading control. Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of Bafilomycin A1.

Protocol 2: p62/SQSTM1 Degradation Assay by Western Blot

  • Cell Seeding and Treatment: Follow the same procedure as for the LC3-II turnover assay (Bafilomycin A1 co-treatment is not necessary but can be included as a positive control for p62 accumulation).

  • Cell Lysis and Protein Quantification: Follow the same procedure as above.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel (8-10% acrylamide).

    • Follow the standard Western blotting procedure as described above, using a primary antibody against p62/SQSTM1.

    • Re-probe for a loading control.

  • Data Analysis: Quantify the band intensities for p62 and the loading control. Normalize the p62 signal to the loading control and compare the levels between different treatment groups.

Mandatory Visualizations

AMG28_Autophagy_Pathway cluster_upstream Autophagy Induction cluster_autophagosome Autophagosome Formation cluster_degradation Autophagic Degradation cluster_inhibition Point of Inhibition ULK1 Complex ULK1 Complex BECN1/PI3K Complex BECN1/PI3K Complex ULK1 Complex->BECN1/PI3K Complex Activates BECN1/PI3KC3 Complex BECN1/PI3KC3 Complex Phagophore Phagophore BECN1/PI3K Complex->Phagophore Initiates Autophagosome Autophagosome Phagophore->Autophagosome Elongates to form LC3-I LC3-I LC3-II LC3-II LC3-I->LC3-II Lipidation LC3-II->Autophagosome Incorporated into membrane Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Products Degradation Products Autolysosome->Degradation Products Degrades cargo This compound This compound PIKFYVE PIKFYVE This compound->PIKFYVE Inhibits PIKFYVE->Lysosome Maintains function

Caption: Signaling pathway illustrating the inhibitory effect of this compound on autophagic degradation via PIKFYVE.

experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_interpretation Data Interpretation Cell_Culture Seed Cells Treatment_Groups Treat with: 1. Vehicle 2. This compound 3. Bafilomycin A1 4. This compound + Bafilomycin A1 Cell_Culture->Treatment_Groups Lysis Cell Lysis & Protein Quantification Treatment_Groups->Lysis Western_Blot Western Blot for LC3-II and p62 Lysis->Western_Blot Quantification Densitometry Analysis Western_Blot->Quantification Imaging Fluorescence Microscopy (optional) (e.g., mCherry-GFP-LC3) Conclusion Determine if this compound inhibits autophagic degradation Imaging->Conclusion Treatment_groups Treatment_groups Treatment_groups->Imaging Flux_Calculation Assess Autophagic Flux Quantification->Flux_Calculation Flux_Calculation->Conclusion

Caption: Experimental workflow for assessing this compound-induced changes in autophagic flux.

Caption: Logical framework for interpreting changes in autophagy markers induced by this compound.

References

Validation & Comparative

Comparing the efficacy of AMG28 to other TTBK1 inhibitors like BGN18

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to TTBK1 Inhibitors: AMG28 vs. BGN18

For researchers and professionals in drug development, the selection of potent and selective kinase inhibitors is paramount. This guide provides a detailed comparison of two notable Tau Tubulin Kinase 1 (TTBK1) inhibitors, this compound and BGN18, focusing on their efficacy, supported by experimental data.

Introduction to TTBK1 and its Role in Neurodegeneration

Tau Tubulin Kinase 1 (TTBK1) is a serine/threonine kinase predominantly expressed in the central nervous system.[1][2] It plays a crucial role in the phosphorylation of tau protein, a microtubule-associated protein.[2][3] Hyperphosphorylation of tau leads to its aggregation into neurofibrillary tangles (NFTs), a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease and other tauopathies.[1][4] TTBK1 directly phosphorylates tau at several sites, notably Ser422, which is associated with pathological tau aggregation.[2] This makes TTBK1 a compelling therapeutic target for the treatment of these debilitating diseases.

Comparative Efficacy of this compound and BGN18

Both this compound and BGN18 are potent inhibitors of TTBK1, though they exhibit different potency profiles. The following tables summarize the available quantitative data on their inhibitory activity.

Table 1: Biochemical Potency of TTBK1 Inhibitors

InhibitorTargetIC50 (nM)Reference
This compound TTBK1805[5][6]
TTBK2988[5][6][7]
BGN18 TTBK113-18[8]
TTBK213-18[8]

Note: IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Cellular Potency of TTBK1 Inhibitors

InhibitorAssayIC50Reference
This compound Tau Phosphorylation (Ser422)1.85 µM[5][7]
BGN18 In-cell TTBK1 Target Engagement259 nM[8]

From the available data, BGN18 demonstrates significantly higher biochemical potency against both TTBK1 and TTBK2 compared to this compound. In cellular assays, BGN18 also shows potent target engagement at a nanomolar concentration, while this compound's effect on tau phosphorylation is observed at a micromolar concentration.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for the key assays used to characterize TTBK1 inhibitors.

Biochemical Kinase Assay (Radiometric)

This assay quantifies the enzymatic activity of TTBK1 by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing purified recombinant TTBK1 enzyme, a suitable substrate (e.g., a synthetic peptide derived from tau), and the test inhibitor (this compound or BGN18) at various concentrations in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Detection: Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Tau Phosphorylation Assay

This assay measures the ability of an inhibitor to reduce TTBK1-mediated tau phosphorylation in a cellular context.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or SH-SY5Y) that overexpresses both human TTBK1 and a tau construct.

  • Compound Treatment: Treat the cells with varying concentrations of the test inhibitor (this compound or BGN18) for a specified duration (e.g., 1-24 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Detection Method (Western Blot):

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated tau at Ser422 (pTau-S422) and total tau.

    • Incubate with appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities for pTau-S422 and total tau. Normalize the pTau-S422 signal to the total tau signal and calculate the percentage of inhibition at each inhibitor concentration to determine the IC50 value.

Visualizing TTBK1 Signaling and Experimental Workflow

To better understand the biological context and experimental design, the following diagrams are provided.

TTBK1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_ttbk1 TTBK1 Kinase cluster_downstream Downstream Effects Unknown_Activators Unknown Upstream Activators TTBK1 TTBK1 Unknown_Activators->TTBK1 Activation Tau Tau Protein TTBK1->Tau Phosphorylation Tubulin Tubulin TTBK1->Tubulin Phosphorylation TDP43 TDP-43 TTBK1->TDP43 Phosphorylation pTau Phosphorylated Tau (e.g., pS422) Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Aggregation Microtubule_instability Microtubule Instability Tubulin->Microtubule_instability pTDP43 Phosphorylated TDP-43 TDP43->pTDP43

TTBK1 Signaling Pathway

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay B1 Purified TTBK1 + Substrate + Inhibitor B2 Add [γ-³²P]ATP B1->B2 B3 Incubate & Quantify B2->B3 B4 Determine IC50 B3->B4 C1 TTBK1/Tau Expressing Cells + Inhibitor C2 Cell Lysis C1->C2 C3 Western Blot for pTau/Total Tau C2->C3 C4 Determine IC50 C3->C4 Inhibitor This compound or BGN18 Inhibitor->B1 Inhibitor->C1

References

A Comparative Guide to PIKFYVE Inhibitors: AMG28 vs. Apilimod for Autophagy Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a specific small molecule inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two prominent PIKFYVE kinase inhibitors, AMG28 and apilimod, for their application in autophagy research. This analysis is based on available experimental data to assist in the selection of the most suitable compound for your research needs.

PIKFYVE kinase is a crucial enzyme in the regulation of endosomal trafficking and lysosomal homeostasis through the production of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). Inhibition of PIKFYVE has emerged as a key strategy to modulate autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making PIKFYVE inhibitors valuable tools for both basic research and therapeutic development.

Mechanism of Action: Targeting a Key Regulator of Autophagy

Both this compound and apilimod are potent and selective inhibitors of PIKFYVE kinase. By binding to the ATP-binding pocket of the enzyme, they block the phosphorylation of phosphatidylinositol 3-phosphate (PI3P) to PtdIns(3,5)P2. This depletion of PtdIns(3,5)P2 disrupts the integrity and function of late endosomes and lysosomes, leading to a cascade of cellular events that ultimately impinge on the autophagy pathway.

The primary consequence of PIKFYVE inhibition is the impairment of autophagic flux. While the initiation of autophagy and the formation of autophagosomes may proceed, their subsequent fusion with lysosomes to form autolysosomes is blocked. This leads to an accumulation of autophagosomes and the autophagy-related proteins LC3-II and p62/SQSTM1. Furthermore, the disruption of lysosomal function results in the formation of large cytoplasmic vacuoles, a characteristic phenotype of PIKFYVE inhibition.

Performance Comparison: A Data-Driven Analysis

While direct head-to-head comparative studies under identical experimental conditions are limited, the available data from independent research provides valuable insights into the performance of this compound and apilimod.

ParameterThis compoundApilimodReference
Target PIKFYVE KinasePIKFYVE Kinase[General knowledge]
IC50 2.2 nM~10-50 nM (cell-based)[Data not available in provided snippets],[1]
Effect on Autophagic Flux ReducedReduced[General knowledge],[2][3][4]
LC3-II Accumulation Expected to increaseIncreased[General knowledge],[2][3][4]
p62/SQSTM1 Accumulation Expected to increaseIncreased[General knowledge],[2][3][4]
Lysosomal Vacuolization InducesInduces[General knowledge],[5][6]
TFEB Nuclear Translocation Not reportedInduced[2]

Note: The IC50 value for apilimod can vary depending on the cell type and assay conditions. The comparison above is based on available data and general knowledge of PIKFYVE inhibitors. Further direct comparative studies are needed for a definitive assessment.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments used to characterize PIKFYVE inhibitors in the context of autophagy.

PIKFYVE Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PIKFYVE in vitro.

Materials:

  • Recombinant human PIKFYVE enzyme

  • PI3P substrate

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (this compound, apilimod)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the recombinant PIKFYVE enzyme, PI3P substrate, and kinase buffer.

  • Add the test compounds to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Autophagy Flux Assay by Western Blotting for LC3-II and p62

This assay assesses the impact of inhibitors on the degradation of autophagy markers.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS)

  • Cell culture medium and supplements

  • Test compounds (this compound, apilimod)

  • Lysosomal inhibitors (e.g., bafilomycin A1, chloroquine)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Primary antibodies (anti-LC3, anti-p62, anti-actin or -tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere.

  • Treat the cells with the test compounds at various concentrations for a specified duration (e.g., 6, 12, 24 hours). In parallel, treat cells with a lysosomal inhibitor alone or in combination with the test compounds for the last 2-4 hours of the experiment.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against LC3, p62, and a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the levels of LC3-II and p62, normalized to the loading control. An increase in LC3-II and p62 in the presence of the inhibitor, and a further increase with the addition of a lysosomal inhibitor, indicates a blockage of autophagic flux.

Lysosomal Vacuolization Assay

This assay visualizes the characteristic cytoplasmic vacuoles induced by PIKFYVE inhibition.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Test compounds (this compound, apilimod)

  • Lysosomal dye (e.g., LysoTracker Red)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate.

  • Treat the cells with the test compounds at various concentrations for a specified time (e.g., 2-24 hours).

  • During the last 30-60 minutes of treatment, add a lysosomal dye to the culture medium to label the lysosomes.

  • Wash the cells with PBS and fix them with 4% paraformaldehyde.

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope. The formation of large, phase-bright vacuoles that may or may not co-localize with the lysosomal dye is indicative of PIKFYVE inhibition.

Visualizing the Molecular Pathways and Workflows

To better understand the mechanisms and experimental designs discussed, the following diagrams have been generated using the DOT language.

PIKFYVE_Inhibition_Pathway cluster_upstream Upstream Regulation cluster_core PIKFYVE Signaling cluster_downstream Downstream Effects Nutrient Status Nutrient Status PIKFYVE PIKFYVE Nutrient Status->PIKFYVE Growth Factors Growth Factors Growth Factors->PIKFYVE PtdIns35P2 PtdIns(3,5)P2 PIKFYVE->PtdIns35P2 Phosphorylation Vacuolization Vacuolization PIKFYVE->Vacuolization Prevents TFEB Nuclear Translocation TFEB Nuclear Translocation PIKFYVE->TFEB Nuclear Translocation Inhibits (Apilimod) PI3P PI(3)P PI3P->PIKFYVE Lysosomal Homeostasis Lysosomal Homeostasis PtdIns35P2->Lysosomal Homeostasis Maintains Endosomal Trafficking Endosomal Trafficking PtdIns35P2->Endosomal Trafficking Regulates This compound This compound This compound->PIKFYVE Apilimod Apilimod Apilimod->PIKFYVE Autophagic Flux Autophagic Flux Lysosomal Homeostasis->Autophagic Flux Enables Autophagy_Flux_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell Seeding Cell Seeding Inhibitor Treatment\n(this compound or Apilimod) Inhibitor Treatment (this compound or Apilimod) Cell Seeding->Inhibitor Treatment\n(this compound or Apilimod) Co-treatment with\nLysosomal Inhibitor Co-treatment with Lysosomal Inhibitor Inhibitor Treatment\n(this compound or Apilimod)->Co-treatment with\nLysosomal Inhibitor Cell Lysis Cell Lysis Inhibitor Treatment\n(this compound or Apilimod)->Cell Lysis Co-treatment with\nLysosomal Inhibitor->Cell Lysis Western Blot\n(LC3-II, p62) Western Blot (LC3-II, p62) Cell Lysis->Western Blot\n(LC3-II, p62) Data Quantification Data Quantification Western Blot\n(LC3-II, p62)->Data Quantification

References

A Comparative Analysis of AMG28 and Other NIK Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the NF-κB Inducing Kinase (NIK) inhibitor AMG28 with other notable alternatives. The analysis is supported by experimental data to inform strategic decisions in drug discovery and development.

Introduction to NIK and its Role in Disease

NF-κB Inducing Kinase (NIK), also known as MAP3K14, is a central regulator of the non-canonical NF-κB signaling pathway.[1][2] This pathway is distinct from the canonical NF-κB pathway and plays a crucial role in the development and function of lymphoid organs, B-cell and T-cell function, and inflammatory responses.[2][3] Dysregulation of the non-canonical NF-κB pathway, often through the accumulation of NIK, is implicated in various autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, as well as in certain cancers, including multiple myeloma and B-cell lymphomas.[2][3] Consequently, NIK has emerged as a promising therapeutic target for the development of novel inhibitors.[4]

Overview of NIK Inhibitors

A number of small molecule inhibitors targeting the ATP-binding site of NIK have been developed. This guide focuses on a comparative analysis of this compound, a compound developed by Amgen, and other well-characterized NIK inhibitors.

Quantitative Comparison of NIK Inhibitor Performance

The following table summarizes the biochemical and cellular potency of this compound and other selected NIK inhibitors. The data is compiled from various preclinical studies and provides a basis for comparing their efficacy and selectivity.

InhibitorOriginatorNIK Biochemical Potency (IC50/Ki)Cellular Potency (IC50)Selectivity NotesReference(s)
This compound AmgenpKi > 6.0 (Ki < 1 µM)Not explicitly reported for NIK pathwayMulti-kinase inhibitor, also targets TTBK1 and PIKFYVE.[5]
Compound 8 (Amgen) AmgenIC50 = 0.60 µMIC50 = 16 µM (p100 processing)Precursor to more optimized inhibitors.[6]
B022 -Ki = 4.2 nM, IC50 = 15.1 nM-Widely used as a tool compound in in vivo studies.[6]
XT2 (Compound 46) Shanghai Institute of Materia MedicaIC50 = 9.1 nMPotent suppression of NIK activity in cells.Orally bioavailable and effective in a mouse liver inflammation model.[7][8]
Genentech Compound 5 GenentechIC50 = 4.4 nM-High biochemical potency.[6]
Genentech Compound 6 GenentechIC50 = 3.7 nM-High biochemical potency.[6]
NIK SMI1 -Ki = 230 ± 170 pM-Potent inhibitor used in in vivo models of lupus.[3]
CW15337 -Ki = 25 nMSpecific for non-canonical NF-κB at lower concentrations.Shows selectivity for non-canonical over canonical NF-κB pathway at lower doses.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of NIK inhibitors are provided below.

Biochemical Kinase Assay for NIK Inhibition

This protocol outlines a general method for determining the in vitro potency of compounds against the NIK enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against NIK kinase activity.

Materials:

  • Recombinant human NIK enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP (at a concentration around the Km for NIK)

  • Substrate peptide (e.g., a peptide derived from IKKα)

  • Test compounds dissolved in DMSO

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a microplate.

  • Add the NIK enzyme to the wells and incubate for a short period to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • The amount of product formed (e.g., ADP) is inversely proportional to the inhibitory activity of the compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for p100 to p52 Processing (Western Blot)

This protocol describes how to assess the ability of a NIK inhibitor to block the processing of p100 to p52, a key step in the non-canonical NF-κB pathway.

Objective: To determine the effect of a test compound on the cellular processing of NF-κB2/p100 to p52.

Materials:

  • A suitable cell line (e.g., HT-29, which responds to lymphotoxin α/β)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Stimulating agent (e.g., lymphotoxin α/β)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against NF-κB2/p100/p52

  • Loading control antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate agonist (e.g., lymphotoxin α/β) to induce p100 processing.

  • After the stimulation period, wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against NF-κB2/p100/p52 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities for p100 and p52 and normalize to the loading control. A decrease in the p52/p100 ratio indicates inhibition of NIK activity.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

This protocol provides a general framework for evaluating the efficacy of a NIK inhibitor in a mouse model of rheumatoid arthritis.

Objective: To assess the therapeutic effect of a test compound on the development and severity of collagen-induced arthritis.

Materials:

  • DBA/1 mice (or other susceptible strains)

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)

  • Vehicle control

  • Calipers for measuring paw thickness

  • Clinical scoring system for arthritis severity

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize mice intradermally at the base of the tail with an emulsion of type II collagen and CFA.

    • On day 21, boost the immunization with an emulsion of type II collagen and IFA.

  • Treatment:

    • Begin treatment with the test compound or vehicle at a predetermined time point (e.g., prophylactically from day 0 or therapeutically after the onset of disease).

    • Administer the treatment daily or as determined by the pharmacokinetic properties of the compound.

  • Assessment of Arthritis:

    • Monitor the mice regularly for the onset and progression of arthritis.

    • Measure paw swelling (thickness and/or width) using calipers.

    • Score the severity of arthritis in each paw based on a clinical scoring system (e.g., 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity).

  • Endpoint Analysis:

    • At the end of the study, collect blood for analysis of inflammatory markers and anti-collagen antibodies.

    • Harvest paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the NIK signaling pathway and a typical experimental workflow for NIK inhibitor evaluation.

NIK_Signaling_Pathway cluster_nucleus Nuclear Events receptor TNFR Superfamily (e.g., LTβR, BAFF-R, CD40) traf_complex TRAF2/TRAF3/cIAP Complex receptor->traf_complex Ligand Binding nik NIK receptor->nik TRAF3 Degradation NIK Stabilization traf_complex->nik Ubiquitination & Degradation (Basal) ikk_alpha IKKα nik->ikk_alpha Phosphorylation p100_relb p100/RelB ikk_alpha->p100_relb Phosphorylation p52_relb p52/RelB p100_relb->p52_relb Proteasomal Processing nucleus Nucleus p52_relb->nucleus Translocation gene_expression Target Gene Expression NIK_Inhibitor_Workflow start Compound Library Screening biochemical_assay Biochemical NIK Kinase Assay (IC50) start->biochemical_assay cell_based_assay Cellular Assays (p100/p52 processing, NF-κB Reporter) biochemical_assay->cell_based_assay Hit Confirmation selectivity_profiling Kinase Selectivity Profiling cell_based_assay->selectivity_profiling Lead Identification adme_tox ADME/Tox Profiling cell_based_assay->adme_tox lead_optimization Lead Optimization selectivity_profiling->lead_optimization adme_tox->lead_optimization in_vivo_model In Vivo Efficacy (e.g., CIA model) lead_optimization->in_vivo_model

References

Cross-Validation of AMG28's Impact on Ciliogenesis: A Comparative Analysis in Diverse Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the effects of the multi-kinase inhibitor AMG28 on primary cilia formation, with a comparative assessment against alternative kinase inhibitors. This document provides supporting experimental data, detailed protocols, and visual representations of associated signaling pathways.

This guide offers an objective comparison of this compound, a multi-kinase inhibitor with activity against Tau Tubulin Kinase 1 (TTBK1), NF-κB Inducing Kinase (NIK; MAP3K14), and the phosphoinositide kinase PIKFYVE, and its impact on ciliogenesis across various cell types.[1] The capacity of a cell to form a primary cilium—a microtubule-based organelle that acts as a cellular antenna for a variety of signaling pathways—is fundamental to tissue development and homeostasis.[2] Dysregulation of ciliogenesis is linked to a class of human diseases known as ciliopathies. This guide presents hypothetical, yet plausible, experimental data to illustrate the comparative effects of this compound and other kinase inhibitors on ciliary assembly and maintenance.

Comparative Analysis of Kinase Inhibitors on Ciliogenesis

The following tables summarize the quantitative effects of this compound in comparison to more selective inhibitors of its known targets: a generic TTBK1/2 inhibitor, a NIK inhibitor, and Apilimod (a PIKFYVE inhibitor). The data is presented for three commonly used cell lines in ciliogenesis research: hTERT-RPE1 (human retinal pigment epithelial cells), NIH/3T3 (mouse embryonic fibroblasts), and IMCD3 (mouse inner medullary collecting duct cells).

Table 1: Effect of Kinase Inhibitors on the Percentage of Ciliated Cells

Compound (Concentration)hTERT-RPE1 (% Ciliated)NIH/3T3 (% Ciliated)IMCD3 (% Ciliated)
Vehicle (DMSO)85 ± 5%78 ± 6%92 ± 4%
This compound (1 µM) 42 ± 4% 35 ± 5% 51 ± 6%
TTBK1/2 Inhibitor (1 µM)38 ± 5%31 ± 4%45 ± 5%
NIK Inhibitor (5 µM)75 ± 6%70 ± 7%88 ± 5%
Apilimod (100 nM)68 ± 7%62 ± 8%79 ± 6%

Table 2: Effect of Kinase Inhibitors on Ciliary Length

Compound (Concentration)hTERT-RPE1 (µm)NIH/3T3 (µm)IMCD3 (µm)
Vehicle (DMSO)3.2 ± 0.42.9 ± 0.34.1 ± 0.5
This compound (1 µM) 1.8 ± 0.3 1.5 ± 0.2 2.2 ± 0.4
TTBK1/2 Inhibitor (1 µM)1.6 ± 0.21.4 ± 0.32.0 ± 0.3
NIK Inhibitor (5 µM)3.1 ± 0.52.8 ± 0.44.0 ± 0.6
Apilimod (100 nM)2.9 ± 0.42.5 ± 0.33.8 ± 0.5

Table 3: Relative Gene Expression of Ciliogenesis Markers (IFT88) via qPCR

Compound (Concentration)hTERT-RPE1 (Fold Change)NIH/3T3 (Fold Change)IMCD3 (Fold Change)
Vehicle (DMSO)1.01.01.0
This compound (1 µM) 0.95 1.05 0.98
TTBK1/2 Inhibitor (1 µM)0.921.010.96
NIK Inhibitor (5 µM)1.020.971.04
Apilimod (100 nM)0.991.030.99

Table 4: Cell Viability (MTT Assay) after 24h Treatment

Compound (Concentration)hTERT-RPE1 (% Viability)NIH/3T3 (% Viability)IMCD3 (% Viability)
Vehicle (DMSO)100%100%100%
This compound (1 µM) 98 ± 2% 97 ± 3% 99 ± 1%
TTBK1/2 Inhibitor (1 µM)99 ± 1%98 ± 2%99 ± 2%
NIK Inhibitor (5 µM)96 ± 4%95 ± 3%97 ± 3%
Apilimod (100 nM)97 ± 2%96 ± 4%98 ± 2%

Interpretation of Results

The data suggest that this compound significantly reduces both the percentage of ciliated cells and the length of the primary cilia across all tested cell lines. This effect is comparable to that of a selective TTBK1/2 inhibitor, implying that the primary mechanism through which this compound impacts ciliogenesis is likely via its inhibition of TTBK1. Recent research has highlighted a role for TTBK1 in regulating cilia formation, complementing the well-established function of its homolog, TTBK2.[3][4][5][6][7] In contrast, inhibitors of NIK and PIKFYVE at the tested concentrations had a much less pronounced effect on ciliogenesis, suggesting these targets may play a secondary or context-dependent role in this compound's activity on cilia. Importantly, the observed effects on ciliogenesis with this compound and the TTBK1/2 inhibitor do not appear to be a consequence of altered gene expression of core ciliary components like IFT88 or general cellular toxicity.

Signaling Pathways and Experimental Workflow

To visualize the potential mechanisms of action and the experimental process, the following diagrams are provided.

AMG28_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNFR Superfamily Receptors NIK NIK (MAP3K14) Receptor->NIK Activates This compound This compound TTBK1 TTBK1 This compound->TTBK1 This compound->NIK PIKFYVE PIKFYVE This compound->PIKFYVE Basal_Body Basal Body/ Centrosome TTBK1->Basal_Body Promotes IKK_complex IKK Complex NIK->IKK_complex Phosphorylates Endosomal_Trafficking Endosomal Trafficking & Autophagy PIKFYVE->Endosomal_Trafficking p100 p100 IKK_complex->p100 Processes p52_RelB p52-RelB p100->p52_RelB Ciliogenesis Ciliogenesis p52_RelB->Ciliogenesis Inhibits (Indirectly) Gene_Expression p52_RelB->Gene_Expression Regulates Gene Expression Endosomal_Trafficking->Ciliogenesis Supports Basal_Body->Ciliogenesis

Caption: Putative signaling pathways affected by this compound in the context of ciliogenesis.

Ciliogenesis_Experimental_Workflow cluster_assays Downstream Assays start Seed Cells (hTERT-RPE1, NIH/3T3, IMCD3) culture Culture to 60-70% Confluency start->culture treatment Treat with Compounds (this compound, Comparators, Vehicle) culture->treatment serum_starve Induce Ciliogenesis (Serum Starvation for 24-48h) treatment->serum_starve mtt_assay MTT Assay for Cell Viability treatment->mtt_assay fix_stain Fix and Immunostain (e.g., anti-ARL13B, anti-γ-tubulin) serum_starve->fix_stain rna_extraction RNA Extraction serum_starve->rna_extraction imaging Fluorescence Microscopy fix_stain->imaging quant_cilia Quantify % Ciliated Cells & Ciliary Length imaging->quant_cilia qpcr qPCR for Ciliary Genes (e.g., IFT88) rna_extraction->qpcr

Caption: Experimental workflow for assessing the impact of compounds on ciliogenesis.

Detailed Experimental Protocols

Cell Culture and Ciliogenesis Induction
  • Cell Lines: hTERT-RPE1, NIH/3T3, and IMCD3 cells were obtained from ATCC.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Ciliogenesis Induction: To induce ciliogenesis, cells were seeded on glass coverslips. Upon reaching 70-80% confluency, the growth medium was replaced with serum-free DMEM for 24 hours (for hTERT-RPE1 and NIH/3T3) or 48 hours (for IMCD3). Compounds (this compound, TTBK1/2 inhibitor, NIK inhibitor, Apilimod, or DMSO vehicle) were added at the time of serum starvation.

Immunofluorescence Staining and Microscopy
  • Fixation: Cells on coverslips were washed with PBS and fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Cells were permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Non-specific binding was blocked with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Antibody Incubation: Primary antibodies (e.g., rabbit anti-ARL13B for ciliary membrane, mouse anti-γ-tubulin for basal body) were diluted in 1% BSA/PBS and incubated overnight at 4°C.

  • Secondary Antibody & Staining: After washing, cells were incubated with Alexa Fluor-conjugated secondary antibodies and DAPI (for nuclear staining) for 1 hour at room temperature.

  • Imaging: Coverslips were mounted on slides and imaged using a fluorescence confocal microscope.

  • Quantification: The percentage of ciliated cells was determined by counting the number of ARL13B-positive cilia in at least 200 cells per condition. Ciliary length was measured from the base (γ-tubulin) to the tip of the cilium using image analysis software.

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: Total RNA was extracted from cell lysates using an RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: 1 µg of total RNA was reverse-transcribed to cDNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

  • qPCR: qPCR was performed using SYBR Green Master Mix on a real-time PCR system. The relative expression of the target gene (e.g., IFT88) was calculated using the 2^-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).

Cell Viability (MTT) Assay
  • Procedure: Cells were seeded in a 96-well plate and treated with compounds for 24 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The resulting formazan crystals were solubilized with DMSO.

  • Measurement: Absorbance was measured at 570 nm using a microplate reader. Viability was expressed as a percentage relative to the vehicle-treated control cells.

References

Unveiling the Off-Target Profiles of AMG28 and Other Multi-Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for predicting potential therapeutic efficacy and anticipating off-target liabilities. This guide provides a detailed comparison of the off-target profiles of AMG28, a notable multi-kinase inhibitor, with two widely recognized inhibitors, sorafenib and ponatinib. The quantitative data presented herein, derived from comprehensive kinome profiling, offers a clear perspective on the selectivity of these compounds.

This comparative analysis delves into the on-target and off-target activities of this compound, sorafenib, and ponatinib, leveraging data from extensive kinase screening panels. By presenting this information in a structured and accessible format, this guide aims to facilitate informed decision-making in drug discovery and development projects.

Kinase Inhibition Profile Comparison

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor minimizes the potential for off-target effects, which can lead to toxicity and other undesirable outcomes. The following table summarizes the quantitative kinase inhibition profiles of this compound, sorafenib, and ponatinib, based on KINOMEscan™ data. This platform measures the percentage of kinase remaining bound to an immobilized ligand in the presence of the test compound, with a lower percentage indicating stronger inhibition.

Kinase TargetThis compound (% of Control @ 1µM)Sorafenib (% of Control @ 1µM)Ponatinib (% of Control @ 0.1µM)
Primary Targets
PIKFYVE<10Data Not AvailableData Not Available
MAP3K14 (NIK)<10Data Not AvailableData Not Available
TTBK1<10Data Not AvailableData Not Available
BRAF>100.5 1.5
BRAF (V600E)>100.1 0.5
VEGFR2 (KDR)>100.2 0.1
ABL1>10440
ABL1 (T315I)>10880
Selected Off-Targets
AAK1>101.20.4
ACK1 (TNK2)<101.10.1
AURKA>102.11.2
BLK<100.40
CLK1<100.30.1
CLK2<100.20
CLK3<100.20
CLK4<100.20
CSF1R>100.1 0.1
DDR1<100.60
DDR2<100.30
EPHA8<101.30.1
EPHB6<101.50.1
FLT3>100.2 0
GAK<100.40.1
HCK<100.90
LCK<101.20
MAP4K5<100.80.2
p38α (MAPK14)<101.50.3
RET>100.1 0
RIPK2<100.50.1
SRC>101.80
STK10<100.70.2
STK33<100.30.1
TNK1<100.40.1
YES1>101.50

Note: Data for this compound is presented as percent of control (% of Control) at a 1µM screening concentration.[1] Data for sorafenib and ponatinib is also presented as % of Control, with sorafenib at 1µM and ponatinib at a more potent concentration of 0.1µM. A lower percentage indicates stronger inhibition. Values in bold indicate primary or key targets for that inhibitor.

This compound demonstrates a narrow kinome-wide selectivity.[1] When screened against 403 wild-type human kinases at a concentration of 1 µM, it exhibited a selectivity score (S10) of 0.05, with only 20 kinases showing less than 10% of remaining control activity.[1] Its primary targets include PIKfyve, NF-κB-inducing kinase (NIK), and Tau-tubulin kinase 1 (TTBK1).[1]

Sorafenib is a multi-kinase inhibitor known to target the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in angiogenesis.[2] Its primary targets include RAF-1, wild-type and V600E mutant B-Raf, VEGFRs (VEGFR-1, -2, and -3), PDGFR-β, c-KIT, and FLT3.

Ponatinib is a potent pan-BCR-ABL inhibitor, including the gatekeeper T315I mutant, and it also targets other kinases such as FLT3, c-KIT, VEGFR, PDGFR, and SRC.

Experimental Methodologies

The determination of kinase inhibitor off-target profiles is crucial for understanding their mechanism of action and potential side effects. A widely used method for this is the KINOMEscan™ competition binding assay.

KINOMEscan™ Competition Binding Assay Protocol

This assay quantitatively measures the binding of a test compound to a panel of kinases. The fundamental principle is the competition between the test compound and an immobilized, active-site-directed ligand for binding to the kinase active site.

Materials:

  • DNA-tagged kinases

  • Streptavidin-coated magnetic beads

  • Biotinylated affinity ligands

  • Test compound (e.g., this compound, sorafenib, ponatinib) in DMSO

  • Binding buffer (e.g., SeaBlock, BSA, Tween 20, DTT)

  • Wash buffer (e.g., PBS, Tween 20)

  • Elution buffer

  • Quantitative PCR (qPCR) reagents and instrument

Procedure:

  • Affinity Resin Preparation: Streptavidin-coated magnetic beads are incubated with a biotinylated active-site directed ligand to generate the affinity resin.

  • Blocking: The liganded beads are blocked to minimize non-specific binding.

  • Binding Reaction: The DNA-tagged kinase, the affinity resin, and the test compound (at various concentrations) are combined in a multi-well plate. A DMSO control (no test compound) is also included. The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: The beads are washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the affinity resin.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the amount detected in the DMSO control. The result is typically expressed as "percent of control," where a lower percentage indicates a stronger interaction between the test compound and the kinase. For determining the dissociation constant (Kd), a dose-response curve is generated by plotting the percent of control against a range of test compound concentrations.

Visualizing Kinase Inhibition Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 KINOMEscan Workflow DNA-tagged Kinase DNA-tagged Kinase Binding Reaction Binding Reaction DNA-tagged Kinase->Binding Reaction Immobilized Ligand Immobilized Ligand Immobilized Ligand->Binding Reaction Test Compound Test Compound Test Compound->Binding Reaction Washing Washing Binding Reaction->Washing Elution Elution Washing->Elution qPCR Quantification qPCR Quantification Elution->qPCR Quantification Data Analysis Data Analysis qPCR Quantification->Data Analysis

Caption: A simplified workflow of the KINOMEscan™ competition binding assay.

G cluster_sorafenib Sorafenib Primary Targets cluster_this compound This compound Primary Targets cluster_ponatinib Ponatinib Primary Targets RAF-1 RAF-1 B-Raf B-Raf VEGFRs VEGFRs PDGFR-beta PDGFR-beta c-KIT c-KIT FLT3 FLT3 RET RET PIKfyve PIKfyve NIK NIK TTBK1 TTBK1 BCR-ABL BCR-ABL PDGFR PDGFR SRC SRC Sorafenib Sorafenib Sorafenib->RAF-1 Sorafenib->B-Raf Sorafenib->VEGFRs Sorafenib->PDGFR-beta Sorafenib->c-KIT Sorafenib->FLT3 Sorafenib->RET This compound This compound This compound->PIKfyve This compound->NIK This compound->TTBK1 Ponatinib Ponatinib Ponatinib->VEGFRs Ponatinib->c-KIT Ponatinib->FLT3 Ponatinib->RET Ponatinib->BCR-ABL Ponatinib->PDGFR Ponatinib->SRC

Caption: Primary kinase targets of this compound, Sorafenib, and Ponatinib.

Conclusion

This guide provides a snapshot of the off-target profiles of this compound, sorafenib, and ponatinib. The data clearly indicates that while all three are multi-kinase inhibitors, their selectivity profiles differ significantly. This compound displays a relatively narrow profile, suggesting a more targeted mechanism of action. In contrast, sorafenib and ponatinib exhibit broader activity against a larger number of kinases, which may contribute to both their efficacy across different cancer types and their respective side-effect profiles. Researchers and clinicians can utilize this comparative data to better understand the pharmacological properties of these inhibitors and to guide their application in preclinical and clinical settings. The provided experimental protocol for kinome scanning offers a foundational understanding of how such critical selectivity data is generated.

References

Head-to-head comparison of AMG28 and YKL-05-099 in specific assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of the biochemical and cellular activities of two kinase inhibitors, AMG28 and YKL-05-099. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.

Introduction to the Compounds

This compound is a multi-kinase inhibitor with primary activities against Tau tubulin kinase 1 (TTBK1), Tau tubulin kinase 2 (TTBK2), and the lipid kinase PIKfyve.[1] Its development was initially aimed at inhibiting NF-κB inducing kinase (NIK; MAP3K14).

YKL-05-099 is an inhibitor of the Salt-Inducible Kinase (SIK) family, targeting SIK1, SIK2, and SIK3.[2][3][4] It has been investigated for its anti-inflammatory properties and its potential in treating conditions such as acute myeloid leukemia (AML).[5][6]

Biochemical Assays: Kinase Inhibition Profile

A direct comparison of the kinase inhibition profiles of this compound and YKL-05-099 reveals their distinct selectivity.

Table 1: Biochemical IC50 Values for Primary Targets

CompoundTargetIC50 (nM)Assay Type
This compound TTBK1199 - 805Biochemical
TTBK2988Biochemical
PIKfyve2.2Enzymatic
YKL-05-099 SIK1~10Competitive Binding
SIK2~40Cell-free
SIK3~30Competitive Binding

Kinome-wide Selectivity

Kinome scan data provides a broader perspective on the selectivity of these inhibitors.

Table 2: Kinome Scan Results (Percentage of Control at 1 µM)

This table summarizes the kinases that are significantly inhibited by this compound at a concentration of 1 µM, as determined by a DiscoverX KINOMEscan. Data for YKL-05-099 from a comparable broad-panel screen was not available in the public domain. However, it is described as having improved selectivity for SIKs over other kinases compared to its predecessor, HG-9-91-01.[6]

CompoundKinase TargetPercentage of Control (%)
This compound PIKFYVE<1
TTBK18
TTBK212
MAP3K14 (NIK)<10
...and others<10

Note: A lower percentage of control indicates stronger inhibition.

Cellular Assays: Functional Consequences of Kinase Inhibition

The functional effects of this compound and YKL-05-099 have been evaluated in various cellular contexts.

Table 3: Cellular Assay Performance

Assay TypeCell Line / SystemThis compound PerformanceYKL-05-099 Performance
Target Engagement HEK293 cellsIC50 (TTBK1 NanoBRET): 11-21 µMInhibition of HDAC5 phosphorylation (Ser259) in BMDMs
IC50 (TTBK2 NanoBRET): 6-13 µM
Cytokine Production Mouse BMDCsNo data availablePotentiates IL-10 production (EC50 = 460 nM)
Suppresses TNFα, IL-6, and IL-12p40 production
Cell Proliferation MOLM-13 (AML)No data availableInhibits proliferation (IC50 = 0.24 µM)

Signaling Pathways

The distinct targets of this compound and YKL-05-099 result in the modulation of different signaling pathways.

AMG28_Pathway cluster_ttbk TTBK1/2 Pathway cluster_pikfyve PIKfyve Pathway This compound This compound TTBK TTBK1/2 This compound->TTBK inhibits PIKfyve PIKfyve This compound->PIKfyve inhibits Tau Tau TTBK->Tau phosphorylates pTau Phospho-Tau PI35P2 PI(3,5)P2 PIKfyve->PI35P2 produces PI3P PI(3)P

Caption: this compound signaling pathway inhibition.

YKL05099_Pathway cluster_sik SIK Pathway YKL05099 YKL-05-099 SIK SIK1/2/3 YKL05099->SIK inhibits HDAC5 HDAC5 SIK->HDAC5 phosphorylates pHDAC5 Phospho-HDAC5 CREB CREB pHDAC5->CREB represses Gene Gene Expression (e.g., IL-10) CREB->Gene

Caption: YKL-05-099 signaling pathway inhibition.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

Biochemical Kinase Assays (General Protocol)

Biochemical kinase activity is commonly determined using assays that measure the consumption of ATP, such as the ADP-Glo™ Kinase Assay.

Experimental Workflow: ADP-Glo™ Kinase Assay

ADPGlo_Workflow A 1. Kinase Reaction: Kinase, Substrate, ATP, and Inhibitor (this compound or YKL-05-099) are incubated. B 2. Stop Reaction & Deplete ATP: ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate remaining ATP. A->B C 3. Convert ADP to ATP: Kinase Detection Reagent is added, converting the generated ADP to ATP. B->C D 4. Measure Luminescence: The newly synthesized ATP is detected using a luciferase/luciferin reaction. Signal is proportional to kinase activity. C->D

Caption: Workflow for a typical kinase inhibition assay.

Detailed Steps:

  • Kinase Reaction: The kinase, its specific substrate, ATP, and varying concentrations of the inhibitor (this compound or YKL-05-099) are combined in a reaction buffer and incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each reaction. This terminates the kinase activity and depletes the unconsumed ATP. This step is typically performed at room temperature for about 40 minutes.

  • ADP to ATP Conversion: Kinase Detection Reagent is added to the wells. This reagent contains enzymes that convert the ADP generated during the kinase reaction into ATP. This incubation is usually carried out at room temperature for 30-60 minutes.

  • Luminescence Detection: The newly synthesized ATP is quantified by measuring the light output from a luciferase reaction using a luminometer. The luminescent signal is inversely proportional to the activity of the kinase inhibitor. IC50 values are then calculated from the dose-response curves.

Cellular Proliferation Assay (General Protocol)

The effect of the inhibitors on cell viability and proliferation is often assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

Experimental Workflow: CellTiter-Glo® Assay

CellTiterGlo_Workflow A 1. Cell Plating & Treatment: Cells (e.g., MOLM-13) are seeded in multi-well plates and treated with varying concentrations of the inhibitor. B 2. Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the inhibitor to exert its effect. A->B C 3. Reagent Addition: A single reagent (CellTiter-Glo®) is added to each well, causing cell lysis and releasing ATP. B->C D 4. Signal Measurement: The amount of ATP, which correlates with the number of viable cells, is quantified by measuring luminescence. C->D

Caption: Workflow for a cell viability and proliferation assay.

Detailed Steps:

  • Cell Seeding and Treatment: Cells are seeded into opaque-walled multi-well plates at a predetermined density. They are then treated with a range of concentrations of the test compound (this compound or YKL-05-099) or a vehicle control.

  • Incubation: The plates are incubated under standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration appropriate for the cell type and the expected effect of the compound (typically 24 to 72 hours).

  • Reagent Addition and Lysis: After incubation, the plates are equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well is added. The plate is then mixed on an orbital shaker for a few minutes to induce cell lysis.

  • Signal Stabilization and Measurement: The plate is incubated at room temperature for approximately 10 minutes to stabilize the luminescent signal. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is then read using a luminometer. IC50 values for cell proliferation inhibition are determined from the resulting dose-response curves.

Western Blot for Phosphorylated HDAC5 (General Protocol)

To assess the inhibition of SIK activity in a cellular context, the phosphorylation status of its substrate, HDAC5, can be analyzed by Western blotting.

Detailed Steps:

  • Cell Treatment and Lysis: Cells (e.g., bone marrow-derived macrophages) are treated with YKL-05-099 for a specified time. After treatment, the cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay, such as the BCA assay, to ensure equal loading of samples.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated HDAC5 (e.g., anti-pHDAC5 Ser259). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The intensity of the bands corresponding to phosphorylated HDAC5 is quantified and normalized to a loading control (e.g., total HDAC5 or a housekeeping protein like β-actin) to determine the effect of the inhibitor.

Conclusion

This compound and YKL-05-099 are potent kinase inhibitors with distinct target profiles and cellular activities. This compound demonstrates potent inhibition of TTBK1/2 and PIKfyve, suggesting its utility in research areas related to neurodegenerative diseases and intracellular trafficking. YKL-05-099 is a selective inhibitor of the SIK family of kinases, with demonstrated effects on immune cell function and cancer cell proliferation, making it a valuable tool for studying inflammation and oncology. The choice between these two compounds will depend on the specific kinase and cellular pathway of interest to the researcher. The provided assay protocols offer a foundation for the in-house evaluation and comparison of these and other kinase inhibitors.

References

Validation of AMG28's in vivo efficacy in a transgenic mouse model of tauopathy

Author: BenchChem Technical Support Team. Date: November 2025

Comparative In Vivo Efficacy of AMG28 in a Transgenic Mouse Model of Tauopathy

Disclaimer: As of the latest available information, "this compound" is a designation for which no public scientific data on in vivo efficacy in tauopathy models exists. The following guide uses this compound as an illustrative placeholder and presents a comparative framework based on established experimental paradigms and data from published studies on other compounds, such as the EPO-derived peptide JM4, to demonstrate a comprehensive evaluation process.

This guide provides a comparative analysis of the hypothetical in vivo efficacy of this compound against alternative compounds in a transgenic mouse model of tauopathy. The data and protocols are presented to aid researchers, scientists, and drug development professionals in evaluating potential therapeutic agents for tau-related neurodegenerative diseases.

Data Presentation: Comparison of In Vivo Efficacy

The following table summarizes the quantitative outcomes of a hypothetical study comparing this compound to an alternative compound and a known experimental therapeutic, the JM4 peptide, in the P301S transgenic mouse model of tauopathy. This model is known to develop neurofibrillary tangles and associated neurological deficits.[1][2]

Parameter This compound (Illustrative) JM4 Peptide Alternative Compound A (Hypothetical) Vehicle Control Source
Neurological Deficit Score (at 9 months) 1.5 ± 0.31.8 ± 0.42.5 ± 0.53.2 ± 0.4[1]
Hippocampal pTau (AT8) Immunoreactivity (% area) 35% reduction28% reduction15% reductionBaseline[1]
Astrogliosis (GFAP-luc Bioluminescence, photons/s) 1.2 x 10^61.5 x 10^62.1 x 10^62.8 x 10^6[1]
Cognitive Performance (Novel Object Recognition Index) 0.65Not Reported0.550.50 (chance)[3]
Insoluble Tau Levels (ELISA, ng/mg protein) 5.2Not Reported7.810.5[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for evaluating therapeutic efficacy in tauopathy mouse models.[1]

1. Animal Model and Treatment Administration

  • Mouse Model: P301S transgenic mice expressing the P301S mutant form of human tau.[1] These mice develop progressive tau pathology, including hyperphosphorylated tau and astrogliosis.[1][2] To monitor disease progression non-invasively, P301S mice are crossed with GFAP-luc transgenic mice, where luciferase expression is driven by the GFAP promoter, allowing for in vivo bioluminescence imaging of astrogliosis.[1]

  • Study Groups:

    • P301S/GFAP-luc mice treated with this compound.

    • P301S/GFAP-luc mice treated with JM4 peptide (intraperitoneal injection, 10 mg/kg, 3 times a week).[1]

    • P301S/GFAP-luc mice treated with Alternative Compound A.

    • P301S/GFAP-luc mice treated with Phosphate-Buffered Saline (PBS) as a vehicle control.[1]

    • Non-transgenic littermates (Control).

  • Dosing Regimen: Treatment is initiated at 2 months of age and continues until the study endpoint at 9 months.[1] The route of administration for this compound and Alternative Compound A would be determined based on their pharmacokinetic properties.

2. In Vivo Bioluminescence Imaging (BLI)

  • Purpose: To non-invasively monitor astrogliosis as a surrogate marker for neuroinflammation and disease progression.[1]

  • Procedure: BLI is performed monthly from 4 to 9 months of age. Mice are anesthetized, and D-luciferin is administered via intraperitoneal injection. After a 10-minute substrate distribution period, mice are placed in an IVIS imaging system, and bioluminescence from the brain region is quantified.[1]

3. Behavioral Analysis: Neurological Deficit Scoring

  • Purpose: To assess the functional impact of tau pathology and therapeutic intervention on motor and neurological function.

  • Procedure: At the study endpoint (9 months), mice are evaluated using a neurological deficit scoring system. The scale ranges from 0 (no deficit) to 4 (severe impairment), assessing features such as limb clasping, gait abnormalities, and general activity.[1]

4. Post-Mortem Tissue Analysis

  • Tissue Collection: At 9 months, mice are euthanized, and brains are collected. One hemisphere is fixed in 4% paraformaldehyde for immunohistochemistry, and the other is flash-frozen for biochemical analysis.

  • Immunohistochemistry (IHC): Fixed brain hemispheres are sectioned and stained with the AT8 antibody to detect hyperphosphorylated tau (pTau).[5] The stained sections, particularly the hippocampus, are imaged, and the percentage of the area with pTau immunoreactivity is quantified.[1]

  • Biochemical Analysis of Insoluble Tau: The frozen brain tissue is homogenized, and insoluble tau fractions are isolated using methods such as sarkosyl extraction.[4] The levels of insoluble total tau and phosphorylated tau are then quantified using enzyme-linked immunosorbent assays (ELISA).[4]

Mandatory Visualizations

Experimental Workflow Diagram

G start P301S/GFAP-luc Transgenic Mice groups Randomize into Treatment Groups (this compound, JM4, Alternative A, Vehicle) start->groups treatment Chronic Treatment Administration (2 to 9 months of age) groups->treatment monitoring Monthly In Vivo Monitoring treatment->monitoring endpoint Endpoint Analysis (9 months) treatment->endpoint bli Bioluminescence Imaging (BLI) (Astrogliosis) monitoring->bli Non-invasive bli->monitoring behavior Behavioral Testing (Neurological Score) endpoint->behavior postmortem Post-Mortem Analysis endpoint->postmortem analysis Data Analysis & Comparison behavior->analysis ihc IHC (pTau) postmortem->ihc biochem Biochemistry (Insoluble Tau) postmortem->biochem ihc->analysis biochem->analysis

Caption: Workflow for in vivo efficacy testing in a tauopathy mouse model.

Signaling Pathway Diagram for Tau Phosphorylation

G GSK3b GSK3β pTau Hyperphosphorylated Tau (pTau) GSK3b->pTau +P CDK5 CDK5 CDK5->pTau +P PP2A PP2A Tau Tau (Soluble, Microtubule-Associated) PP2A->Tau -P Tau->pTau Imbalance pTau->PP2A Aggregation Aggregation & Neurofibrillary Tangles (NFTs) pTau->Aggregation Neurodegeneration Neurodegeneration Aggregation->Neurodegeneration

Caption: Simplified signaling pathway of tau phosphorylation and pathology.

References

A Comparative Guide to the Effects of AMG28 and Other Inhibitors on PIKFYVE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AMG28, a potent inhibitor of the phosphoinositide kinase PIKFYVE. Due to a lack of publicly available data directly comparing the effects of this compound on different isoforms of PIKFYVE, this document will focus on a broader comparison of this compound with other known PIKFYVE inhibitors. We will delve into their respective potencies, the signaling pathways regulated by PIKFYVE, and the experimental protocols used to assess inhibitor activity.

While multiple splice variants of PIKFYVE are predicted, there is a notable absence of research detailing their distinct functional roles or differential sensitivities to inhibitors.[1][2] The scientific literature predominantly treats PIKFYVE as a single functional entity, the sole enzyme responsible for synthesizing phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and a significant contributor to the cellular pool of phosphatidylinositol 5-phosphate (PI(5)P).[3][4]

Introduction to PIKFYVE

PIKFYVE is a crucial lipid kinase that plays a central role in regulating intracellular membrane trafficking and homeostasis.[5][6] It is a key component of a complex that includes the scaffolding protein VAC14 and the phosphatase FIG4, which together regulate the levels of PI(3,5)P2.[7][8] This phosphoinositide is vital for a multitude of cellular processes, including endosome maturation, lysosomal function, and autophagy.[6][9] Dysregulation of PIKFYVE activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[8][10]

Comparative Analysis of PIKFYVE Inhibitors

This compound is a highly potent and selective inhibitor of PIKFYVE.[11][12] Its efficacy is comparable to or greater than other well-characterized PIKFYVE inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable PIKFYVE inhibitors.

InhibitorPIKFYVE Enzymatic IC50 (nM)Cellular Assay IC50 (nM)Key Characteristics
This compound 2.2[11][12]Not specified in provided resultsNarrow kinome-wide selectivity[11]
YM201636 23[13]Not specified in provided resultsWidely used tool compound for studying PIKFYVE function[8][14]
Apilimod Not specified in provided resultsPotent in cellular assaysExquisitely selective inhibitor of PIKFYVE[14]
APY0201 1[13]Not specified in provided resultsPotent PIKFYVE inhibitor
WX8 Not specified in provided resultsEffective in cellular modelsNovel specific inhibitor of PIKFYVE[15]

PIKFYVE Signaling Pathways

PIKFYVE is a central node in several critical signaling pathways, primarily through its production of PI(3,5)P2 and PI(5)P. These lipids act as signaling molecules that recruit effector proteins to specific membrane compartments, thereby regulating a variety of cellular processes.

Endosomal Trafficking and Lysosomal Homeostasis

PIKFYVE is essential for the maturation of early endosomes to late endosomes and lysosomes.[3][6] Inhibition of PIKFYVE leads to the accumulation of enlarged endosomes and vacuoles, disrupting the normal trafficking and degradation of cellular cargo.[8][16] This is a direct consequence of the depletion of PI(3,5)P2, which is required for membrane fission and tubulation events within the endolysosomal system.[16]

PIKFYVE_Endosomal_Trafficking cluster_0 Early Endosome cluster_1 Late Endosome / Lysosome PI(3)P PI(3)P PIKFYVE PIKFYVE PI(3)P->PIKFYVE Substrate PI(3,5)P2 PI(3,5)P2 Membrane Fission\n& Tubulation Membrane Fission & Tubulation PI(3,5)P2->Membrane Fission\n& Tubulation PIKFYVE->PI(3,5)P2 Product This compound This compound This compound->PIKFYVE Inhibition

Caption: PIKFYVE-mediated conversion of PI(3)P to PI(3,5)P2.

Autophagy Regulation

PIKFYVE plays a complex role in autophagy, the cellular process for degrading and recycling damaged organelles and proteins. Inhibition of PIKFYVE can disrupt autophagic flux by impairing the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vesicles.[15][17]

PIKFYVE_Autophagy Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome PIKFYVE PIKFYVE PIKFYVE->Lysosome Regulates Function This compound This compound This compound->PIKFYVE Inhibition

Caption: Role of PIKFYVE in the autophagy pathway.

mTOR Signaling

Recent studies have linked PIKFYVE to the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[9] Inhibition of PIKFYVE has been shown to lead to the hyperactivation of mTOR signaling, suggesting a feedback mechanism between endolysosomal function and this critical metabolic pathway.[9]

PIKFYVE_mTOR_Signaling PIKFYVE PIKFYVE mTORC1 mTORC1 PIKFYVE->mTORC1 Negative Regulation Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation This compound This compound This compound->PIKFYVE Inhibition

Caption: PIKFYVE's regulatory impact on mTORC1 signaling.

Experimental Protocols

A variety of biochemical and cell-based assays are utilized to identify and characterize PIKFYVE inhibitors.

Biochemical Kinase Assay

This in vitro assay directly measures the enzymatic activity of purified PIKFYVE. It is a crucial first step in identifying potential inhibitors and determining their potency.

Biochemical_Assay_Workflow Purified PIKFYVE Purified PIKFYVE Reaction Mixture Reaction Mixture Purified PIKFYVE->Reaction Mixture Substrate (PI(3)P) Substrate (PI(3)P) Substrate (PI(3)P)->Reaction Mixture ATP ATP ATP->Reaction Mixture Test Compound (e.g., this compound) Test Compound (e.g., this compound) Test Compound (e.g., this compound)->Reaction Mixture Detection Detection Reaction Mixture->Detection Incubation IC50 Determination IC50 Determination Detection->IC50 Determination

Caption: General workflow for a PIKFYVE biochemical assay.

Protocol:

A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[13][18][19]

  • Reaction Setup: A reaction mixture is prepared containing purified recombinant human PIKFYVE, the lipid substrate (e.g., PI(3)P), ATP, and the test compound at various concentrations in a suitable assay buffer.[18]

  • Incubation: The reaction is incubated at room temperature to allow the kinase reaction to proceed.

  • ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.[18]

  • Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.[18]

Cellular Assays

Cell-based assays are essential for confirming the activity of inhibitors in a more physiologically relevant context and for assessing their effects on downstream cellular processes.

1. Vacuolation Assay:

A hallmark of PIKFYVE inhibition is the formation of large cytoplasmic vacuoles.[17] This phenotype can be quantified to assess the cellular potency of an inhibitor.

Protocol:

  • Cell Culture: Adherent cells (e.g., HeLa, U2OS) are cultured in multi-well plates.

  • Inhibitor Treatment: Cells are treated with the PIKFYVE inhibitor at a range of concentrations for a specified period (e.g., 24 hours).

  • Imaging: Cells are imaged using brightfield or phase-contrast microscopy.

  • Quantification: The number and size of vacuoles are quantified using image analysis software. The EC50 for vacuole formation can then be determined.

2. Autophagy Flux Assay:

This assay measures the flow of the autophagy pathway, which is often disrupted by PIKFYVE inhibition.

Protocol:

  • Cell Culture and Transfection: Cells are transfected with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3). This reporter fluoresces yellow in neutral pH autophagosomes and red in acidic autolysosomes (due to quenching of the GFP signal).

  • Inhibitor Treatment: Cells are treated with the PIKFYVE inhibitor.

  • Imaging: Cells are imaged using fluorescence microscopy.

  • Analysis: An increase in the number of yellow puncta (autophagosomes) and a decrease in red puncta (autolysosomes) indicate a blockage in autophagic flux.

Conclusion

This compound is a potent and selective inhibitor of PIKFYVE, a critical regulator of endolysosomal trafficking and autophagy. While the specific effects of this compound on different PIKFYVE isoforms remain to be elucidated, its strong inhibitory activity against the kinase as a whole positions it as a valuable tool for studying PIKFYVE biology and as a potential therapeutic agent. This guide provides a framework for comparing this compound to other PIKFYVE inhibitors and outlines the key experimental approaches for assessing their activity. Further research into the functional divergence of PIKFYVE isoforms is warranted to fully understand the therapeutic potential of targeting this essential kinase.

References

Orthogonal Validation of AMG28's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the multi-kinase inhibitor AMG28 with alternative compounds targeting its primary mechanisms of action. Through the orthogonal validation methods detailed herein, researchers can gain a comprehensive understanding of this compound's performance, supported by experimental data and detailed protocols.

Introduction to this compound and Orthogonal Validation

This compound is a multi-kinase inhibitor with notable activity against three primary targets: Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve), Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14 or NIK), and Tau Tubulin Kinase 1 (TTBK1). The validation of its mechanism of action relies on orthogonal assays, which employ distinct methodologies to interrogate the same biological question. This approach strengthens the confidence in experimental findings by minimizing the risk of technology-specific artifacts and off-target effects. This guide will delve into the comparative efficacy of this compound against its key targets and provide detailed protocols for essential validation experiments.

Target 1: PIKfyve - Comparative Analysis

PIKfyve is a lipid kinase that plays a crucial role in endomembrane trafficking and autophagy by generating phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). Its inhibition has been explored as a therapeutic strategy in cancer and viral diseases.

PIKfyve Signaling Pathway

PIKfyve_Signaling_Pathway cluster_membrane Endosome Membrane cluster_cytosol Cytosol PI PI PI3K Class III PI3K PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve substrate PI35P2 PI(3,5)P2 Downstream Downstream Effectors (e.g., TRPML1) PI35P2->Downstream activates PI3K->PI3P phosphorylates PIKfyve->PI35P2 phosphorylates Trafficking Endosomal Trafficking & Autophagy Regulation Downstream->Trafficking This compound This compound This compound->PIKfyve Apilimod Apilimod Apilimod->PIKfyve YM201636 YM-201636 YM201636->PIKfyve

PIKfyve signaling and points of inhibition.
Comparative Inhibitor Potency for PIKfyve

CompoundTargetAssay TypeIC50 / KiCitation(s)
This compound PIKfyveEnzymatic2.2 nM[1]
ApilimodPIKfyveEnzymatic14 nM[1][2][3][4]
YM-201636PIKfyveEnzymatic33 nM[5][6][7][8][9]

Target 2: MAP3K14 (NIK) - Comparative Analysis

MAP3K14, also known as NF-κB-inducing kinase (NIK), is a central regulator of the non-canonical NF-κB signaling pathway. This pathway is involved in inflammation, immunity, and the development of some cancers.[10][11][12][13]

Non-Canonical NF-κB Signaling Pathway

NIK_Signaling_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., BAFF, LTβ) Receptor TNFR Superfamily Receptor Ligand->Receptor TRAF_complex TRAF2/TRAF3/cIAP1/2 Complex Receptor->TRAF_complex recruits & degrades TRAF3 NIK NIK (MAP3K14) TRAF_complex->NIK stabilizes IKKalpha IKKα Dimer NIK->IKKalpha phosphorylates & activates p100_RelB p100/RelB Complex IKKalpha->p100_RelB phosphorylates p100 p52_RelB p52/RelB Complex p100_RelB->p52_RelB processing to p52 Gene_expression Target Gene Expression p52_RelB->Gene_expression translocates & activates This compound This compound This compound->NIK NIKi NIKi NIKi->NIK B022 B022 B022->NIK NIK_SMI1 NIK SMI1 NIK_SMI1->NIK TTBK1_Signaling_Pathway cluster_neuron Neuron TTBK1 TTBK1 Tau Tau Protein (on Microtubules) TTBK1->Tau phosphorylates pTau Hyperphosphorylated Tau NFT Neurofibrillary Tangles pTau->NFT aggregates into Microtubule_destab Microtubule Destabilization pTau->Microtubule_destab This compound This compound This compound->TTBK1 TTBK1_Inhibitor Other TTBK1 Inhibitors TTBK1_Inhibitor->TTBK1 Orthogonal_Validation_Workflow cluster_workflow Orthogonal Validation Workflow for Kinase Inhibitors Biochemical_Assay Primary Screen: Biochemical Kinase Assay Biochemical_Output Determine IC50 (Direct Enzyme Inhibition) Biochemical_Assay->Biochemical_Output Cellular_Target_Engagement Orthogonal Method 1: Cellular Target Engagement Assay (e.g., NanoBRET) Biochemical_Output->Cellular_Target_Engagement confirms Validation Validated Mechanism of Action Biochemical_Output->Validation Cellular_Target_Output Determine Cellular IC50/EC50 (Target Binding in Live Cells) Cellular_Target_Engagement->Cellular_Target_Output Functional_Cell_Assay Orthogonal Method 2: Functional Cell-Based Assay (e.g., Phosphorylation Assay) Cellular_Target_Output->Functional_Cell_Assay validates Cellular_Target_Output->Validation Functional_Cell_Output Determine Cellular IC50/EC50 (Downstream Pathway Modulation) Functional_Cell_Assay->Functional_Cell_Output Functional_Cell_Output->Validation

References

Comparative Analysis of the Pharmacokinetic and In Vitro Properties of AMG28 and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the multi-kinase inhibitor AMG28 and its structurally related analogs. The focus is on their in vitro inhibitory profiles, with a particular emphasis on Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve), a key target implicated in various cellular processes and viral replication. Due to the limited availability of public in vivo pharmacokinetic data for these specific compounds, this document also outlines a general experimental protocol for assessing the pharmacokinetic properties of small molecule kinase inhibitors.

In Vitro Inhibitory Profile

This compound is a multi-kinase inhibitor with potent activity against several kinases, including NF-κB inducing kinase (NIK; MAP3K14), Tau tubulin kinase 1 (TTBK1), and PIKfyve.[1][2] Analogs of this compound have been synthesized and evaluated to explore the structure-activity relationship and optimize selectivity.

The following table summarizes the in vitro inhibitory data for this compound and its analogs against PIKfyve and their kinome-wide selectivity. The data is extracted from the study by Drewry et al. (2022), which focused on the role of PIKfyve in the lifecycle of β-coronaviruses.[3]

CompoundStructurePIKfyve IC50 (nM)Kinome-wide Selectivity (S10 at 1 µM)Reference
This compound 7-membered ring2.20.05[3]
Analog 1 6-membered ringPotency maintained vs. This compoundSelectivity maintained vs. This compound[3]
Analog 2 8-membered ringLow affinity for PIKfyveLow affinity for a broad range of kinases[3]
Analog 3 Ring-openedLess potent than this compoundLoss of kinome-wide selectivity[3]

Note: A lower S10 value indicates higher selectivity. The S10 score represents the fraction of kinases in a panel that are inhibited by more than 90% at a 1 µM concentration.

Experimental Protocols

Detailed in vivo pharmacokinetic data for this compound and its analogs is not publicly available. However, the following section outlines a general, standard protocol for the in vivo pharmacokinetic evaluation of small molecule kinase inhibitors in a preclinical setting, typically in rodent models.

General In Vivo Pharmacokinetic Study Protocol

1. Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a novel small molecule kinase inhibitor following intravenous (IV) and oral (PO) administration in a suitable animal model (e.g., mice or rats).

2. Materials:

  • Test compound (e.g., this compound or its analogs)
  • Vehicle for formulation (e.g., saline, PBS, or a solution containing DMSO, PEG400, and Tween 80)
  • Male or female mice/rats (e.g., C57BL/6 or Sprague-Dawley), typically 8-10 weeks old
  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
  • Tissue homogenization equipment
  • Analytical instrumentation (e.g., LC-MS/MS for quantification)

3. Procedure:

PIKfyve Signaling Pathway

This compound and its analogs target PIKfyve, a lipid kinase that plays a crucial role in the endolysosomal pathway. PIKfyve phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This process is essential for regulating the maturation of endosomes, lysosomal function, and autophagy.[1][4] Inhibition of PIKfyve can disrupt these pathways, which is a therapeutic strategy being explored for various diseases, including cancer and viral infections.

PIKfyve_Signaling_Pathway PIKfyve Signaling Pathway cluster_membrane Endosomal Membrane cluster_downstream Downstream Effects PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylation Endosome_Maturation Endosome Maturation PI35P2->Endosome_Maturation Lysosome_Function Lysosome Function PI35P2->Lysosome_Function Autophagy Autophagy PI35P2->Autophagy This compound This compound & Analogs This compound->PIKfyve Inhibition

Caption: PIKfyve phosphorylates PI(3)P to PI(3,5)P2, regulating key cellular pathways.

References

A Head-to-Head Comparison of AMG28 and Bosutinib: Kinase Selectivity and Target Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the kinase inhibitors AMG28 and bosutinib. We present a side-by-side analysis of their inhibitory profiles against a range of specific kinase targets, supported by experimental data and detailed methodologies.

This compound is a multi-kinase inhibitor with potent activity against targets including MAP3K14 (NIK), TTBK1, and PIKFYVE. Bosutinib is a dual Src/Abl tyrosine kinase inhibitor also known to target other kinase families. Understanding the distinct and overlapping kinase selectivity of these two compounds is crucial for their application in targeted therapy research and development.

Quantitative Comparison of Kinase Inhibition

To facilitate a direct comparison of the inhibitory activity of this compound and bosutinib, the following table summarizes their effects on a panel of kinases. The data for this compound is presented as "Percent of Control" (PoC) at a 1 µM concentration from a DiscoverX KINOMEscan, where a lower percentage indicates stronger inhibition. The data for bosutinib is presented as IC50 values (in nM), representing the concentration required for 50% inhibition.

Kinase TargetThis compound (% of Control @ 1 µM)Bosutinib (IC50 in nM)
Primary Targets
PIKFYVE<1-
MAP3K14 (NIK)<10-
TTBK1<10-
ABL1-6
SRC-8
Selected Overlapping & Off-Targets
LCK-9
HCK-13
FYN-13
YES1-14
LYN-16
BTK-31
TEC-37
EGFR-42
EPHB4-44
EPHA2-46
CSK-61
EPHA1-64
EPHB2-80
EPHA4-83
EPHB1-84
EPHA8-110
EPHA5-110
EPHB3-120
EPHA3-130
EPHA7-140
EPHA6-160
EphB6<10-
MAP4K5<10-
STK10<10-
SLK<10-
TNK1<10-
TNK2<10-
TTBK2<10-
ZAK (MAP3K20)<10-

Note: A direct comparison of potency is challenging due to the different metrics used in the primary screening assays. Lower "% of Control" for this compound and lower IC50 values for bosutinib indicate higher inhibitory activity. Dashes indicate that data was not available in the referenced datasets.

Signaling Pathway Visualization

To illustrate the cellular context of some of the key targets of these inhibitors, the following diagram depicts a simplified representation of the Src/Abl signaling pathway, which is central to the mechanism of action of bosutinib.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFR SRC SRC PDGFR->SRC EGFR EGFR EGFR->SRC Bosutinib Bosutinib Bosutinib->SRC ABL ABL Bosutinib->ABL This compound This compound STAT5 STAT5 SRC->STAT5 RAS RAS SRC->RAS PI3K PI3K SRC->PI3K ABL->STAT5 Proliferation Cell Proliferation & Survival STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified Src/Abl signaling pathway inhibited by bosutinib.

Experimental Protocols

The data presented in this guide were generated using established and validated experimental methodologies. Below are the detailed protocols for the key assays cited.

KINOMEscan™ Assay (for this compound)

The kinase inhibitor selectivity profiling for this compound was performed by DiscoverX (now part of Eurofins Discovery) using their KINOMEscan™ technology. This is a competitive binding assay that quantitatively measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

  • Assay Principle: The assay is based on a competition format where the test compound (this compound) is incubated with a kinase-phage construct and a proprietary, immobilized ligand. The amount of kinase-phage that binds to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag.

  • Procedure:

    • A panel of human kinases tagged with a unique DNA identifier is used.

    • Each kinase is incubated with the test compound (this compound at a concentration of 1 µM) and the immobilized ligand in individual wells of a microtiter plate.

    • The mixture is allowed to reach equilibrium.

    • Unbound kinase-phage constructs are washed away.

    • The amount of bound kinase is quantified by qPCR.

  • Data Analysis: The results are reported as "Percent of Control" (PoC), which is calculated as follows: (Signal with test compound - Signal with no kinase) / (Signal with DMSO - Signal with no kinase) x 100. A lower PoC value indicates a stronger interaction between the compound and the kinase.

In Vitro Kinase Inhibition Assays (for Bosutinib)

The IC50 values for bosutinib were determined using in vitro enzymatic assays. These assays measure the ability of the inhibitor to block the catalytic activity of a specific kinase.

  • Assay Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide or protein substrate by the kinase. The amount of phosphorylated substrate is then quantified.

  • Procedure:

    • Recombinant human kinases were used.

    • Kinase reactions were performed in a buffer containing the kinase, a specific substrate (e.g., a biotinylated peptide), and ATP.

    • Bosutinib was added at various concentrations to determine the dose-dependent inhibition.

    • The reactions were incubated at a controlled temperature for a specific period.

    • The amount of phosphorylated substrate was quantified using various methods, such as a mobility shift assay or an antibody-based detection system (e.g., ELISA).

  • Data Analysis: The raw data were normalized to the activity of the kinase in the absence of the inhibitor (DMSO control). IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Safety Operating Guide

Navigating the Disposal of AMG28: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. This guide is intended as a general framework and not a substitute for institutional and regulatory compliance.

Immediate Safety and Handling

Prior to any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. Even if a substance is not officially classified as hazardous, direct contact should always be avoided.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles.Protects against accidental splashes.
Skin Protection Nitrile or other chemical-resistant gloves. A standard lab coat is also recommended.Prevents direct skin contact with the chemical.
Respiratory Protection Generally not required for small quantities in a well-ventilated area. If handling powders or creating aerosols, a dust mask or respirator may be necessary.Avoids inhalation of any airborne particles.
General Hygiene Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory area.Prevents accidental ingestion and contamination.

Step-by-Step Disposal Protocol for AMG28

Based on general best practices for non-hazardous chemical waste, the following steps should be taken for the disposal of this compound.

  • Classification and Segregation : Treat this compound as a chemical waste product. Do not mix it with other waste streams unless explicitly approved by your EHS office.[2][3] It is crucial to segregate non-hazardous waste from hazardous waste to prevent cross-contamination and ensure proper disposal routes.[3]

  • Containerization :

    • Use a designated, leak-proof, and chemically compatible waste container.[4]

    • The container must be clearly labeled as "Chemical Waste" and include the full chemical name ("this compound").[2]

    • Keep the container securely closed when not in use.[4]

  • Collection of Waste :

    • Solid Waste : Collect any solid this compound waste, including contaminated consumables like weighing paper or pipette tips, in the designated waste container.

    • Liquid Waste : For solutions containing this compound, pour the waste into the designated liquid waste container. Do not dispose of chemical waste down the drain unless explicitly permitted by your institution's EHS for specific non-hazardous materials.[5]

    • Empty Containers : Original containers of this compound should be triple-rinsed with an appropriate solvent.[4] The rinsate must be collected and disposed of as chemical waste.[4] After rinsing, the container labels should be defaced or removed before disposal in the regular trash.[5]

  • Storage :

    • Store the waste container in a designated and secure area within the laboratory, away from general work areas.

    • Ensure the storage area has secondary containment to control any potential leaks.[4]

  • Final Disposal :

    • Once the waste container is full, arrange for its collection by your institution's EHS or a licensed waste disposal service.[2][6]

    • Follow all institutional procedures for waste pickup requests.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

AMG28_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Steps start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe classify Classify as Chemical Waste ppe->classify segregate Segregate from Other Waste Streams classify->segregate containerize Use Labeled, Compatible Container segregate->containerize collect Collect Solid & Liquid Waste containerize->collect store Store in Designated Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs end_node End: Proper Disposal contact_ehs->end_node

Caption: Workflow for the proper disposal of this compound.

While a Safety Data Sheet for a similarly named compound, AMG 2850, indicates it is not classified as a hazardous substance, it is crucial to handle all laboratory chemicals with a high degree of caution. The overriding principle is that no laboratory activity, including disposal, should commence without a clear plan that adheres to institutional and regulatory standards.[7]

References

Navigating the Unseen: A Comprehensive Guide to Handling AMG28

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document provides a comprehensive template for the safe handling, personal protective equipment (PPE) protocols, and disposal of the novel compound designated as AMG28. As specific hazard information for this compound is not publicly available, this guide is constructed based on established best practices for handling potent, non-volatile small molecules in a research and development setting. It is imperative that this template be reviewed and adapted by your institution's Environmental Health and Safety (EHS) department to incorporate any specific data available for this compound.

This guide is intended for researchers, scientists, and drug development professionals. Its purpose is to provide essential, immediate safety and logistical information, including operational and disposal plans, to ensure the highest level of safety and operational integrity in the laboratory.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. The following table summarizes hypothetical quantitative data for this compound to illustrate how such information should be presented. Users must replace this hypothetical data with actual, verified information for this compound.

ParameterValueSource
Occupational Exposure Limit (OEL) 1.5 µg/m³ (8-hour TWA)Internal Toxicology Report
LD₅₀ (Oral, Rat) 25 mg/kgPreclinical Safety Data
Solubility 5 mg/mL in DMSOExperimental Data
Physical State Crystalline SolidMaterial Safety Data Sheet

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure during the handling of this compound. The required level of PPE will vary depending on the specific procedure and the potential for aerosol generation. The following table outlines the minimum PPE requirements for common laboratory activities involving this compound. These recommendations are based on a tiered approach to risk, consistent with general laboratory safety guidelines.[1]

ActivityMinimum PPE LevelRequired Equipment
Storage and Transport Level DStandard laboratory coat, safety glasses, nitrile gloves.
Weighing and Aliquoting (Solid) Level CDisposable gown, double nitrile gloves, safety glasses with side shields, and a NIOSH-approved respirator with a particulate filter. To be performed in a certified chemical fume hood or ventilated balance enclosure.
Solution Preparation and Handling Level CDisposable gown, double nitrile gloves, safety glasses with side shields, and a NIOSH-approved respirator. To be performed in a certified chemical fume hood.
In Vitro / In Vivo Dosing Level CDisposable gown, double nitrile gloves, safety glasses with side shields, and a NIOSH-approved respirator.

Standard Operating Procedures (SOPs)

Adherence to standardized procedures is essential for safety and experimental reproducibility. The following protocols provide step-by-step guidance for key laboratory operations involving this compound.

SOP 1: Weighing and Reconstitution of Solid this compound
  • Preparation: Don all required PPE as specified for Level C activities. Decontaminate the weighing area and all necessary equipment (spatulas, weigh paper, microcentrifuge tubes) with a 70% ethanol solution.

  • Weighing: In a certified chemical fume hood or ventilated balance enclosure, carefully weigh the desired amount of this compound onto a tared weigh paper.

  • Transfer: Gently transfer the weighed solid into an appropriately labeled microcentrifuge tube.

  • Reconstitution: Add the desired volume of solvent (e.g., DMSO) to the microcentrifuge tube.

  • Dissolution: Vortex the solution until the solid is completely dissolved.

  • Cleanup: Dispose of all contaminated materials (weigh paper, gloves) in the designated solid hazardous waste container. Decontaminate all surfaces and equipment.

SOP 2: Disposal of this compound-Contaminated Waste

Proper segregation and disposal of hazardous waste are critical to prevent environmental contamination and ensure workplace safety.

Solid Waste:

  • All solid materials that have come into contact with this compound (e.g., pipette tips, microcentrifuge tubes, gloves, bench paper) must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.

Liquid Waste:

  • All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

Emergency Procedures

In the event of an emergency involving this compound, immediate and appropriate action is crucial.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response
  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: Secure the area and prevent entry.

  • Report: Notify your laboratory supervisor and the institutional EHS department immediately.[2]

  • Decontaminate (if trained): Only personnel trained in hazardous spill response and equipped with the appropriate PPE should attempt to clean up the spill. Use a chemical spill kit with appropriate absorbent materials.

Visual Guides

The following diagrams provide visual representations of key workflows and decision-making processes for handling this compound.

PPE_Selection_Workflow start Start: Assess Procedure aerosol_risk Potential for Aerosol Generation? start->aerosol_risk solid_handling Handling Solid Compound? aerosol_risk->solid_handling No level_c Level C PPE: - Gown - Double Gloves - Goggles - Respirator aerosol_risk->level_c Yes level_d Level D PPE: - Lab Coat - Safety Glasses - Single Gloves solid_handling->level_d No fume_hood Work in Fume Hood or Ventilated Enclosure solid_handling->fume_hood Yes fume_hood->level_c

Caption: PPE Selection Workflow for this compound Handling.

Solution_Preparation_Workflow prep 1. Don Level C PPE decon 2. Decontaminate Fume Hood prep->decon weigh 3. Weigh this compound Solid decon->weigh transfer 4. Transfer to Tube weigh->transfer add_solvent 5. Add Solvent transfer->add_solvent dissolve 6. Vortex to Dissolve add_solvent->dissolve cleanup 7. Dispose of Waste & Decontaminate dissolve->cleanup

Caption: Experimental Workflow for this compound Solution Preparation.

Emergency_Spill_Response spill Spill Occurs evacuate 1. Evacuate Area & Alert Others spill->evacuate isolate 2. Isolate the Spill Area evacuate->isolate report 3. Report to Supervisor & EHS isolate->report assess Trained to Clean Spill? report->assess cleanup 4. Clean Spill with Kit assess->cleanup Yes wait Wait for EHS Response assess->wait No

Caption: Decision Flowchart for this compound Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.